Iloperidone hydrochloride
Description
Properties
IUPAC Name |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4.ClH/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24;/h4-7,14-15,17H,3,8-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGACDTCLJARDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Iloperidone hydrochloride mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of Iloperidone (B1671726) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloperidone is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia in adults and for the acute treatment of manic or mixed episodes associated with bipolar I disorder.[1][2] Structurally a piperidinyl-benzisoxazole derivative, its therapeutic efficacy is rooted in a complex and multi-faceted interaction with various neurotransmitter receptors.[3][4] This technical guide provides a detailed examination of the core mechanism of action of iloperidone, its comprehensive receptor binding profile, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: A D₂/5-HT₂A Antagonist
The precise mechanism of action of iloperidone in treating schizophrenia and bipolar disorder has not been fully elucidated, but its therapeutic effects are believed to be mediated primarily through a combination of dopamine (B1211576) type 2 (D₂) and serotonin (B10506) type 2A (5-HT₂A) receptor antagonism.[1][4][5] This dual antagonism is a hallmark of atypical antipsychotics, thought to contribute to a favorable balance of efficacy against psychotic symptoms with a reduced liability for extrapyramidal side effects (EPS) compared to first-generation agents.[5][6]
-
Dopamine D₂ Receptor Antagonism : The antipsychotic efficacy of many neuroleptics correlates strongly with their ability to block D₂ receptors in the brain's mesolimbic pathway.[6] An overactivity of dopamine signaling in this region is hypothesized to underlie the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[2][6] By antagonizing D₂ receptors, iloperidone reduces this excessive dopaminergic activity, thereby mitigating these symptoms.[6]
-
Serotonin 5-HT₂A Receptor Antagonism : Potent 5-HT₂A receptor blockade is a key feature that distinguishes atypical from typical antipsychotics. This action is thought to contribute to efficacy against "negative" symptoms (e.g., social withdrawal, anhedonia) and cognitive deficits associated with schizophrenia.[2][6] Furthermore, 5-HT₂A antagonism can indirectly increase dopamine release in other brain regions, such as the nigrostriatal and prefrontal pathways. This localized increase in dopamine is believed to counteract the effects of D₂ blockade in the striatum, leading to a lower incidence of EPS.[7]
Quantitative Receptor Binding Profile
Iloperidone's pharmacodynamic profile is characterized by its affinity for a wide range of neurotransmitter receptors. The binding affinities, expressed as inhibitor constant (Kᵢ) values, quantify the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Kᵢ value signifies a higher binding affinity. The comprehensive receptor binding profile of iloperidone is summarized in Table 1.
Table 1: Iloperidone Hydrochloride Receptor Binding Affinity Profile
| Receptor Family | Receptor Subtype | Iloperidone Kᵢ (nM) | Reference(s) |
|---|---|---|---|
| Dopamine | D₁ | 216 | [3][8] |
| D₂ | 6.3 | [3][8] | |
| D₃ | 7.1 | [3][9][10] | |
| D₄ | 25 | [8][9] | |
| Serotonin | 5-HT₁A | 168 | [3][8] |
| 5-HT₂A | 5.6 | [3][8][9] | |
| 5-HT₂C | 42.8 | [9] | |
| 5-HT₆ | 42.7 - 43 | [8][9][11] | |
| 5-HT₇ | 21.6 - 22 | [8][9][11] | |
| Adrenergic | α₁ | 0.36 | [3][11] |
| α₂A | >100 | [11] | |
| α₂B | >100 | [11] | |
| α₂C | 7.79 (pKi) | [8] | |
| β₁ | >100 | [11] | |
| β₂ | >100 | [11] | |
| Histamine (B1213489) | H₁ | 437 | [3] |
| Muscarinic | M₁-M₅ | >1000 |[3][12] |
Note: Data compiled from multiple sources. A pKi value was converted from the original source for consistency where necessary.
Notably, iloperidone exhibits the highest affinity for the adrenergic α₁ receptor, followed by high affinity for the 5-HT₂A, D₂, and D₃ receptors.[3][12] Its low affinity for histamine H₁ and negligible affinity for muscarinic cholinergic receptors suggests a lower risk of side effects such as sedation, weight gain, and anticholinergic symptoms (e.g., dry mouth, blurred vision) compared to some other antipsychotics.[3]
Key Signaling Pathways and Visualization
The therapeutic and adverse effects of iloperidone can be understood by examining its impact on key intracellular signaling pathways following receptor antagonism.
Dopamine D₂ Receptor Signaling
D₂ receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of D₂ receptors by dopamine typically inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Iloperidone, as an antagonist, blocks dopamine from binding to the D₂ receptor, thereby preventing this inhibitory cascade and leading to a relative normalization of downstream signaling.
Iloperidone's antagonism of the Dopamine D₂ receptor signaling pathway.
Serotonin 5-HT₂A Receptor Signaling
5-HT₂A receptors are GPCRs coupled to Gαq/11 proteins. When activated by serotonin, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC), respectively. Iloperidone's antagonism at this receptor blocks this cascade. This action in the prefrontal cortex is thought to increase downstream dopamine release in the striatum, mitigating EPS.[7]
Iloperidone's antagonism of the Serotonin 5-HT₂A receptor signaling pathway.
Adrenergic α₁ Receptor Signaling
Iloperidone's most potent binding affinity is for the α₁-adrenergic receptor.[7] These receptors, also coupled to Gαq/11 proteins, are involved in regulating vascular tone. Antagonism of α₁ receptors on vascular smooth muscle cells prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a potential drop in blood pressure.[6] This mechanism is the primary cause of orthostatic hypotension, a notable side effect of iloperidone that necessitates slow dose titration.[4][13] However, this potent α₁ antagonism may also contribute to the low EPS profile by further modulating dopamine release in the striatum.[7][14]
Iloperidone's antagonism of the Adrenergic α₁ receptor pathway.
Role of Metabolites
Iloperidone is extensively metabolized in the liver, primarily via three pathways: carbonyl reduction to P88, CYP2D6-mediated hydroxylation to P95, and CYP3A4-mediated O-demethylation.[1][15] The two major metabolites are P88 and P95.[1] The P88 metabolite is pharmacologically active, with an in vitro receptor binding profile that is comparable to the parent drug, and it is likely to contribute to the overall clinical effect of iloperidone.[1][8] In contrast, the P95 metabolite has significantly lower affinity for key receptors and is unlikely to contribute meaningfully to the therapeutic action.[8]
Table 2: Receptor Binding Profile of Iloperidone's Major Active Metabolite (P88)
| Receptor Subtype | P88-8991 pKᵢ | Reference(s) |
|---|---|---|
| 5-HT₂A | 9.56 | [8] |
| D₂A | 7.80 | [8] |
| Adrenergic α₁ | 8.08 | [8] |
| Adrenergic α₂C | 7.79 |[8] |
Note: Data presented as pKᵢ values as reported in the source material.
Experimental Protocols: Radioligand Binding Assay
The receptor binding affinities (Kᵢ values) of iloperidone and its metabolites are determined using in vitro competitive radioligand binding assays.[11] This methodology is the gold standard for quantifying the interaction between a drug and its target receptor.[11]
Detailed Methodology
1. Materials and Reagents:
-
Membrane Preparations: Homogenates from cultured cell lines stably expressing a single human receptor subtype (e.g., D₂, 5-HT₂A) or from specific brain regions of laboratory animals.[10][11]
-
Radioligand: A high-affinity ligand for the receptor of interest that has been labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Test Compound: this compound of known concentration, serially diluted.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing ions and other additives to optimize binding.
-
Filtration System: Glass fiber filters and a vacuum manifold system.[11]
-
Scintillation Counter: An instrument to measure the radioactivity trapped on the filters.[11]
2. Assay Procedure:
-
Incubation: The membrane preparation is incubated in assay tubes or microplates with a fixed, low concentration (typically at or below the Kₔ) of the radioligand and varying concentrations of the unlabeled test compound (iloperidone).[11][16] Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a very high concentration of an unlabeled ligand.[16] The incubation is carried out at a controlled temperature for a duration sufficient to reach binding equilibrium.[11]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters using a vacuum manifold.[11] This separates the receptor-bound radioligand (trapped on the filter) from the free, unbound radioligand (which passes through).[11]
-
Washing: The filters are immediately washed with ice-cold buffer to remove any non-specifically bound radioligand.[11]
-
Quantification: The filters are placed in scintillation vials with liquid scintillation cocktail, and the radioactivity on each filter is measured using a scintillation counter.[11] The amount of radioactivity is directly proportional to the amount of radioligand bound to the receptors.[11]
3. Data Analysis:
-
The raw data (counts per minute) are converted to the percentage of specific binding of the radioligand at each concentration of iloperidone.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the iloperidone concentration.
-
Non-linear regression analysis is used to fit the data and determine the IC₅₀ value, which is the concentration of iloperidone that inhibits 50% of the specific binding of the radioligand.[11]
-
The IC₅₀ value is then converted to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.[11]
Generalized workflow for a competitive radioligand binding assay.
Conclusion
The mechanism of action of this compound is complex, defined by its multi-receptor binding profile. Its primary therapeutic efficacy in schizophrenia and bipolar disorder is attributed to a potent and balanced antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[1][2] This core mechanism is supplemented by high-affinity antagonism of the adrenergic α₁ receptor, which contributes to both its low extrapyramidal symptom liability and its notable side effect of orthostatic hypotension.[3][7][14] The presence of a major active metabolite, P88, with a similar receptor binding profile suggests it likely contributes to the overall clinical pharmacology of the drug.[8] A thorough understanding of this intricate pharmacodynamic profile is essential for optimizing its clinical application and for guiding the development of future psychotropic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Iloperidone used for? [synapse.patsnap.com]
- 3. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 7. Role of α1 adrenergic antagonism in the mechanism of action of iloperidone: reducing extrapyramidal symptoms | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. benchchem.com [benchchem.com]
- 12. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iloperidone (Fanapt): Schizophrenia Drug Side Effects & Dosage [medicinenet.com]
- 14. Role of α1 adrenergic antagonism in the mechanism of action of iloperidone: reducing extrapyramidal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Iloperidone Hydrochloride: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloperidone (B1671726) is a second-generation atypical antipsychotic agent approved for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1][2] As a piperidinyl-benzisoxazole derivative, its therapeutic efficacy is rooted in a complex and multi-faceted interaction with a range of neurotransmitter receptors.[3] This technical guide provides an in-depth exploration of the pharmacological profile of iloperidone hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of its core mechanisms of action.
Mechanism of Action
The precise mechanism of action of iloperidone, like other antipsychotics, is not fully elucidated. However, it is widely believed that its therapeutic effects are mediated through a combination of antagonist activities at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[4] This dual antagonism is a hallmark of atypical antipsychotics and is thought to contribute to the management of both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to first-generation antipsychotics.[4][5] Additionally, iloperidone exhibits significant antagonism at α1-adrenergic receptors, which is associated with the side effect of orthostatic hypotension.[4]
Receptor Binding Affinity
Iloperidone's pharmacological activity is characterized by its high affinity for several key receptors. The following table summarizes the in vitro binding affinities (Ki values in nM) of iloperidone for a range of human receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Iloperidone Ki (nM) |
| Dopamine Receptors | |
| D2 | 6.3 |
| D3 | 7.1 |
| D4 | 25 |
| Serotonin Receptors | |
| 5-HT1A | 168 |
| 5-HT2A | 5.6 |
| 5-HT2C | 42.8 |
| 5-HT6 | 42.7 |
| 5-HT7 | 21.6 |
| Adrenergic Receptors | |
| α1 | 0.36 |
| α2C | - |
| Histamine Receptors | |
| H1 | - |
| Muscarinic Receptors | |
| M1-M5 | >1000 |
Data compiled from multiple sources.[6] A hyphen (-) indicates that specific data was not consistently available in the reviewed literature.
Signaling Pathways
Iloperidone's antagonism of D2 and 5-HT2A receptors modulates downstream signaling cascades. The following diagrams illustrate the simplified primary signaling pathways affected by iloperidone.
Pharmacokinetics
The pharmacokinetic profile of iloperidone is characterized by good oral absorption, extensive metabolism, and a half-life that supports twice-daily dosing. The metabolism of iloperidone is significantly influenced by the genetic polymorphism of the CYP2D6 enzyme, leading to different pharmacokinetic profiles in extensive metabolizers (EMs) versus poor metabolizers (PMs).
| Pharmacokinetic Parameter | Value |
| Absorption | |
| Bioavailability | ~96% (tablet vs. oral solution) |
| Tmax (single dose) | 2-4 hours |
| Tmax (multiple doses) | 1.5 hours |
| Effect of Food | Negligible effect on Cmax and AUC; may delay Tmax |
| Distribution | |
| Apparent Volume of Distribution | 1340 - 2800 L |
| Protein Binding | ~95% |
| Metabolism | |
| Primary Pathways | Carbonyl reduction, CYP2D6-mediated hydroxylation, CYP3A4-mediated O-demethylation |
| Major Metabolites | P88 (active), P95 |
| Elimination | |
| Elimination Half-life (Iloperidone) | 18 hours (EMs), 33 hours (PMs) |
| Elimination Half-life (P88) | 26 hours (EMs), 37 hours (PMs) |
| Elimination Half-life (P95) | 23 hours (EMs), 31 hours (PMs) |
| Route of Excretion | Primarily renal |
Data compiled from multiple sources.[3][7]
Metabolism
Iloperidone is extensively metabolized in the liver via three main pathways: carbonyl reduction to its active metabolite P88, hydroxylation mediated by CYP2D6 to P95, and O-demethylation via CYP3A4.[3][8] The interplay of these pathways, particularly the genetic variability in CYP2D6 activity, is a key determinant of iloperidone's plasma concentrations and, consequently, its efficacy and tolerability.[8]
Experimental Protocols
Radioligand Binding Assays
The determination of iloperidone's receptor binding affinities (Ki values) is typically performed using competitive radioligand binding assays. While specific protocols for every reported Ki value for iloperidone are not publicly available in extensive detail, the following represents a generalized, yet detailed, methodology representative of the techniques employed.[9]
Objective: To determine the binding affinity (Ki) of iloperidone for a specific receptor (e.g., dopamine D2, serotonin 5-HT2A).
Materials:
-
Receptor Source: Membranes from cultured cells stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells) or homogenized tissue from specific brain regions of laboratory animals (e.g., rat striatum for D2 receptors).[9]
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).[9]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand that binds to the target receptor (e.g., 10 µM haloperidol (B65202) for D2 receptors).
-
Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) containing ions and other components to ensure optimal receptor binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cells or tissues are homogenized in a cold buffer and centrifuged to pellet the membranes containing the receptors. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of the radioligand, the receptor membrane preparation, and varying concentrations of iloperidone.
-
Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of iloperidone to generate a competition curve. The IC50 value (the concentration of iloperidone that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
In Vitro Cytochrome P450 Inhibition Assay
The potential of iloperidone to cause drug-drug interactions by inhibiting CYP enzymes is assessed using in vitro assays with human liver microsomes or recombinant human CYP enzymes.[8][11]
Objective: To determine the inhibitory constant (Ki) and mechanism of inhibition of iloperidone on major CYP isoforms (e.g., CYP2D6, CYP3A4).
Materials:
-
Enzyme Source: Pooled human liver microsomes (HLM) or recombinant human CYP enzymes (e.g., baculovirus-insect cell expressed).
-
Probe Substrates: Specific substrates for each CYP isoform being tested (e.g., bufuralol (B1668043) for CYP2D6, testosterone (B1683101) for CYP3A4).[11]
-
Cofactors: NADPH-generating system.
-
Test Compound: this compound.
-
Analytical System: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify the formation of the metabolite of the probe substrate.
Procedure:
-
Incubation: A reaction mixture is prepared containing HLM or recombinant CYP enzymes, the probe substrate, and the NADPH-generating system in a buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C.
-
Inhibition: Varying concentrations of iloperidone are added to the reaction mixtures.
-
Reaction Initiation: The reaction is initiated by the addition of the NADPH-generating system.
-
Reaction Termination: After a specific incubation time, the reaction is stopped (e.g., by adding a cold organic solvent).
-
Sample Processing: The samples are processed (e.g., centrifuged) to remove proteins.
-
Analysis: The supernatant is analyzed by HPLC-MS/MS to measure the concentration of the metabolite formed from the probe substrate.
-
Data Analysis: The rate of metabolite formation is plotted against the concentration of iloperidone. The IC50 value is determined. To determine the mechanism of inhibition and the Ki value, experiments are repeated with varying concentrations of both the probe substrate and iloperidone, and the data are fitted to different enzyme inhibition models (e.g., competitive, non-competitive, mixed-type) using graphical methods (e.g., Dixon plots) and non-linear regression analysis.[8][11]
In Vivo Animal Models: Prepulse Inhibition (PPI)
Prepulse inhibition of the acoustic startle reflex is a widely used animal model to screen for antipsychotic activity.[5][12] Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by pharmacological agents.
Objective: To evaluate the ability of iloperidone to reverse pharmacologically induced deficits in PPI in rats.
Materials:
-
Animals: Adult male rats (e.g., Sprague-Dawley).
-
PPI-disrupting agents: Dopamine agonists (e.g., apomorphine), NMDA antagonists (e.g., phencyclidine [PCP]), or α1-adrenergic agonists (e.g., cirazoline).[12][13]
-
Test Compound: this compound.
-
Startle Apparatus: A device to deliver acoustic stimuli (prepulse and pulse) and measure the startle response.
Procedure:
-
Acclimation: Animals are acclimated to the startle chambers.
-
Drug Administration: Animals are pre-treated with either vehicle or iloperidone at various doses, followed by the administration of the PPI-disrupting agent.
-
Testing: The animals are placed in the startle apparatus and subjected to a series of trials, including pulse-alone trials, prepulse-plus-pulse trials, and no-stimulus trials.
-
Data Collection: The startle amplitude is recorded for each trial.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials. The effect of iloperidone on reversing the PPI deficit induced by the pharmacological challenge is then statistically analyzed. A study found that iloperidone (1 and 3 mg/kg) was effective in preventing PPI deficits induced by apomorphine (B128758) and PCP in rats.[12][13] A lower dose of iloperidone (0.3 mg/kg) also prevented cirazoline-induced PPI deficits.[12][13]
Clinical Trials
Phase III Study in Schizophrenia (NCT00188237 - Example)
Objective: To evaluate the efficacy and safety of iloperidone in the treatment of acute exacerbations of schizophrenia.[1][14]
Design: A multicenter, randomized, double-blind, placebo- and active-controlled (e.g., ziprasidone) study.[1][7]
Participants: Adults aged 18-65 with a DSM-IV diagnosis of schizophrenia experiencing an acute exacerbation.[1]
Intervention:
-
Iloperidone (target dose, e.g., 24 mg/day, administered twice daily).[7]
-
Active comparator (e.g., ziprasidone (B1663615) 160 mg/day).[7]
-
Placebo.
Primary Outcome Measure: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[1][14]
Secondary Outcome Measures:
-
Change from baseline in PANSS subscale scores (positive, negative, general psychopathology).
-
Change from baseline in the Clinical Global Impression-Severity (CGI-S) scale.
Safety Assessments: Monitoring of adverse events, vital signs (including orthostatic hypotension), weight, ECGs (for QTc interval prolongation), and extrapyramidal symptoms (using scales such as the Simpson-Angus Scale, Barnes Akathisia Rating Scale, and Abnormal Involuntary Movement Scale).[15][16]
Phase III Study in Bipolar Mania (NCT04819776)
Objective: To evaluate the efficacy and safety of iloperidone for the acute treatment of manic or mixed episodes associated with Bipolar I Disorder.[15][17][18]
Design: A multicenter, randomized, double-blind, placebo-controlled study.[15][17]
Participants: Adults aged 18-65 with a DSM-5 diagnosis of Bipolar I Disorder, currently experiencing a manic or mixed episode, with a Young Mania Rating Scale (YMRS) total score ≥ 20.[19]
Intervention:
-
Iloperidone (up to 24 mg/day, administered twice daily, with a slow titration schedule to mitigate orthostatic hypotension).[15][17]
-
Placebo.
Primary Outcome Measure: Change from baseline to week 4 in the YMRS total score.[15][17]
Secondary Outcome Measures:
-
Change from baseline in the Clinical Global Impressions-Severity (CGI-S) scale.[15][17]
-
Change from baseline in the Clinical Global Impression of Change (CGI-C) scale.[15]
Safety Assessments: Similar to the schizophrenia trials, with a particular focus on monitoring for tachycardia, dizziness, dry mouth, weight gain, and somnolence, which were the most common adverse events observed.[15][17] The protocol includes specific procedures for assessing orthostatic response.[15]
Conclusion
This compound possesses a distinct pharmacological profile characterized by potent antagonism at dopamine D2, serotonin 5-HT2A, and α1-adrenergic receptors. Its pharmacokinetics are well-defined, with metabolism primarily governed by CYP2D6 and CYP3A4, highlighting the importance of considering patient genotype. The extensive preclinical and clinical research, outlined in the methodologies above, has established its efficacy in treating schizophrenia and bipolar mania. This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the foundational data and procedural insights necessary for the continued study and application of iloperidone and the development of future antipsychotic agents.
References
- 1. Efficacy and Safety of Iloperidone Compared With Placebo and Active Control in Subjects With Acute Schizophrenia [ctv.veeva.com]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iloperidone reduces sensorimotor gating deficits in pharmacological models, but not a developmental model, of disrupted prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Efficacy of iloperidone in the treatment of schizophrenia: initial phase 3 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychiatrist.com [psychiatrist.com]
- 16. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 17. Efficacy and Safety of Iloperidone in Bipolar Mania: A Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Iloperidone Hydrochloride and Dopamine D2 Receptor Antagonism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iloperidone (B1671726) is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia in adults.[1][2][3] Its therapeutic efficacy is believed to be mediated primarily through a combination of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism.[1][2][4][5][6][7] This document provides a detailed technical examination of iloperidone's interaction with the dopamine D2 receptor, encompassing its binding affinity, downstream signaling effects, the experimental protocols used for its characterization, and its in vivo receptor occupancy. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of iloperidone's core mechanism of action.
Introduction to Iloperidone's Mechanism of Action
Iloperidone, a piperidinyl-benzisoxazole derivative, is an atypical antipsychotic medication.[1][3][8] The precise mechanism of action for iloperidone in treating schizophrenia is not fully elucidated, but its therapeutic effects are strongly attributed to its antagonist activity at dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors.[1][2][4][5][6] The hyperdopaminergic state in certain brain regions is a key hypothesis in the pathophysiology of the positive symptoms of schizophrenia, such as hallucinations and delusions.[5][6] By blocking D2 receptors, iloperidone modulates this overactive dopamine signaling, thereby mitigating these symptoms.[5][6]
Its simultaneous potent antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics, a characteristic believed to contribute to a lower risk of extrapyramidal symptoms (EPS) and potential efficacy against negative symptoms compared to first-generation antipsychotics.[5][9]
Quantitative Receptor Binding Profile
Iloperidone's pharmacological profile is defined by its binding affinities for a range of neurotransmitter receptors. The inhibition constant (Ki) is a measure of a drug's binding affinity, where a lower Ki value indicates a higher affinity. Iloperidone demonstrates a high affinity for dopamine D2, D3, and serotonin 5-HT2A receptors.
Table 1: Iloperidone Receptor Binding Affinities (Ki, nM)
| Receptor | Ki (nM) | Reference(s) |
|---|---|---|
| Dopamine D2 | 6.3 | [10] |
| Dopamine D3 | 7.1 | [10][11] |
| Dopamine D4 | 25 | [10][11] |
| Dopamine D1 | 216 | [7][10] |
| Serotonin 5-HT2A | 5.6 | [10][11] |
| Serotonin 5-HT6 | 43 | [10] |
| Serotonin 5-HT7 | 22 | [10] |
| Serotonin 5-HT1A | 168 | [7][10] |
| Norepinephrine α1 | 36 |[10] |
This table synthesizes data from multiple sources. Ki values can vary between studies based on experimental conditions.
Dopamine D2 Receptor Signaling Pathway and Iloperidone's Role
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein.[12] Activation by its endogenous ligand, dopamine, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Iloperidone, as a competitive antagonist, binds to the D2 receptor but does not activate it, thereby blocking dopamine from binding and initiating this signaling pathway.
Caption: Iloperidone antagonism of the D2 receptor signaling pathway.
Experimental Protocols
The characterization of iloperidone's D2 receptor antagonism relies on standardized in vitro and in vivo experimental procedures.
Radioligand Binding Assay (for Ki Determination)
This assay quantifies the affinity of a test compound (iloperidone) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the inhibition constant (Ki) of iloperidone for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from cultured cells (e.g., HEK293 or CHO cells) stably expressing the human dopamine D2L receptor.[11][13][14]
-
Radioligand: A high-affinity D2 receptor radioligand, such as [3H]-Spiperone or [3H]-Raclopride.[15]
-
Test Compound: Iloperidone hydrochloride.
-
Non-specific Binding Agent: A high concentration of a known D2 antagonist (e.g., 10 µM Spiperone or Haloperidol) to determine binding to non-receptor sites.[15]
-
Assay Buffer: Appropriate buffer solution (e.g., Tris-HCl with physiological salts).
-
Instrumentation: Scintillation counter, filtration apparatus.
Methodology:
-
Preparation: Prepare serial dilutions of iloperidone.
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of iloperidone.[13] A set of tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific agent) are also prepared.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature) for a set duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.[13][15]
-
Separation: Rapidly filter the contents of each tube through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the iloperidone concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of iloperidone that inhibits 50% of the specific radioligand binding) from this curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]
-
Caption: General experimental workflow for a radioligand binding assay.
In Vitro Functional Assay (cAMP Inhibition)
This assay measures the ability of an antagonist to block the functional response of a receptor to an agonist. For the D2 receptor, this often involves measuring changes in cAMP levels.
Objective: To determine the functional antagonist potency of iloperidone by measuring its ability to reverse dopamine-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line expressing the human D2 receptor (e.g., DRD2 Nomad Cell Line).[12]
-
Agonist: Dopamine.[12]
-
Antagonist: Iloperidone.
-
cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., using fluorescence, HTRF, or ELISA).
-
Instrumentation: Microplate reader compatible with the detection kit.
Methodology:
-
Cell Seeding: Seed the D2 receptor-expressing cells into a multi-well plate and culture overnight.[16]
-
Antagonist Pre-incubation: Treat the cells with varying concentrations of iloperidone and incubate for a pre-determined time (e.g., 15-30 minutes).[16]
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically its EC80, the concentration that gives 80% of the maximal response) to the wells to stimulate the D2 receptors.[16]
-
Incubation: Incubate for a specific period to allow for changes in intracellular cAMP levels.[16]
-
Lysis and Detection: Lyse the cells and use the cAMP detection kit to measure the cAMP concentration in each well according to the manufacturer's protocol.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the iloperidone concentration. The resulting sigmoidal curve allows for the determination of an IC50 value, representing the concentration of iloperidone that reverses 50% of the agonist's effect.
In Vivo Dopamine D2 Receptor Occupancy
In a clinical context, the antipsychotic effect of drugs like iloperidone is closely linked to the extent to which they occupy D2 receptors in the brain. Positron Emission Tomography (PET) is the primary method used to measure this in vivo.
-
Therapeutic Window: PET studies have established a "therapeutic window" for D2 receptor occupancy. Optimal antipsychotic efficacy is generally achieved when occupancy is between 65% and 80%.[17]
-
Side Effects: When D2 receptor occupancy exceeds 80%, the risk of extrapyramidal symptoms (EPS), such as parkinsonism and akathisia, increases substantially.[17]
-
Iloperidone Occupancy: While specific PET data for iloperidone is less abundant compared to other antipsychotics, its clinical dosing is targeted to achieve occupancy within this therapeutic window.[18][19] A systematic review noted that the quality of findings for iloperidone's dose-occupancy relationship was very low, highlighting a need for more research in this specific area.[18][19]
Metabolism and Metabolite Activity
Iloperidone is extensively metabolized in the liver, primarily through three pathways: carbonyl reduction, hydroxylation (via CYP2D6), and O-demethylation (via CYP3A4).[1][3][4] This process yields two major active metabolites, P88 and P95.[1][3][4]
-
Metabolite P88 (Reduced Iloperidone): This active metabolite has an in vitro receptor binding profile that is comparable to the parent drug, iloperidone.[4][20] It readily crosses the blood-brain barrier and is believed to contribute significantly to the drug's overall antipsychotic activity.[3][20]
-
Metabolite P95: This metabolite does not readily penetrate the central nervous system and is thought to contribute more to the drug's peripheral side effect profile rather than its therapeutic action.[3]
Conclusion
This compound's therapeutic action in schizophrenia is fundamentally linked to its high-affinity antagonism of the dopamine D2 receptor. Quantitative binding assays confirm its potent interaction, and functional assays demonstrate its ability to block dopamine-mediated signaling cascades. Its profile as a D2/5-HT2A antagonist places it firmly within the class of atypical antipsychotics. The clinical dosing strategy for iloperidone aims to achieve a therapeutic level of D2 receptor occupancy in the brain, balancing efficacy with the risk of side effects. Further research, particularly high-quality PET imaging studies, will continue to refine our understanding of the precise relationship between iloperidone dosage, D2 receptor occupancy, and clinical outcomes.
References
- 1. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iloperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 6. What is Iloperidone used for? [synapse.patsnap.com]
- 7. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An assessment of iloperidone for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cdn-links.lww.com [cdn-links.lww.com]
- 16. benchchem.com [benchchem.com]
- 17. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]
Iloperidone Hydrochloride's High-Affinity Binding to the Serotonin 5-HT2A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 11, 2025
This technical guide provides an in-depth analysis of the binding affinity of iloperidone (B1671726) hydrochloride for the serotonin (B10506) 5-HT2A receptor, a key interaction in its mechanism of action as an atypical antipsychotic. This document details the quantitative binding data, the experimental methodologies used to determine these values, and the associated intracellular signaling pathways.
Core Data Presentation: 5-HT2A Receptor Binding Affinity
Iloperidone exhibits a high affinity for the human serotonin 5-HT2A receptor, a characteristic shared by many atypical antipsychotic drugs. This interaction is believed to contribute significantly to its therapeutic effects. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.
| Compound | Receptor | Ki (nM) | Cell Line | Reference |
| Iloperidone | Human Serotonin 5-HT2A | 5.6 | Stably expressing human 5-HT2A receptors | [Kongsamut et al., 1996][1] |
Experimental Protocols: Radioligand Binding Assay
The determination of iloperidone's binding affinity for the 5-HT2A receptor is primarily achieved through in vitro competitive radioligand binding assays. The following protocol is a generalized representation of the methodology typically employed.
Objective:
To determine the binding affinity (Ki) of iloperidone for the human 5-HT2A receptor by measuring its ability to displace a specific radioligand.
Materials and Reagents:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the recombinant human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin, a selective 5-HT2A receptor antagonist.
-
Test Compound: Iloperidone hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., spiperone).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl) with divalent cations (e.g., 5 mM MgCl2) at a physiological pH (e.g., 7.4).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: The cell line expressing the 5-HT2A receptor is cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand ([3H]ketanserin), and varying concentrations of the unlabeled test compound (iloperidone). Control wells are included to measure total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of iloperidone. A competition binding curve is generated by plotting the percent specific binding against the logarithm of the iloperidone concentration. Non-linear regression analysis is used to determine the IC50 value, which is the concentration of iloperidone that inhibits 50% of the specific binding of [3H]ketanserin.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of iloperidone.
-
[L] is the concentration of the radioligand ([3H]ketanserin) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the 5-HT2A receptor.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with the 5-HT2A receptor and the workflow of the competitive radioligand binding assay.
Conclusion
The high-affinity antagonism of iloperidone at the serotonin 5-HT2A receptor is a cornerstone of its pharmacological profile. The quantitative data, derived from robust in vitro radioligand binding assays, provide a clear measure of this interaction. Understanding the intricacies of the associated Gq/11 and β-arrestin signaling pathways offers further insight into the potential downstream consequences of this receptor blockade. This technical guide serves as a comprehensive resource for researchers and drug development professionals, facilitating a deeper understanding of iloperidone's mechanism of action and aiding in the exploration of novel therapeutics targeting the serotonergic system.
References
Iloperidone Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iloperidone (B1671726) is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder. This technical guide provides a comprehensive overview of the discovery and synthesis of its hydrochloride salt. It details the pharmacological mechanism of action, focusing on its dual antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Furthermore, this document outlines two distinct synthetic pathways to Iloperidone hydrochloride: a novel four-step synthesis and a more streamlined one-pot process. Detailed experimental protocols, quantitative data on reaction yields and purity, and analytical methodologies for quality control are presented. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of antipsychotic drugs.
Discovery and Pharmacological Profile
Iloperidone, developed by Vanda Pharmaceuticals, was first approved by the U.S. Food and Drug Administration (FDA) in 2009 for the treatment of schizophrenia.[1] Its approval was later expanded in 2024 to include the treatment of manic or mixed episodes associated with bipolar I disorder.[1]
Mechanism of Action
Iloperidone is classified as an atypical antipsychotic due to its distinct receptor binding profile. Its therapeutic effects are primarily attributed to its potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2][3][4] The antagonism of D2 receptors in the mesolimbic pathway is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[3][5] Simultaneously, the blockade of 5-HT2A receptors is thought to contribute to the mitigation of negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[3] Iloperidone also exhibits affinity for adrenergic receptors, which may contribute to its overall pharmacological profile.[2]
The signaling pathway of Iloperidone's primary mechanism of action can be visualized as follows:
Synthesis of this compound
Two notable synthetic routes for Iloperidone have been reported: a novel four-step synthesis and a one-pot synthesis. Both methods ultimately yield the desired product, with variations in intermediate steps, overall yield, and process efficiency.
Novel Four-Step Synthesis
A recently developed process synthesizes Iloperidone starting from 2,4-difluorophenyl-(4-piperidinyl) methanone (B1245722) hydrochloride. This pathway involves four key chemical transformations: oximation, ring-closure, N-alkylation, and a Mitsunobu reaction.
The general workflow for this synthesis is depicted below:
Step 1: Oximation
-
Reactants: 2,4-difluorophenyl-(4-piperidinyl) methanone hydrochloride and hydroxylamine (B1172632) hydrochloride.
-
Solvent: Ethanol.
-
Procedure: The reactants are refluxed in ethanol for 10 hours.
Step 2: Ring-Closure
-
Reactant: The oxime intermediate from Step 1.
-
Reagent: 5% aqueous sodium hydroxide (B78521) solution.
-
Procedure: The intermediate is refluxed in the NaOH solution for 1 hour to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[6][7]
Step 3: N-Alkylation
-
Reactants: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and 3-chloropropanol.
-
Solvent: Acetonitrile (B52724).
-
Catalyst: Potassium iodide.
-
Procedure: The reactants are refluxed in acetonitrile with a catalytic amount of potassium iodide for 24 hours.[6][7]
Step 4: Mitsunobu Reaction
-
Reactants: The N-alkylated intermediate from Step 3, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine.
-
Procedure: The reaction is carried out in an ice bath for 1 hour.[6][7]
The overall yield for this process is approximately 47%, with a final product purity of 99.8%.[6][7] The structures of the main compounds are confirmed by 1H-NMR and HRMS.[6][7]
One-Pot Synthesis
An alternative, more efficient approach is a one-pot synthesis that avoids the isolation of intermediates. This method involves the sequential reaction of 4-hydroxy-3-methoxy acetophenone (B1666503) (acetovanillone), 1-bromo-3-chloropropane (B140262), and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride in a single reaction vessel.
-
Reactants: 4-hydroxy-3-methoxy acetophenone, 1-bromo-3-chloropropane, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, and potassium carbonate.
-
Solvents: Acetonitrile and N,N-Dimethylformamide (DMF).
-
Procedure:
-
A mixture of potassium carbonate, acetonitrile, DMF, and 1-bromo-3-chloropropane is prepared.
-
4-hydroxy-3-methoxy acetophenone is added, and the mixture is heated.
-
Upon completion of the first step, additional potassium carbonate and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride are added.
-
The reaction temperature is increased, and upon completion, the inorganic salts are filtered off.
-
The filtrate is concentrated and cooled to induce crystallization of Iloperidone.
-
-
Yield: This method has been reported to achieve a molar yield of up to 74%.
Data Presentation: Synthesis Yields and Purity
| Synthesis Step/Method | Key Reagents | Conditions | Yield (%) | Purity (%) |
| Novel Four-Step Synthesis | ||||
| Oximation | Hydroxylamine hydrochloride, Ethanol | Reflux, 10 h | 83.0 | - |
| Ring-Closure | 5% NaOH (aq) | Reflux, 1 h | 94.5 | - |
| N-Alkylation | 3-chloropropanol, ACN, KI | Reflux, 24 h | 79.1 | - |
| Mitsunobu Reaction | DIAD, Triphenylphosphine | Ice bath, 1 h | 75.7 | - |
| Overall (Novel Synthesis) | - | - | 47 | 99.8 |
| One-Pot Synthesis | K2CO3, ACN/DMF | 75-95 °C | ~74 | >99 |
Analytical Methodologies
The quality control of this compound in bulk and pharmaceutical dosage forms relies on robust analytical methods. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques employed for assay and impurity profiling.
Validated HPLC Method for this compound Assay
A validated reverse-phase HPLC (RP-HPLC) method is crucial for the accurate quantification of Iloperidone.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: LiChrospher C18 (250 mm x 4.6 mm, 5µm).[3]
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and acetate (B1210297) buffer (50:30:20, v/v/v).[3]
-
Flow Rate: 0.9 ml/min.[3]
-
Detection: UV at 215 nm.[3]
-
Linear Range: 20-100 µg/ml.[3]
The workflow for a typical HPLC analysis is as follows:
Conclusion
The discovery of Iloperidone has provided a valuable therapeutic option for individuals with schizophrenia and bipolar I disorder. The synthetic routes outlined in this guide, particularly the novel four-step and one-pot syntheses, offer viable pathways for its production. The choice of synthesis will depend on factors such as desired scale, cost-effectiveness, and environmental considerations. The analytical methods described are essential for ensuring the quality, purity, and potency of the final drug product, meeting the stringent requirements of regulatory agencies. This technical guide serves as a foundational resource for scientists and researchers in the field of antipsychotic drug development and manufacturing.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2012063269A2 - Process for preparing iloperidone - Google Patents [patents.google.com]
- 7. Novel process for iloperidone synthesis-Academax [academax.com]
Iloperidone hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloperidone (B1671726) is a second-generation atypical antipsychotic agent approved for the management of schizophrenia in adults. Marketed under the brand name Fanapt, it exhibits a unique pharmacological profile characterized by high-affinity antagonism at serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for iloperidone hydrochloride.
Chemical Structure and Properties
This compound is the hydrochloride salt of iloperidone. Its chemical structure is characterized by a piperidinyl-benzisoxazole moiety linked to a methoxyacetophenone group.
Chemical Name (IUPAC): 1-(4-{3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one hydrochloride[1]
Chemical Formula: C₂₄H₂₈ClFN₂O₄
Molecular Weight: 462.94 g/mol
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of iloperidone and its hydrochloride salt is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight (Iloperidone free base) | 426.48 g/mol | [2] |
| Melting Point (Iloperidone free base) | 118-120 °C | |
| Solubility | Practically insoluble in water; very slightly soluble in 0.1 N HCl; freely soluble in chloroform, ethanol, and methanol. |
Pharmacological Properties
Iloperidone's therapeutic effects in schizophrenia are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] Its complex receptor binding profile contributes to its efficacy and side-effect profile.
Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of iloperidone for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Iloperidone Ki (nM) | Reference(s) |
| Dopamine Receptors | ||
| D₂ | 6.3 | [3] |
| D₃ | 7.1 | [3][4] |
| D₄ | 25 | [3][4] |
| Serotonin Receptors | ||
| 5-HT₁ₐ | 168 | [3] |
| 5-HT₂ₐ | 5.6 | [3][4] |
| 5-HT₂c | 42.8 | [4] |
| 5-HT₆ | 43 | [3] |
| 5-HT₇ | 22 | [3] |
| Adrenergic Receptors | ||
| α₁ | 0.36 | [3] |
| Histamine Receptors | ||
| H₁ | >100 | [3] |
Pharmacokinetics
The pharmacokinetic profile of iloperidone has been well-characterized in human studies.
| Parameter | Value (for CYP2D6 Extensive Metabolizers) | Reference(s) |
| Bioavailability (oral) | 96% | [3][5] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 2–4 hours | [5] |
| Protein Binding | ~97% | |
| Elimination Half-life | 18–33 hours | [3][5] |
| Metabolism | Primarily hepatic via CYP2D6 and CYP3A4 | [3][6][7] |
| Major Metabolites | P88 (reduced iloperidone), P95 (hydroxylated iloperidone) | [8] |
| Excretion | Urine (45.1–58.2%) and feces (19.9–22.1%) | [3] |
Signaling Pathways
Iloperidone's antagonism of dopamine D2 and serotonin 5-HT2A receptors modulates downstream signaling cascades.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of iloperidone to a specific receptor using a competitive radioligand binding assay.[9]
Materials:
-
Membrane Preparation: Homogenates from cells expressing the target receptor or from specific brain regions.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Test Compound: this compound.
-
Assay Buffer: Buffer appropriate for the specific receptor binding assay.
-
Wash Buffer: Ice-cold buffer to wash the filters.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of radioligand and varying concentrations of iloperidone.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of iloperidone to determine the IC₅₀ value (the concentration of iloperidone that inhibits 50% of specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
In Vitro Metabolic Stability Assay (General Protocol)
This protocol describes a general method for assessing the metabolic stability of iloperidone in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs): Pooled from multiple donors.
-
Iloperidone: Test compound.
-
NADPH Regenerating System: Cofactor for CYP450 enzymes.
-
Phosphate (B84403) Buffer: To maintain pH.
-
Acetonitrile: To stop the reaction and precipitate proteins.
-
LC-MS/MS System: For quantification of the parent compound.
Procedure:
-
Incubation: Pre-incubate HLMs with iloperidone in phosphate buffer.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of remaining iloperidone.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining iloperidone versus time to determine the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.
Human Pharmacokinetic Study (Bioanalytical Method)
The following provides a summary of a validated LC-MS/MS method for the simultaneous determination of iloperidone and its major metabolites (P88 and P95) in human plasma.[10][11]
Sample Preparation:
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction is used to isolate the analytes from plasma.[10][11]
-
Internal Standard: A deuterated analog of iloperidone is typically used as an internal standard.[10]
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase chromatography is employed for the separation of iloperidone and its metabolites.[10]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection.[11]
Validation:
-
The method is validated for linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines.[10][11]
Conclusion
This compound is an atypical antipsychotic with a well-defined chemical structure and a complex pharmacological profile. Its dual antagonism at dopamine D2 and serotonin 5-HT2A receptors is central to its therapeutic mechanism. The quantitative data on its physicochemical and pharmacokinetic properties, along with the detailed experimental methodologies provided in this guide, offer a valuable resource for researchers and professionals in the field of drug development and neuroscience. This comprehensive understanding is crucial for the rational design of new chemical entities and for optimizing the clinical use of iloperidone.
References
- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Iloperidone - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iloperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. benchchem.com [benchchem.com]
- 10. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Iloperidone Hydrochloride Metabolites and Their Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloperidone (B1671726) is an atypical antipsychotic agent approved for the treatment of schizophrenia. Its therapeutic effect is mediated not only by the parent drug but also by its active metabolites. Understanding the metabolic pathways of iloperidone and the pharmacological activity of its metabolites is crucial for a comprehensive understanding of its clinical efficacy and safety profile. This technical guide provides an in-depth overview of the metabolism of iloperidone hydrochloride, the activity of its key metabolites, and the experimental methodologies used to characterize them.
Metabolism of Iloperidone
Iloperidone is extensively metabolized in the liver primarily through three main pathways: carbonyl reduction, hydroxylation mediated by Cytochrome P450 2D6 (CYP2D6), and O-demethylation mediated by Cytochrome P450 3A4 (CYP3A4).[1][2][3] This metabolic activity results in the formation of two major metabolites: P88 (hydroxy iloperidone) and P95 (iloperidone carboxylic acid). The formation of these metabolites is significantly influenced by the genetic polymorphism of the CYP2D6 enzyme, leading to different pharmacokinetic profiles in extensive metabolizers (EMs) versus poor metabolizers (PMs).[4]
The metabolic conversion of iloperidone is a critical aspect of its pharmacology. The diagram below illustrates the primary metabolic pathways.
Caption: Primary metabolic pathways of iloperidone.
Pharmacokinetics of Iloperidone and its Metabolites
The pharmacokinetic properties of iloperidone and its principal metabolites, P88 and P95, are summarized in the table below. These parameters can vary significantly between individuals, largely due to CYP2D6 metabolizer status.
| Parameter | Iloperidone | P88 (Hydroxy Iloperidone) | P95 (Iloperidone Carboxylic Acid) | Reference |
| Elimination Half-life (t½) in EMs (hours) | 18 | 26 | 23 | [5] |
| Elimination Half-life (t½) in PMs (hours) | 33 | 37 | 31 | [5] |
| Plasma Protein Binding | ~95% | ~95% | ~95% | [5] |
| Blood-Brain Barrier Penetration | Yes | Yes | No | |
| AUC Contribution in EMs | - | 19.5% of total plasma exposure | 47.9% of total plasma exposure | [5] |
| AUC Contribution in PMs | - | 34.0% of total plasma exposure | 25% of total plasma exposure | [2][5] |
Pharmacological Activity of Metabolites
The pharmacological activity of iloperidone's metabolites is a key contributor to the drug's overall clinical effect. The active metabolite, P88, readily crosses the blood-brain barrier and exhibits a receptor binding profile similar to the parent compound. In contrast, P95 does not significantly penetrate the central nervous system and is therefore unlikely to contribute to the antipsychotic efficacy, though it may be involved in peripheral side effects.[6]
Receptor Binding Affinities
The binding affinities (Ki, nM) of iloperidone and its major metabolites for key neurotransmitter receptors are presented below. Lower Ki values indicate higher binding affinity.
| Receptor | Iloperidone (Ki, nM) | P88 (pKi) | P95 (pKi) | Reference |
| Dopamine (B1211576) D2A | Intermediate Affinity | 7.80 | - | [7][8] |
| Dopamine D3 | High Affinity (<10) | - | - | [8] |
| Serotonin (B10506) 5-HT2A | High Affinity (<10) | 9.56 | 8.15 | [7][8][9] |
| Adrenergic α1 | High Affinity | 8.08 | 7.67 | [7][9] |
| Adrenergic α2C | Intermediate Affinity | 7.79 | 7.32 | [7][8][9] |
Note: pKi values from the source have been included. pKi is the negative logarithm of the Ki value.
The antagonism of dopamine D2 and serotonin 5-HT2A receptors is considered the primary mechanism of action for the therapeutic effects of atypical antipsychotics like iloperidone.[10][11] The following diagrams illustrate the general signaling pathways affected by this antagonism.
Caption: Iloperidone's antagonism of the Dopamine D2 receptor signaling pathway.
Caption: Iloperidone's antagonism of the Serotonin 5-HT2A receptor signaling pathway.
Experimental Protocols
In Vitro Metabolism of Iloperidone
The following protocol provides a general framework for assessing the in vitro metabolism of iloperidone.
Objective: To determine the metabolic fate of iloperidone and identify the enzymes responsible for its metabolism.
Materials:
-
Iloperidone
-
CYP-specific recombinant enzymes (e.g., CYP2D6, CYP3A4)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Quenching solution (e.g., cold acetonitrile)
-
Control and test incubations
Workflow:
Caption: Experimental workflow for in vitro metabolism of iloperidone.
Procedure:
-
Prepare incubation mixtures containing phosphate buffer, HLMs or S9 fractions, and iloperidone at various concentrations.[12]
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a defined period (e.g., 0-60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding a cold quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence of iloperidone and its metabolites using a validated analytical method such as UPLC-MS/MS.
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of iloperidone and its metabolites for specific receptors.
Objective: To quantify the binding affinity (Ki) of test compounds for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
A specific radioligand for the target receptor (e.g., [3H]-spiperone for D2 receptors)
-
Iloperidone and its metabolites (P88, P95)
-
Assay buffer
-
Wash buffer
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compounds (iloperidone, P88, P95).
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or buffer (for total binding).
-
Incubate the plates at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[10]
Quantification of Iloperidone and Metabolites in Plasma by UPLC-MS/MS
This protocol describes a method for the simultaneous quantification of iloperidone, P88, and P95 in plasma samples.[8]
Objective: To accurately measure the concentrations of iloperidone and its major metabolites in plasma for pharmacokinetic studies.
Materials:
-
Plasma samples
-
Iloperidone, P88, and P95 analytical standards
-
Internal standard (IS)
-
Protein precipitation or liquid-liquid extraction solvent (e.g., acetonitrile (B52724) or ethyl acetate)
-
UPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 analytical column
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 100 µL), add the internal standard.
-
Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile).
-
Vortex to mix and precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
UPLC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 column. Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for iloperidone, P88, P95, and the internal standard.
-
Quantification: Construct a calibration curve using known concentrations of the analytical standards. Determine the concentrations of the analytes in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
Conclusion
The metabolism of iloperidone to its major metabolites, P88 and P95, plays a significant role in its overall pharmacological profile. The active metabolite P88, which readily enters the central nervous system, contributes to the therapeutic efficacy of iloperidone through its similar high-affinity binding to dopamine D2 and serotonin 5-HT2A receptors. In contrast, the peripherally restricted metabolite P95 is not expected to contribute to the antipsychotic effects but may be involved in some of the drug's side effects. A thorough understanding of the formation and activity of these metabolites, facilitated by the experimental protocols outlined in this guide, is essential for the continued development and clinical application of iloperidone and other novel antipsychotic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Receptor profile of P88-8991 and P95-12113, metabolites of the novel antipsychotic iloperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Chronic Iloperidone Treatment on Cytochrome P450 Expression and Activity in the Rat Liver: Involvement of Neuroendocrine Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biopharmaboardroom.com [biopharmaboardroom.com]
- 11. US10874659B2 - Iloperidone metabolite for use in the treatment of psychiatric disorders - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Landscape: A Technical Guide to Iloperidone Hydrochloride Pharmacokinetics in Animal Models
For Immediate Release
Quantitative Pharmacokinetic Parameters
The oral bioavailability of iloperidone (B1671726) is high, with studies in humans showing 96% bioavailability.[1] Peak plasma concentrations are typically reached within 2 to 4 hours after oral administration.[1] The elimination half-life is notably influenced by the metabolic capacity of the subject, specifically the activity of the CYP2D6 enzyme.[1][2]
The following table summarizes key pharmacokinetic parameters of iloperidone observed in rat models from various studies.
| Parameter | Value | Animal Model | Formulation | Route of Administration | Source |
| Cmax | 871.8 ± 64 ng/mL | Male Albino Wistar Rats | Depot Injection | Subcutaneous | [3] |
| Tmax | 3 days | Male Albino Wistar Rats | Depot Injection | Subcutaneous | [3] |
| t1/2 | 24 days | Male Albino Wistar Rats | Depot Injection | Subcutaneous | [3] |
| AUC(0-30d) | 8276 ± 1483 ng.d/mL | Male Albino Wistar Rats | Depot Injection | Subcutaneous | [3] |
| Mean Residence Time | 28.9 days | Male Albino Wistar Rats | Depot Injection | Subcutaneous | [3] |
Experimental Protocols
Detailed and reproducible experimental design is fundamental to obtaining reliable pharmacokinetic data. Below are summarized protocols for in vivo studies, bioanalytical methods, and brain tissue analysis based on published literature.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[4]
-
Housing: Animals should be housed in controlled environments with regulated light-dark cycles, temperature, and humidity, with free access to food and water.
-
Drug Administration: For oral administration, iloperidone is typically dissolved in a suitable vehicle and administered via oral gavage at a specific dose (e.g., 1.0 mg/kg).
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Collection is often performed from the tail vein. The volume of blood collected should not exceed the recommended guidelines to avoid physiological stress to the animal.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: UPLC-MS/MS
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is crucial for the accurate quantification of iloperidone and its major metabolites (P88 and P95) in plasma.
-
Sample Preparation: A liquid-liquid extraction method is commonly employed. To a plasma sample, an internal standard is added, followed by an extraction solvent (e.g., ethyl acetate). After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
Chromatographic Separation: Separation is achieved on a C18 column (e.g., UPLC BEH C18) with a gradient mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% formic acid).
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
Brain Tissue Analysis
Understanding the distribution of iloperidone into the central nervous system is critical for assessing its therapeutic potential.
-
Tissue Harvesting: At the end of the study, animals are euthanized, and brains are rapidly excised and washed in ice-cold buffer.
-
Homogenization: The brain tissue is homogenized in a suitable buffer (e.g., sucrose (B13894) homogenization buffer) to create a uniform lysate.
-
Analysis: The concentration of iloperidone in the brain homogenate can be determined using the same UPLC-MS/MS method as for plasma, after appropriate sample clean-up and extraction.
Signaling Pathways and Experimental Workflows
The therapeutic effects of iloperidone are mediated through its interaction with various neurotransmitter receptors, primarily dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. The following diagrams, generated using Graphviz (DOT language), illustrate these signaling pathways and a typical experimental workflow for a preclinical pharmacokinetic study.
Caption: Iloperidone's antagonistic action on the D2 receptor signaling pathway.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Iloperidone: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability, regulatory affairs, and an opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Iloperidone Hydrochloride: A Comprehensive Receptor Binding Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 11, 2025
Introduction
Iloperidone (B1671726) is an atypical antipsychotic agent approved for the treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder.[1][2] Its therapeutic efficacy is attributed to a complex and distinct interaction with a variety of neurotransmitter receptors.[3] This technical guide provides an in-depth analysis of iloperidone's receptor binding profile, detailing its affinity for various receptor subtypes. The information presented herein is intended to support further research and drug development efforts by providing a consolidated resource on the pharmacodynamic properties of this compound.
Core Receptor Binding Profile of Iloperidone
Iloperidone's pharmacological action is characterized by its antagonist activity at multiple receptor sites. A hallmark of its atypical antipsychotic profile is its high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[3][4] Notably, it exhibits a particularly high affinity for the norepinephrine (B1679862) α1-adrenergic receptor, which is implicated in some of its cardiovascular side effects.[1][5] The binding affinities, expressed as inhibition constant (Ki) values in nanomolars (nM), are summarized in the table below. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinity of Iloperidone Hydrochloride
| Receptor Family | Receptor Subtype | Iloperidone Ki (nM) |
| Dopamine | D1 | 216[3][6] |
| D2 | 6.3[2][3][6] | |
| D3 | 7.1[2][3][6] | |
| D4 | 25[2][3][6] | |
| Serotonin | 5-HT1A | 168[2][3][6] |
| 5-HT2A | 5.6[2][3][6] | |
| 5-HT2C | 42.8[7][8] | |
| 5-HT6 | 42.7 - 43[2][3][7] | |
| 5-HT7 | 21.6 - 22[2][3][7] | |
| Adrenergic | α1 | 0.36[2][3] |
| α2A | >100[3] | |
| α2B | >100[3] | |
| α2C | Intermediate Affinity (10-100 nM)[9] | |
| β1 | >100[3] | |
| β2 | >100[3] | |
| Histamine | H1 | 437[3][10] |
| Muscarinic | M1-M5 | >1000[6] |
Note: Data compiled from multiple sources. A hyphen (-) indicates that specific data was not consistently found across the cited sources.
Key Signaling Pathways
The therapeutic effects of iloperidone are primarily mediated through its potent antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.[4][11] The following diagrams illustrate the simplified signaling pathways affected by iloperidone's antagonistic action.
Experimental Protocols
The receptor binding affinities of iloperidone are typically determined using in vitro radioligand binding assays.[3] These assays are the gold standard for quantifying the interaction between a ligand (in this case, iloperidone) and its receptor.
General Methodology: Radioligand Displacement Assay
The fundamental principle of this assay is the competition between a radiolabeled ligand with a known affinity for a specific receptor and a test compound (iloperidone). The ability of iloperidone to displace the radioligand from the receptor is measured, and from this, its inhibitory concentration (IC50) and subsequently its binding affinity (Ki) are determined.
The general workflow for such an experiment is as follows:
Calculation of the Inhibition Constant (Ki)
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:[12]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the concentration of the competing ligand (iloperidone) that displaces 50% of the specific binding of the radioligand.
-
[L] is the concentration of the free radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Specific Assay Conditions
While the general protocol is standardized, the specific conditions for each receptor binding assay vary. For instance, in studies determining iloperidone's affinity, membranes from cells stably expressing human dopamine (D1, D2S, D2L, D3, D4, and D5) and serotonin (5-HT2A and 5-HT2C) receptors, as well as rat 5-HT6 and 5-HT7 receptors, have been utilized.[8]
Metabolism and Metabolites
Iloperidone is primarily metabolized in the liver via three main pathways: carbonyl reduction to P88, CYP2D6-mediated hydroxylation to P95, and CYP3A4-mediated O-demethylation.[1] The two major metabolites are P88 and P95.[1] P88 is an active metabolite with an in vitro receptor binding profile comparable to the parent drug and is thought to contribute to the antipsychotic activity of iloperidone.[1][13] In contrast, the P95 metabolite does not readily penetrate the central nervous system.[1]
Conclusion
Iloperidone possesses a complex and distinct receptor binding profile, with high affinity for dopamine D2, serotonin 5-HT2A, and adrenergic α1 receptors.[3] This multi-receptor antagonism is believed to be the foundation of its therapeutic efficacy in treating psychotic disorders.[3] The data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of iloperidone's pharmacodynamic properties and supporting the exploration of novel therapeutic agents with similar or improved receptor interaction profiles.
References
- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iloperidone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 5. Iloperidone: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability, regulatory affairs, and an opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. Receptor profile of P88-8991 and P95-12113, metabolites of the novel antipsychotic iloperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Iloperidone Hydrochloride for Bipolar Disorder Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloperidone (B1671726), an atypical antipsychotic, has recently gained approval for the acute treatment of manic or mixed episodes associated with bipolar I disorder in adults.[1][2] Its efficacy is primarily attributed to its potent antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[3][4] This technical guide provides a comprehensive overview of iloperidone's pharmacology, clinical efficacy in bipolar disorder, and detailed experimental protocols for its preclinical and clinical evaluation, intended to support further research and drug development in this area.
Pharmacodynamics: Receptor Binding Profile
Iloperidone exhibits a complex and distinct receptor binding profile, characterized by high affinity for several dopamine and serotonin receptor subtypes, as well as adrenergic receptors. This multi-receptor antagonism is believed to be the foundation of its therapeutic efficacy.[3] The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below. A lower Ki value indicates a higher binding affinity.
Table 1: Iloperidone Receptor Binding Affinity
| Receptor Subtype | Iloperidone Ki (nM) |
| Dopamine Receptors | |
| D1 | 216 |
| D2 | 6.3 |
| D3 | 7.1 |
| D4 | 25 |
| Serotonin Receptors | |
| 5-HT1A | 168 |
| 5-HT2A | 5.6 |
| 5-HT2C | 42.8 |
| 5-HT6 | 43 |
| 5-HT7 | 22 |
| Adrenergic Receptors | |
| α1 | 0.36 |
| Histamine Receptors | |
| H1 | 473 |
Data compiled from multiple sources.[5]
Mechanism of Action: Core Signaling Pathways
The therapeutic effects of iloperidone in bipolar mania are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3][4] Blockade of these receptors modulates downstream signaling cascades, ultimately leading to a reduction in manic symptoms.
Dopamine D2 Receptor Antagonism
Iloperidone's antagonism of D2 receptors in the mesolimbic pathway is thought to reduce the excessive dopaminergic activity associated with mania. This blockade inhibits the Gαi/o-protein coupled signaling cascade, leading to a decrease in the inhibition of adenylyl cyclase and subsequent modulation of cyclic AMP (cAMP) levels and protein kinase A (PKA) activity.
Serotonin 5-HT2A Receptor Antagonism
Antagonism of 5-HT2A receptors, particularly in the prefrontal cortex, is a hallmark of atypical antipsychotics.[3] This action is believed to contribute to the antimanic and mood-stabilizing effects of iloperidone, as well as its lower incidence of extrapyramidal symptoms. 5-HT2A receptor blockade inhibits the Gαq-protein coupled pathway, which leads to a decrease in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and subsequently modulates protein kinase C (PKC) activity and intracellular calcium levels.
Clinical Efficacy in Bipolar Mania
The efficacy of iloperidone for the acute treatment of manic or mixed episodes in adults with bipolar I disorder was established in a pivotal Phase III, randomized, double-blind, placebo-controlled study.[2][6][7][8]
Table 2: Summary of Pivotal Phase III Clinical Trial (NCT04819776)
| Parameter | Iloperidone (n=206) | Placebo (n=208) |
| Primary Efficacy Endpoint | ||
| Mean Change from Baseline in YMRS Total Score at Week 4 | -14.9 | -10.9 |
| Difference from Placebo (Least-Squares Mean) | -4.0 (95% CI: -5.70 to -2.25) | - |
| p-value | 0.000008 | - |
| Secondary Efficacy Endpoints (Mean Change from Baseline at Week 4) | ||
| Clinical Global Impressions-Severity (CGI-S) | Significant Improvement | - |
| Clinical Global Impression of Change (CGI-C) | Significant Improvement | - |
| Common Adverse Events (>5% and >placebo) | ||
| Tachycardia | Reported | Not specified |
| Dizziness | Reported | Not specified |
| Dry Mouth | Reported | Not specified |
| Alanine Aminotransferase Increased | Reported | Not specified |
| Nasal Congestion | Reported | Not specified |
| Weight Gain | Reported | Not specified |
| Somnolence | Reported | Not specified |
YMRS: Young Mania Rating Scale. Data from a 4-week study.[2][6][7]
Experimental Protocols
Clinical Trial Protocol: Phase III Study in Bipolar Mania (Based on NCT04819776)
Detailed Methodologies:
-
Dosage and Administration: Iloperidone was initiated at 1 mg twice daily and titrated over 7 days to a target dose of 12 mg twice daily (24 mg/day). A slower titration was used for known CYP2D6 poor metabolizers.
-
Primary Efficacy Assessment: The Young Mania Rating Scale (YMRS), an 11-item clinician-rated scale, was used to assess the severity of manic symptoms. Ratings are based on a patient's subjective report and clinical observation over the preceding 48 hours. Four items are graded on a 0 to 8 scale, and the remaining seven on a 0 to 4 scale, with higher scores indicating greater severity.
-
Secondary Efficacy Assessments:
-
Clinical Global Impressions-Severity (CGI-S): A 7-point scale used by the clinician to rate the severity of the patient's illness at the time of assessment.
-
Clinical Global Impression of Change (CGI-C): A 7-point scale used by the clinician to rate the patient's improvement or worsening of illness relative to baseline.
-
Preclinical Protocol: Amphetamine-Induced Hyperactivity Model of Mania in Rodents
This model is widely used to screen for potential antimanic drugs. It is based on the observation that psychostimulants like amphetamine can induce manic-like behaviors in rodents, such as hyperactivity.
Detailed Methodologies:
-
Apparatus: An open-field arena (e.g., 100 x 100 x 40 cm) equipped with automated activity monitoring systems (e.g., infrared beams or video tracking).
-
Procedure:
-
Administer iloperidone or vehicle intraperitoneally (i.p.).
-
After a 30-minute pretreatment period, administer amphetamine (i.p.).
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity and other behavioral parameters for a set duration (e.g., 60-90 minutes).
-
-
Data Analysis: The primary outcome is a reduction in amphetamine-induced hyperactivity in the iloperidone-treated groups compared to the vehicle-treated group.
In Vitro Protocol: Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound for a specific receptor.
Detailed Methodologies:
-
Materials: Cell membranes expressing the target receptor (e.g., human D2 or 5-HT2A), a specific radioligand, iloperidone hydrochloride, assay buffer, and a filtration apparatus.
-
Procedure:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of radioligand and varying concentrations of iloperidone.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).
-
After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the iloperidone concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of iloperidone that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9][10][11][12][13]
-
Conclusion
Iloperidone represents a valuable addition to the therapeutic armamentarium for bipolar mania. Its unique receptor binding profile and demonstrated clinical efficacy provide a strong rationale for its use. The detailed experimental protocols and pharmacological data presented in this guide are intended to facilitate further research into the nuanced mechanisms of iloperidone and to aid in the development of novel therapeutics for bipolar disorder.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. ajmc.com [ajmc.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 5. Iloperidone - Wikipedia [en.wikipedia.org]
- 6. Efficacy and Safety of Iloperidone in Bipolar Mania: A Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Evaluation of Iloperidone for Mania in Bipolar I Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 11. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Iloperidone Hydrochloride: A Technical Guide to Structural Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloperidone (B1671726), an atypical antipsychotic agent, is a member of the benzisoxazole class of compounds. Its therapeutic efficacy in the treatment of schizophrenia is primarily attributed to its unique antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. This technical guide provides an in-depth exploration of the structural analogues and derivatives of iloperidone hydrochloride. It is designed to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antipsychotic agents. This document will delve into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these compounds, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams.
Core Structure and Pharmacophore
The core structure of iloperidone consists of a 6-fluoro-1,2-benzisoxazole moiety linked to a piperidine (B6355638) ring, which is further connected to a substituted aromatic ring via a propyl chain. The key pharmacophoric features essential for its antipsychotic activity include:
-
The Benzisoxazole Ring: This heterocyclic system is crucial for high-affinity binding to both dopamine D2 and serotonin 5-HT2A receptors.
-
The Piperidine Linker: The piperidine ring serves as a scaffold to correctly orient the benzisoxazole and the substituted aromatic moieties within the receptor binding pockets.
-
The Propoxy Chain: The three-carbon linker provides the optimal distance between the piperidine nitrogen and the aromatic ring.
-
The Substituted Aromatic Ring: The nature and position of substituents on this ring significantly influence the compound's receptor binding profile, pharmacokinetics, and off-target effects.
Structure-Activity Relationships (SAR)
The development of iloperidone and its analogues has been guided by extensive structure-activity relationship studies. Modifications at various positions of the core structure have been explored to optimize potency, selectivity, and safety profiles.
Modifications of the Benzisoxazole Ring
Alterations to the benzisoxazole ring have a profound impact on receptor affinity. For instance, the position and nature of the halogen substituent on the benzisoxazole ring influence selectivity for D2 versus 5-HT2A receptors.
Variations of the Piperidine Linker
Replacing the piperidine ring with other heterocyclic systems or acyclic linkers generally leads to a decrease in antipsychotic activity, highlighting the structural importance of this moiety.
Alterations of the Propoxy Chain
Varying the length of the alkyl chain connecting the piperidine nitrogen to the aromatic ring has demonstrated that a three-carbon chain is optimal for potent D2 and 5-HT2A antagonism.
Substitutions on the Aromatic Ring
The aromatic ring attached to the propoxy chain offers a key site for modification to fine-tune the pharmacological profile. The methoxy (B1213986) and acetyl substituents on the phenyl ring of iloperidone contribute to its overall receptor binding and pharmacokinetic properties. Exploration of other substituents in this region has been a major focus of analogue development.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities (Ki values) of iloperidone and its key structural analogues at various G-protein coupled receptors (GPCRs) relevant to antipsychotic activity.
Table 1: Receptor Binding Affinities (Ki, nM) of Iloperidone and its Major Metabolites
| Compound | Dopamine D2 | Serotonin 5-HT2A | Adrenergic α1 |
| Iloperidone | 6.3 | 5.6 | 0.36 |
| P88 (Reduced Iloperidone) | ~6-8 | ~5-7 | High |
| P95 (Hydroxylated Iloperidone) | Lower Affinity | Lower Affinity | Moderate |
Note: Data is compiled from various preclinical studies. Exact values may vary depending on the experimental conditions.
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Benzisoxazole Antipsychotics
| Compound | Dopamine D2 | Serotonin 5-HT2A | D2/5-HT2A Ratio |
| Iloperidone | 6.3 | 5.6 | 1.13 |
| Risperidone | 3.5 | 0.12 | 29.17 |
| Paliperidone (9-hydroxyrisperidone) | 4.8 | 0.23 | 20.87 |
| Ziprasidone | 4.8 | 0.4 | 12.0 |
Note: The D2/5-HT2A ratio is an important indicator of atypicality, with a lower ratio often associated with a reduced risk of extrapyramidal symptoms.
Experimental Protocols
Detailed methodologies for the synthesis and pharmacological evaluation of iloperidone analogues are crucial for reproducible research and development.
General Synthesis of Iloperidone Analogues
A common synthetic route to iloperidone and its analogues involves a multi-step process.[1][2] A key step is the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) with a substituted phenoxypropyl halide.[1]
General Procedure for N-alkylation:
-
To a solution of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K2CO3, Na2CO3) and the appropriate substituted phenoxypropyl halide.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., dichloromethane/methanol) to afford the desired iloperidone analogue.
-
Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of compounds for specific receptors.[3][4]
Protocol for Dopamine D2 Receptor Competitive Binding Assay: [5][6][7]
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) or from rat striatal tissue.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Radioligand: Use a high-affinity D2 receptor radioligand, such as [3H]spiperone or [3H]raclopride, at a concentration close to its Kd value.
-
Incubation: In a 96-well plate, incubate the receptor membranes, radioligand, and various concentrations of the test compound (iloperidone analogue) in the assay buffer.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Assays
Animal models are essential for evaluating the in vivo efficacy of potential antipsychotic drugs.
Protocol for Amphetamine-Induced Hyperlocomotion in Mice: [8][9][10][11]
-
Animals: Use male C57BL/6 mice, habituated to the testing room for at least one hour before the experiment.
-
Apparatus: Use open-field arenas equipped with automated photobeam systems to record locomotor activity.
-
Procedure:
-
Place individual mice in the open-field arenas and allow them to habituate for 30-60 minutes.
-
Administer the test compound (iloperidone analogue) or vehicle (e.g., saline, 0.5% methylcellulose) via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) to induce hyperlocomotion.
-
Immediately place the mice back into the open-field arenas and record locomotor activity for 60-90 minutes.
-
-
Data Analysis: Quantify locomotor activity as total distance traveled or the number of beam breaks. Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic efficacy.
Protocol for Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rodents: [12][13][14][15][16]
-
Animals: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Apparatus: Use a startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Procedure:
-
Place an individual animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: The startling pulse is preceded by a weak, non-startling prepulse (e.g., 75-85 dB white noise for 20 ms) with a short inter-stimulus interval (e.g., 30-120 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Administer the test compound or vehicle prior to the test session.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Compare the %PPI between drug-treated and vehicle-treated groups. A reversal of a pharmacologically-induced (e.g., by apomorphine (B128758) or phencyclidine) deficit in PPI is indicative of antipsychotic-like activity.
Mandatory Visualizations
Signaling Pathways
The therapeutic effects of iloperidone are mediated through its interaction with multiple neurotransmitter systems. The primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.
Caption: Iloperidone's primary signaling pathways.
Experimental Workflows
The discovery and development of novel antipsychotic agents follow a structured workflow, from initial compound design to preclinical evaluation.
Caption: A typical preclinical drug discovery workflow.
Conclusion
This compound and its structural analogues represent a significant area of research in the quest for safer and more effective treatments for schizophrenia and other psychotic disorders. The benzisoxazole scaffold continues to be a privileged structure in the design of novel antipsychotic agents. A thorough understanding of the structure-activity relationships, coupled with robust and reproducible experimental protocols, is essential for the successful development of the next generation of atypical antipsychotics. This technical guide provides a foundational resource for researchers to build upon in their efforts to address the unmet medical needs of individuals with severe mental illness. Further exploration into novel derivatives, focusing on improving the pharmacokinetic profile and minimizing off-target effects, holds promise for future therapeutic advancements.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. benchchem.com [benchchem.com]
- 7. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. b-neuro.com [b-neuro.com]
- 9. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 13. Pre-pulse Inhibition [augusta.edu]
- 14. ja.brc.riken.jp [ja.brc.riken.jp]
- 15. Reduced Prepulse Inhibition as a Biomarker of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Iloperidone Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies of iloperidone (B1671726) hydrochloride in rats, focusing on its pharmacokinetic and pharmacodynamic properties. Detailed protocols for key experiments are provided to facilitate study design and execution.
Iloperidone is an atypical antipsychotic agent with a mixed receptor binding profile, demonstrating antagonist activity at serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors.[1] In vivo studies in rats are crucial for characterizing its therapeutic potential and safety profile.
Pharmacokinetic Properties and Protocols
Pharmacokinetic studies in rats are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of iloperidone. These studies inform dosing regimens and formulation development.
Table 1: Pharmacokinetic Parameters of Iloperidone in Rats
| Formulation | Dose | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC(0-t) (ng·h/mL) | Reference |
| Oral Suspension | 1.0 mg/kg | Oral | 15.3 ± 3.2 | 2.0 | 4.7 ± 0.9 | 78.5 ± 15.1 | [2][3] |
| Depot Injection | 50 mg/kg | Subcutaneous | 871.8 | 72 (3 days) | 576 (24 days) | - | [4][5] |
| Lipid Nanoemulsion | - | Oral | - | - | - | 2.47-fold increase vs. tablet | Not specified |
| Solid SMEDDS | - | Oral | - | - | - | 3.80-fold increase vs. coarse suspension | Not specified |
Note: AUC denotes the area under the plasma concentration-time curve, Cmax is the maximum plasma concentration, Tmax is the time to reach Cmax, and t1/2 is the elimination half-life. SMEDDS refers to Self-Microemulsifying Drug Delivery System.
Experimental Protocol: Pharmacokinetic Analysis in Rats
This protocol outlines the procedure for a single-dose oral pharmacokinetic study of iloperidone in Sprague-Dawley rats.[2][3]
1. Animal Model:
-
Sex: Male or Female
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-h light/dark cycle and free access to food and water. Animals should be fasted overnight before dosing.
2. Dosing:
-
Formulation: Iloperidone hydrochloride suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Route of Administration: Oral gavage.
3. Blood Sampling:
-
Collection Site: Caudal vein.[2]
-
Time Points: 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[2]
-
Sample Collection: Collect approximately 0.2-0.3 mL of blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 x g for 10 minutes at 4°C) to separate the plasma.[6] Store plasma at -80°C until analysis.[6]
4. Plasma Sample Analysis (UPLC-MS/MS): [1][2][3][6]
-
Sample Preparation: Protein precipitation. To 100 µL of plasma, add 10 µL of internal standard and 300 µL of acetonitrile. Vortex and centrifuge to precipitate proteins. Analyze the supernatant.[6]
-
Chromatography:
-
Mass Spectrometry:
5. Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using appropriate software.
Pharmacokinetic study workflow in rats.
Pharmacodynamic Properties and Protocols
Pharmacodynamic studies in rats are employed to assess the antipsychotic-like and anxiolytic-like effects of iloperidone, as well as its potential for extrapyramidal side effects.
Table 2: In Vivo Pharmacodynamic Effects of Iloperidone in Rodents
| Assay | Species | Effect | Reference |
| Apomorphine-Induced Climbing | Mouse | Antagonism | [7] |
| 5-HT-Induced Head Twitch | Rat | Prevention | [7] |
| Catalepsy | Rat | Low liability | [7] |
| Elevated Plus Maze | Rat | Increased time in open arms | [7] |
| Social Interaction | Rat | Increased interaction score | [7] |
Experimental Protocol: Apomorphine-Induced Climbing in Mice
This test is a predictive model for the D2 receptor antagonist activity of antipsychotic drugs.[8]
1. Animal Model:
2. Dosing:
-
Test Compound: Iloperidone administered orally.[9]
-
Challenge Agent: Apomorphine (B128758) (1.5 mg/kg) administered subcutaneously.[9]
-
Pre-treatment Time: Administer iloperidone 60 minutes before the apomorphine challenge.[9]
3. Procedure:
-
Place mice individually in cylindrical cages lined with wire mesh 10 minutes after apomorphine administration.[9]
-
Observe the climbing behavior for a period of 15-20 minutes.[8][9]
-
Scoring: Record the time spent climbing during the observation period.
4. Data Analysis:
-
Express the data as the percentage inhibition of the climbing behavior observed in vehicle-treated control animals.
References
- 1. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacological profile of iloperidone, a novel atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Comparison of the effects of antipsychotic drugs in two antipsychotic screening assays: swim-induced grooming and apomorphin climbing test in mice [frontiersin.org]
Application Notes and Protocols for Iloperidone Hydrochloride in Mouse Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloperidone (B1671726) is an atypical antipsychotic agent characterized by its high affinity for serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, where it acts as an antagonist.[1][2][3] It also exhibits notable antagonism at α1-adrenergic receptors, which may contribute to its side effect profile, such as orthostatic hypotension.[1][2] The therapeutic efficacy of iloperidone in conditions like schizophrenia is believed to be mediated through this combined receptor blockade.[4] Iloperidone is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[1][4] This document provides detailed application notes and experimental protocols for the use of iloperidone hydrochloride in preclinical mouse models, focusing on behavioral pharmacology studies relevant to antipsychotic drug development.
Mechanism of Action and Signaling Pathway
Iloperidone's primary mechanism of action involves the modulation of dopaminergic and serotonergic neurotransmission in the brain. By blocking D2 receptors in the mesolimbic pathway, it is thought to alleviate the positive symptoms of psychosis.[5] Simultaneously, its potent 5-HT2A receptor antagonism in the mesocortical pathway may contribute to the mitigation of negative and cognitive symptoms, a characteristic feature of atypical antipsychotics.[5]
Iloperidone's primary mechanism of action.
Data Presentation: Pharmacokinetics and Dosing
Due to limited published pharmacokinetic data for iloperidone specifically in mice, the following table provides human and rat data for reference. Researchers should conduct pilot pharmacokinetic studies in their specific mouse strain to determine key parameters.
| Parameter | Human Data | Rat Data (where available) | Mouse Data |
| Bioavailability (Oral) | ~36%[6][7] | Good oral bioavailability noted[5] | Good oral bioavailability noted[5] |
| Tmax (Oral) | 2-4 hours[6] | Not specified | Not specified |
| Elimination Half-life | 18-33 hours (CYP2D6 dependent)[6] | Not specified | Not specified |
| Metabolism | CYP2D6 and CYP3A4[6] | CYP2D enzymes involved[8] | Presumed via CYP enzymes |
Table 1: Pharmacokinetic Parameters of Iloperidone. Note the absence of specific mouse data, highlighting the need for preliminary studies.
The following table summarizes suggested starting doses for key behavioral assays in mice, extrapolated from rat studies and general knowledge of antipsychotic dose-response relationships. Dose-response studies are highly recommended to determine the optimal dose for a specific experimental paradigm and mouse strain.
| Behavioral Assay | Route of Administration | Suggested Dose Range (mg/kg) | Reference / Rationale |
| Locomotor Activity | IP, PO | 0.3 - 3 | Based on effective doses in rat PPI studies and typical dose ranges for atypical antipsychotics in mice.[9] |
| Prepulse Inhibition (PPI) | IP, SC | 0.3 - 3 | Extrapolated from effective doses in rat PPI studies.[9] |
| Apomorphine-Induced Climbing | PO | "Low doses" (suggest starting at 0.5 - 5) | A mouse study noted efficacy at "low doses".[5] |
Table 2: Suggested Starting Dose Ranges for Iloperidone in Mouse Behavioral Assays. IP: Intraperitoneal, PO: Oral Gavage, SC: Subcutaneous.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is practically insoluble in water. Therefore, a suitable vehicle is required for administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80 or Cremophor EL
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol for Intraperitoneal (IP) Injection Vehicle:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add Tween 80 to a final concentration of 5-10% to aid in suspension.
-
Bring the solution to the final volume with sterile saline or PBS.
-
Vortex vigorously to ensure a uniform suspension. A brief sonication may aid in dissolution.
-
The final concentration of DMSO should be kept as low as possible, ideally below 10%.
Protocol for Oral Gavage (PO) Vehicle:
-
Follow steps 1-3 for the IP injection vehicle preparation.
-
Bring the solution to the final volume with sterile water or a 0.5% methylcellulose (B11928114) solution.
-
Vortex vigorously to create a homogenous suspension.
Note: Always prepare fresh solutions on the day of the experiment. A vehicle-only control group should be included in all experiments.
Locomotor Activity Assay
This assay is used to assess the effect of iloperidone on spontaneous motor activity and to screen for potential sedative effects.
Materials:
-
Open field arenas equipped with automated photobeam detection systems
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound solution and vehicle
-
Syringes and needles for administration
Protocol:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer iloperidone (e.g., 0.3, 1, 3 mg/kg) or vehicle via IP injection or oral gavage.
-
Place the mice individually into the center of the open field arenas 30 minutes (for IP) or 60 minutes (for PO) post-injection.
-
Record locomotor activity (total distance traveled, horizontal and vertical activity) for 30-60 minutes.
-
Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
Workflow for the locomotor activity assay.
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, which is often deficient in schizophrenic patients. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Materials:
-
Startle response chambers for mice
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound solution and vehicle
-
Syringes and needles for administration
Protocol:
-
Habituate the mice to the testing room for at least 60 minutes.
-
Administer iloperidone (e.g., 0.3, 1, 3 mg/kg) or vehicle via IP or subcutaneous (SC) injection.
-
After a 30-minute pretreatment period, place each mouse into a startle chamber.
-
Allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse-pulse trials: A weak prepulse (e.g., 70, 75, or 80 dB, 20 ms duration) presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only.
-
-
Record the startle response (amplitude of the whole-body flinch) for each trial.
-
Calculate PPI as follows: % PPI = 100 - [((startle response on prepulse-pulse trials) / (startle response on pulse-alone trials)) * 100]
Experimental workflow for the PPI test.
Conclusion
These application notes and protocols provide a framework for designing and conducting preclinical studies with this compound in mice. Due to the limited availability of mouse-specific data, it is imperative that researchers conduct pilot studies to determine optimal dosing, pharmacokinetics, and tolerability in their specific experimental context. Careful consideration of the vehicle formulation is also crucial for reliable and reproducible results. The provided information, combined with rigorous experimental design, will aid in the effective evaluation of iloperidone's pharmacological profile in mouse models.
References
- 1. Typical and atypical antipsychotic drug effects on locomotor hyperactivity and deficits in sensorimotor gating in a genetic model of NMDA receptor hypofunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical antipsychotics clozapine and quetiapine attenuate prepulse inhibition deficits in dopamine transporter knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The atypical antipsychotic, aripiprazole, blocks phencyclidine-induced disruption of prepulse inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacological profile of iloperidone, a novel atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Development, characterization, comparative pharmacokinetic and pharmacodynamic studies of iloperidone solid SMEDDS and liquisolid compact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Iloperidone reduces sensorimotor gating deficits in pharmacological models, but not a developmental model, of disrupted prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for Radiolabeled Iloperidone Hydrochloride in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloperidone is an atypical antipsychotic agent characterized by a complex pharmacology and a multi-receptor binding profile.[1] Its therapeutic efficacy in the treatment of schizophrenia and bipolar I disorder is attributed to its antagonist activity at several neurotransmitter receptors, most notably dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2][3] Radiolabeled forms of Iloperidone hydrochloride are invaluable tools for in vitro and in vivo studies, enabling researchers to investigate its binding characteristics, receptor occupancy, and pharmacokinetics. This document provides detailed application notes and protocols for the use of radiolabeled this compound in receptor binding assays.
Principle of Radioligand Binding Assays
Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction between a ligand (in this case, radiolabeled Iloperidone) and its receptor.[1] These assays are essential for determining key binding parameters such as the dissociation constant (Kd), which represents the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax), indicating the receptor density in a given tissue or cell preparation.[4] The two primary types of radioligand binding assays are saturation binding and competitive binding assays.
-
Saturation Binding Assays are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. This allows for the determination of the radioligand's Kd and the Bmax for that receptor.[4]
-
Competitive Binding Assays involve incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of an unlabeled test compound (e.g., unlabeled Iloperidone or other competing drugs). This method is used to determine the inhibitory constant (Ki) of the test compound, which reflects its affinity for the receptor.[1]
Applications
Radiolabeled this compound can be utilized in a variety of research applications, including:
-
Receptor Profiling: Determining the binding affinity of Iloperidone for a wide range of neurotransmitter receptors to understand its pharmacological profile.[5]
-
Drug Discovery: Screening new chemical entities for their ability to bind to specific receptors targeted by Iloperidone.
-
Neuroimaging: In vivo imaging techniques such as Positron Emission Tomography (PET) can utilize radiolabeled Iloperidone to visualize and quantify receptor distribution and occupancy in the brain.
-
Pharmacokinetic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of Iloperidone in animal models.
Data Presentation: Iloperidone Receptor Binding Profile
The following table summarizes the binding affinities (Ki values) of Iloperidone for various human neurotransmitter receptors, as determined by competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | Iloperidone Ki (nM) |
| Dopamine | D1 | 216 |
| D2 | 6.3 | |
| D3 | 7.1 | |
| D4 | 25 | |
| Serotonin | 5-HT1A | 168 |
| 5-HT2A | 5.6 | |
| 5-HT2C | 42.8 | |
| 5-HT6 | 42.7 - 43 | |
| 5-HT7 | 21.6 - 22 | |
| Adrenergic | α1 | 0.36 |
| α2A | >100 | |
| α2B | >100 | |
| Histamine | H1 | 437 |
| Muscarinic | M1-M5 | >1000 |
Data compiled from multiple sources.[1][5][6]
Experimental Protocols
General Considerations
-
Radiochemical Purity: It is crucial to use radiolabeled this compound with high radiochemical purity (>95%) to ensure accurate and reproducible results.
-
Specific Activity: The specific activity (Ci/mmol) of the radioligand should be known to accurately calculate molar concentrations.
-
Safety Precautions: All work with radioactive materials must be conducted in a designated and properly shielded area, following all institutional and regulatory safety guidelines. Appropriate personal protective equipment (PPE) should be worn at all times.
Synthesis of Radiolabeled this compound
Detailed, publicly available protocols for the synthesis of tritiated ([³H]) or iodinated ([¹²⁵I]) Iloperidone are limited. However, a general approach for radioiodination of a precursor molecule can be adapted. For instance, the synthesis of [¹²⁵I]-labeled compounds often involves the use of a tri-butylstannyl precursor and an oxidizing agent like chloramine-T or hydrogen peroxide.[6]
For tritiation, a common method involves the catalytic reduction of a suitable precursor containing a double bond or a halogen atom with tritium (B154650) gas.
Researchers should consult specialized radiochemistry literature or commercial suppliers for detailed synthetic procedures.
Protocol 1: Saturation Binding Assay with Radiolabeled this compound
This protocol is designed to determine the Kd and Bmax of radiolabeled Iloperidone at a specific receptor.
I. Materials and Reagents
-
Membrane Preparation: Homogenates from cells stably expressing the human receptor of interest or from specific brain regions (e.g., striatum for D2 receptors, cortex for 5-HT2A receptors).
-
Radiolabeled this compound: (e.g., [³H]Iloperidone or [¹²⁵I]Iloperidone) of known specific activity.
-
Unlabeled this compound: For determination of non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus.
-
Scintillation Counter.
II. Experimental Workflow
Caption: Workflow for a saturation binding assay.
III. Detailed Methodological Steps
-
Membrane Preparation: Homogenize tissues or cells in ice-cold homogenization buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.[1]
-
Assay Setup: Set up assay tubes in triplicate for total binding and non-specific binding.
-
Total Binding: Add increasing concentrations of radiolabeled Iloperidone (e.g., 0.01 - 10 nM) to tubes containing the membrane preparation in a final volume of 250 µL.[7]
-
Non-specific Binding: Add the same increasing concentrations of radiolabeled Iloperidone to tubes containing the membrane preparation and a high concentration of unlabeled Iloperidone (e.g., 10 µM).[7]
-
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[7]
-
Separation: Rapidly filter the contents of each tube through the glass fiber filters using a vacuum filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[1]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radiolabeled Iloperidone concentration.
-
Plot the specific binding versus the concentration of radiolabeled Iloperidone.
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax.[4]
-
Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used to linearize the data, where the slope is -1/Kd and the x-intercept is Bmax.[8]
-
Protocol 2: Competitive Binding Assay with Unlabeled this compound
This protocol is used to determine the Ki of unlabeled Iloperidone or other test compounds.
I. Materials and Reagents
-
As in Protocol 1, but with a specific radioligand for the receptor of interest (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors).
-
Unlabeled this compound or other test compounds at varying concentrations.
II. Experimental Workflow
Caption: Workflow for a competitive binding assay.
III. Detailed Methodological Steps
-
Membrane Preparation: As described in Protocol 1.
-
Assay Setup: Set up assay tubes in triplicate. Add a fixed concentration of the appropriate radioligand (typically at or below its Kd value) to all tubes. Then, add varying concentrations of unlabeled Iloperidone or the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).[1]
-
Incubation: Incubate the tubes at a controlled temperature for a time sufficient to reach equilibrium.[1]
-
Separation: As described in Protocol 1.[1]
-
Quantification: As described in Protocol 1.[1]
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of the unlabeled competitor.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[1]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[1]
-
Signaling Pathways
Iloperidone's primary therapeutic effects are thought to be mediated through its antagonist activity at Dopamine D2 and Serotonin 5-HT2A receptors.[1]
Dopamine D2 Receptor Antagonism
Caption: Iloperidone's antagonism of the Dopamine D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Antagonism
Caption: Iloperidone's antagonism of the Serotonin 5-HT2A receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iloperidone Hydrochloride Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of iloperidone (B1671726) hydrochloride in various animal models, summarizing key quantitative data and offering detailed experimental protocols. Iloperidone is an atypical antipsychotic with a unique receptor binding profile, demonstrating antagonist activity at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and adrenergic α1 receptors.[1][2] Understanding its effects in preclinical models is crucial for its continued development and for exploring new therapeutic applications.
Data Presentation
Table 1: Receptor Binding Affinity of Iloperidone
| Receptor | IC50 (µM) | Animal Model | Reference |
| Dopamine D2 | 0.11 | In vitro | [1] |
| Serotonin 5-HT2A | 0.011 | In vitro | [1] |
| Adrenergic α1 | 0.00037 | In vitro | [1] |
Table 2: Effective Doses of Iloperidone in Behavioral Models
| Behavioral Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Apomorphine-Induced Climbing | Mouse | Oral | Low doses | Antagonism of climbing behavior | [1] |
| 5-HT-Induced Head Twitch | Rat | Oral | Low doses | Prevention of head twitch | [1] |
| Prepulse Inhibition (Apomorphine-induced deficit) | Rat | Intraperitoneal | 1 - 3 mg/kg | Prevention of PPI deficit | [2] |
| Prepulse Inhibition (PCP-induced deficit) | Rat | Intraperitoneal | 1 - 3 mg/kg | Prevention of PPI deficit | [2] |
| Prepulse Inhibition (Cirazoline-induced deficit) | Rat | Intraperitoneal | 0.3 mg/kg | Prevention of PPI deficit | [2] |
| Elevated Plus Maze | Rat | Not specified | Not specified | Increased open arm time (anxiolytic-like) | [1] |
| Social Interaction Test | Rat | Not specified | 0.5 - 1.0 mg/kg | Increased social interaction | [3] |
Table 3: Pharmacokinetic Parameters of Iloperidone and its Metabolites in Different Species
| Parameter | Human (Extensive Metabolizers) | Rat (Sprague-Dawley) | Mouse |
| Iloperidone | |||
| Tmax (hours) | 2 - 4[4][5] | Not specified | Not specified |
| Elimination Half-life (hours) | 18[4][5] | Not specified | Not specified |
| Metabolite P88 | |||
| Elimination Half-life (hours) | 26[4] | Minor metabolite[6] | Not specified |
| Metabolite P95 | |||
| Elimination Half-life (hours) | 23[4] | 0.67[6] | 0.75[6] |
Note: There are significant species differences in the metabolic profile of iloperidone. In humans, P95 and P88 are the most abundant metabolites, whereas in rodents, they are only minor circulating metabolites.[6]
Experimental Protocols
Protocol 1: Preparation and Administration of Iloperidone Hydrochloride for Oral Gavage in Rodents
Objective: To provide a standardized method for the oral administration of this compound to rats and mice.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% methylcellulose, or as determined by solubility testing)
-
Mortar and pestle or appropriate homogenization equipment
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinders and beakers
-
Animal balance
-
Gavage needles (flexible or rigid with a ball tip, appropriate size for the animal)[7][8]
-
Syringes
Procedure:
-
Drug Formulation:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study.
-
If necessary, grind the this compound powder to a fine consistency using a mortar and pestle.
-
Gradually add the powder to the vehicle while continuously stirring with a magnetic stirrer to ensure a homogenous suspension. Sonication may be used to aid dispersion if required.
-
Adjust the pH of the solution if necessary, using appropriate buffers, to ensure stability and minimize potential irritation.
-
Store the formulation as recommended based on its stability.
-
-
Animal Preparation and Dosing:
-
Weigh each animal accurately immediately before dosing to calculate the precise volume to be administered.[7] The maximum recommended dosing volume is typically 10 mL/kg for mice and 10-20 mL/kg for rats.[7][9]
-
Properly restrain the animal. For mice, this can be achieved by scruffing the neck. For rats, a towel wrap or other appropriate restraint method can be used.[7]
-
Measure the correct length for gavage needle insertion by measuring from the animal's snout to the last rib or xiphoid process.[8][10]
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass with minimal resistance. Do not force the needle. [10]
-
Slowly administer the calculated volume of the iloperidone suspension.[11]
-
Carefully withdraw the needle.
-
Monitor the animal for several minutes post-administration for any signs of distress, such as labored breathing or fluid coming from the nose.[10]
-
Protocol 2: Intraperitoneal (IP) Injection of this compound in Rats
Objective: To provide a standardized method for the intraperitoneal administration of this compound to rats.
Materials:
-
This compound solution (prepared as in Protocol 1, ensuring sterility)
-
Sterile syringes
-
Sterile needles (23-25 gauge for rats)[12]
-
70% ethanol (B145695) or other suitable disinfectant
-
Animal balance
Procedure:
-
Dose Calculation and Preparation:
-
Weigh the rat and calculate the required volume of the iloperidone solution. The maximum recommended IP injection volume for rats is 10 mL/kg.[12]
-
Draw the calculated volume into a sterile syringe using a sterile needle.
-
-
Injection Procedure:
-
Restrain the rat securely. A two-person technique is often preferred.[12]
-
Position the rat on its back with its head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[12][13]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-40 degree angle with the bevel facing up.[12]
-
Aspirate by pulling back slightly on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and select a new injection site with a fresh needle.[13]
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 3: Assessment of Antipsychotic-like Activity using the Apomorphine-Induced Climbing Model in Mice
Objective: To evaluate the D2 receptor antagonist properties of iloperidone by assessing its ability to inhibit apomorphine-induced climbing behavior in mice.
Materials:
-
This compound suspension (prepared as in Protocol 1)
-
Apomorphine (B128758) hydrochloride solution (e.g., 1-3 mg/kg in saline)
-
Climbing cages (e.g., wire mesh cylinders)
-
Stopwatches or automated activity monitoring system
Procedure:
-
Animal Acclimation:
-
Acclimate mice to the climbing cages for a set period (e.g., 30 minutes) on the day prior to the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle orally to different groups of mice (e.g., n=8-10 per group) at a predetermined time before the apomorphine challenge (e.g., 60 minutes).
-
-
Apomorphine Challenge:
-
Administer apomorphine hydrochloride subcutaneously to all mice.
-
-
Behavioral Observation:
-
Immediately place the mice in the climbing cages.
-
Observe and score the climbing behavior at regular intervals (e.g., every 5 minutes for 30 minutes). A common scoring system is:
-
0 = Four paws on the floor
-
1 = Two paws on the wall
-
2 = Four paws on the wall
-
-
Alternatively, measure the total time spent climbing during the observation period.
-
-
Data Analysis:
-
Calculate the mean climbing score or duration for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if iloperidone significantly reduces apomorphine-induced climbing compared to the vehicle-treated group.
-
Visualizations
Caption: Iloperidone's primary mechanism of action.
References
- 1. The pharmacological profile of iloperidone, a novel atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iloperidone reduces sensorimotor gating deficits in pharmacological models, but not a developmental model, of disrupted prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of atypical antipsychotic agents on social behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Iloperidone: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability, regulatory affairs, and an opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application Notes and Protocols for the Quantitative Analysis of Iloperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Iloperidone (B1671726) hydrochloride in bulk drug and pharmaceutical dosage forms. The protocols are based on validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action and Signaling Pathway
Iloperidone is an atypical antipsychotic agent used in the management of schizophrenia.[1][2] Its therapeutic efficacy is primarily attributed to its high-affinity antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the brain.[2][3] By blocking D2 receptors, iloperidone mitigates the positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with dopamine overactivity.[3] Its antagonism of 5-HT2A receptors is thought to contribute to the alleviation of negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[3] Iloperidone also exhibits affinity for other receptors, including α1-adrenergic receptors, which may contribute to its overall pharmacological profile.[4][5]
Quantitative Data Summary
The following tables summarize the key parameters for various analytical methods used for the quantification of Iloperidone hydrochloride.
Table 1: UV-Visible Spectrophotometric Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | 0.1N HCl[6] | Methanol[7][8] | Distilled Water |
| λmax (nm) | 229.5[6] | 229[7][8] | 220 |
| Linearity Range (µg/mL) | 2-20[6] | 2-20[7][8] | 2-20 |
| Correlation Coefficient (r²) | 0.9994[6] | 0.9988[7][8] | 0.9997 |
| LOD (µg/mL) | 0.106[6] | - | - |
| LOQ (µg/mL) | 0.321[6] | - | - |
| Recovery (%) | 99.70 ± 0.41[6] | 99.77 - 100.04[7] | 98.9 |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | LiChrospher® RP-18 (25 cm x 4.6 mm, 5 µm)[7][8] | Sunfire C18 (50 x 4.6 mm, 3.5 µm)[8] | LiChrospher C18 (250 mm x 4.6 mm, 5µ)[9] | C18[10] |
| Mobile Phase | 0.1% Trifluoroacetic acid:Acetonitrile (B52724) (50:50 v/v)[7][8] | Phosphate buffer (0.02 M KH2PO4, pH 3.65):Acetonitrile (72:28 v/v)[8] | Acetonitrile:Methanol (B129727):Acetate (B1210297) buffer (50:30:20 v/v/v)[9] | 20 mM Phosphate buffer (pH 3):Acetonitrile (65:35 v/v)[10] |
| Flow Rate (mL/min) | - | 1[8] | 0.9[9] | 1[10] |
| Detection Wavelength (nm) | 275[7][8] | 230[8] | 215[9] | 274[10] |
| Retention Time (min) | 7.6[7][8] | 3.185[8] | - | 2.85[10] |
| Linearity Range (µg/mL) | 1-10[7][8] | 7.5-45[8] | 20-100[9] | 0.5-100[10] |
| Correlation Coefficient (r²) | 0.9986[7][8] | 0.999[8] | 0.999[9] | - |
| LOD (µg/mL) | - | - | 0.01[9] | 0.0909[10] |
| LOQ (µg/mL) | 0.5889[10] | - | 0.03[9] | 0.3030[10] |
| Internal Standard | Paracetamol[7][8] | - | - | Carbamazepine[10] |
Experimental Protocols
Protocol 1: UV-Visible Spectrophotometric Quantification
This protocol describes a simple and rapid method for the quantification of Iloperidone in bulk and pharmaceutical dosage forms.
1. Instrumentation:
-
A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.[11]
2. Reagents and Materials:
-
Iloperidone reference standard (pharmaceutical grade).
-
Commercially available Iloperidone tablets.
3. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of Iloperidone reference standard and transfer to a 100 mL volumetric flask.[6]
-
Dissolve in and dilute to volume with methanol to obtain a concentration of 100 µg/mL.[7]
4. Preparation of Working Standard Solutions and Calibration Curve:
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the range of 2-20 µg/mL.[7][8]
-
Measure the absorbance of each working standard solution at 229 nm against a methanol blank.[7][11]
-
Plot a calibration curve of absorbance versus concentration and determine the regression equation.[6]
5. Preparation of Sample Solution (Tablets):
-
Weigh and finely powder 20 Iloperidone tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of Iloperidone to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 20 minutes to ensure complete dissolution.[11]
-
Make up the volume to 100 mL with methanol.
-
Filter the solution through a Whatman filter paper.[11]
-
Further dilute the filtrate with methanol to obtain a final concentration within the calibration range (e.g., 10 µg/mL).[6]
6. Analysis:
-
Measure the absorbance of the sample solution at 229 nm against a methanol blank.
-
Calculate the concentration of Iloperidone in the sample using the regression equation from the calibration curve.
Protocol 2: RP-HPLC Quantification
This protocol provides a robust and specific method for the determination of Iloperidone using reverse-phase high-performance liquid chromatography.
1. Instrumentation:
-
HPLC system with a UV or PDA detector.[7]
-
Data acquisition and processing software.
2. Chromatographic Conditions (based on Method 1 in Table 2):
3. Reagents and Materials:
-
Iloperidone reference standard.
-
Acetonitrile (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
Water (HPLC grade).
-
Iloperidone tablets.
4. Preparation of Solutions:
-
Mobile Phase: Prepare a 50:50 (v/v) mixture of 0.1% TFA in water and acetonitrile. Filter and degas before use.
-
Standard Stock Solution (Iloperidone): Prepare a 100 µg/mL solution of Iloperidone in methanol.[7]
-
Internal Standard Stock Solution (Paracetamol): Prepare a 100 µg/mL solution of Paracetamol in methanol.[7]
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the Iloperidone stock solution to concentrations ranging from 1-10 µg/mL. Add a constant volume of the internal standard stock solution to each.[7][8]
5. Preparation of Sample Solution:
-
Prepare a sample solution from powdered tablets as described in the UV-Vis protocol, using methanol as the solvent.
-
To a known volume of the filtered sample solution, add a constant volume of the internal standard stock solution.
6. Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the working standard solutions and the sample solution.
-
Record the chromatograms and integrate the peak areas for Iloperidone and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of Iloperidone to the peak area of the internal standard against the concentration of Iloperidone.
-
Determine the concentration of Iloperidone in the sample solution from the calibration curve.
Protocol 3: LC-MS/MS Quantification in Human Plasma
This protocol outlines a sensitive and selective method for the quantification of Iloperidone and its major metabolites in human plasma, suitable for pharmacokinetic studies.[12]
1. Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12]
2. Reagents and Materials:
-
Iloperidone, P88-8991, and P95-12113 reference standards.[12]
-
Stable isotope-labeled internal standard (SIL-IS) or a suitable analog (e.g., Pioglitazone hydrochloride).[12][13]
-
HPLC-grade acetonitrile, methanol, and ethyl acetate.[12]
-
Formic acid and ammonium (B1175870) formate (B1220265).[12]
-
Human plasma with anticoagulant.[12]
3. LC-MS/MS Conditions:
-
Column: Reversed-phase C18 column.[13]
-
Mobile Phase: A gradient of acetonitrile or methanol with an aqueous buffer (e.g., ammonium formate or formic acid).[13]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[13]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Iloperidone: Precursor ion [M+H]+ at m/z 427.2, product ion at m/z 261.2.[13]
-
4. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.[12]
-
Add 50 µL of 0.1 M NaOH and vortex for 30 seconds.[12]
-
Add 1 mL of ethyl acetate and vortex for 3 minutes.[12]
-
Centrifuge at 10,000 rpm for 10 minutes.[12]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[12]
-
Reconstitute the residue in the mobile phase.
5. Analysis and Quantification:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Acquire data using the specified MRM transitions.
-
Quantify the concentration of Iloperidone and its metabolites using a calibration curve prepared in the same biological matrix.[13]
These protocols provide a foundation for the accurate and reliable quantification of this compound. It is recommended that each method be fully validated according to ICH or other relevant guidelines before implementation for routine analysis.
References
- 1. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Iloperidone used for? [synapse.patsnap.com]
- 3. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 4. Iloperidone | PPTX [slideshare.net]
- 5. gene2rx.com [gene2rx.com]
- 6. ajrconline.org [ajrconline.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for HPLC-MS/MS Analysis of Iloperidone Hydrochloride in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iloperidone (B1671726) is an atypical antipsychotic agent utilized in the management of schizophrenia.[1] Accurate and reliable quantification of iloperidone and its primary active metabolites, P88-8991 and P95-12113, in plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials.[1] This document provides detailed application notes and protocols for the analysis of iloperidone in plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.[2][3]
Experimental Protocols
A variety of methods have been developed for the determination of iloperidone in plasma, each with its own advantages in terms of sample cleanup, sensitivity, and throughput.[4] The following sections detail common methodologies for sample preparation, chromatography, and mass spectrometry.
Sample Preparation
The goal of sample preparation is to extract iloperidone from the complex plasma matrix while removing potentially interfering substances.[4] Common techniques include protein precipitation, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supported liquid extraction (SLE).[4]
1. Protein Precipitation (PPT): A straightforward method suitable for high-throughput analysis.
-
Protocol:
-
To a suitable microcentrifuge tube, add 100 µL of plasma sample.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube for analysis.
-
2. Liquid-Liquid Extraction (LLE): Offers a cleaner extract compared to protein precipitation.[1]
-
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.[1]
-
Add 50 µL of 0.1 M NaOH and vortex for 30 seconds.[1]
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate) and vortex vigorously for 3 minutes.[1]
-
Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.[1]
-
Transfer the upper organic layer to a new tube.[1]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
3. Solid-Phase Extraction (SPE): Provides excellent sample cleanup and is amenable to automation.[6][7]
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., mixed-mode Bond-Elut Certify) sequentially with methanol (B129727) and then water.[4][6]
-
Pre-treat the plasma sample (e.g., 100 µL) by adding an internal standard and acidifying with formic acid.[4]
-
Load the pre-treated sample onto the conditioned SPE cartridge.[4]
-
Wash the cartridge with a suitable solvent to remove interferences.[4]
-
Elute iloperidone and its metabolites using an appropriate elution solvent.[4]
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[4]
-
4. Supported Liquid Extraction (SLE): A simplified and efficient alternative to traditional LLE.[8][9]
-
Protocol:
-
Mix 0.1 mL of rat plasma with 0.1 mL of the calibration standard or QC sample, 10 µL of internal standard, and 300 µL of 1% aqueous formic acid.[4][9]
-
Load the sample mixture onto an SLE+ cartridge and allow it to adsorb for 10-15 minutes.[4]
-
Add dichloromethane (B109758) as the extraction solvent to elute the analytes.[4][8]
-
Collect the eluate for analysis.[4]
-
High-Performance Liquid Chromatography (HPLC)
Chromatographic separation is typically achieved using a reversed-phase C18 or C8 column.[4]
-
Typical HPLC Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) or equivalent.[5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer.[1][5] For example, an isocratic mobile phase of acetonitrile and 5mM ammonium formate with 0.3% formic acid (25:75, v/v) can be used.[1]
-
Column Temperature: 40°C.[1]
-
Tandem Mass Spectrometry (MS/MS)
Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[1][5]
-
Typical MS/MS Parameters:
Data Presentation
The following tables summarize quantitative data from various validated HPLC-MS/MS methods for iloperidone analysis in plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Iloperidone | 0.25 - 20 | 0.25 | [6] |
| Iloperidone | 2 - 5000 | 2 | [8][9] |
| Iloperidone | 0.01 - 6 | 0.01 | [7] |
| Iloperidone | 50 - 1000 | 50 | [11] |
| Iloperidone | 0.05 - 5.0 | 0.05 | [5] |
| Metabolite P88 | 0.05 - 2.0 | 0.05 | [5] |
| Metabolite P95 | 0.05 - 2.0 | 0.05 | [5] |
Table 2: Precision and Accuracy
| Method | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LC-MS (SIM) | 0 - 9 | Not Reported | Not Reported | [6] |
| LC-MS/MS | < 10.24 | < 10.24 | -5.78 to 5.40 | [1] |
| LC-MS/MS | 1.70 - 5.90 | 1.70 - 5.90 | 95 - 105 | [8][9] |
| Isotope Dilution LC-MS/MS | 1.17 - 4.75 | Not Reported | 96.2 to 105 | [7] |
Table 3: Recovery and Matrix Effect
| Method | Extraction Recovery (%) | Matrix Effect | Reference |
| LC-MS (SIM) | 82 - 101 | No interference observed | [6] |
| LC-MS/MS | > 78.88 | Not specified | [1] |
| LC-MS/MS | 87.12 - 94.47 | Not specified | [8][9] |
| Isotope Dilution LC-MS/MS | > 84 | Internal standard-normalized matrix factors ranged from 0.97-1.03 | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the HPLC-MS/MS analysis of iloperidone in plasma.
Caption: General experimental workflow for HPLC-MS/MS analysis of iloperidone in plasma.
Troubleshooting Ion Suppression
Ion suppression is a common challenge in LC-MS/MS analysis of biological samples. The following diagram outlines a logical workflow for troubleshooting this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. bioengineer.org [bioengineer.org]
- 3. geneonline.com [geneonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picogram determination of iloperidone in human plasma by solid-phase extraction and by high-performance liquid chromatography-selected-ion monitoring electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
Application Notes and Protocols for Cell-Based Assays to Determine Iloperidone Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloperidone (B1671726) is an atypical antipsychotic agent demonstrating a complex pharmacological profile. Its therapeutic efficacy is primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] Understanding the functional activity of Iloperidone at these and other receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides detailed protocols for cell-based assays to characterize the activity of Iloperidone hydrochloride, along with its binding affinities for various receptors.
The primary signaling pathways affected by Iloperidone's interaction with its target receptors involve the modulation of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and calcium (Ca2+). Dopamine D2 receptors are predominantly coupled to the Gi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3][4] In contrast, serotonin 5-HT2A receptors are coupled to the Gq/G11 G-protein, which activates phospholipase C (PLC), resulting in an increase in intracellular calcium concentrations.[5][6]
These application notes describe robust and reproducible cell-based functional assays to quantify the antagonist potency of Iloperidone at these key receptors. The provided protocols for cAMP and calcium mobilization assays are widely used in drug discovery for their high-throughput capabilities and physiological relevance.
Data Presentation: this compound Activity
The following tables summarize the binding affinities and functional antagonist activities of Iloperidone at various G-protein coupled receptors.
Table 1: Binding Affinity of Iloperidone for Various Receptors
| Receptor Subtype | Ligand | Species | IC50 (nM) | Ki (nM) | Reference |
| Dopamine D2 | Spiperone | Human | 110 | 6.3 | [7] |
| Dopamine D3 | Spiperone | Human | - | 7.1 | [8] |
| Dopamine D4 | Spiperone | Human | - | 25 | [8] |
| Serotonin 5-HT2A | Ketanserin | Human | 11 | 5.6 | [7][8] |
| Serotonin 5-HT1A | - | Human | - | 168 | [9] |
| Serotonin 5-HT6 | - | Rat | - | 42.7 | [8] |
| Serotonin 5-HT7 | - | Rat | - | 21.6 | [8] |
| Adrenergic α1 | Prazosin | Rat | 0.37 | - | [7] |
| Adrenergic α2C | - | Human | - | - | [10] |
Table 2: Functional Antagonist Activity of Iloperidone
| Receptor Subtype | Assay Type | Agonist | pKB | Reference |
| Dopamine D2A | cAMP Assay | Dopamine | 7.53 ± 0.04 | [10] |
| Dopamine D3 | cAMP Assay | Dopamine | 8.59 ± 0.20 | [10] |
| Serotonin 5-HT1A | cAMP Assay | 5-HT | 7.69 ± 0.18 | [10] |
| Serotonin 5-HT6 | cAMP Assay | 5-HT | 7.11 ± 0.08 | [10] |
| Adrenergic α2C | cAMP Assay | UK 14,304 | 7.83 ± 0.06 | [10] |
pKB is the negative logarithm of the equilibrium dissociation constant of an antagonist, providing a measure of its potency.
Experimental Protocols
Dopamine D2 Receptor Antagonism: cAMP-Based Functional Assay
This protocol describes a method to determine the functional antagonism of Iloperidone at the human dopamine D2 receptor by measuring its ability to counteract the agonist-induced inhibition of cAMP production.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor (D2-HEK293).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Dopamine (agonist).
-
This compound.
-
cAMP detection kit (e.g., HTRF, Lance, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Preparation:
-
Culture D2-HEK293 cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired concentration (optimize for your assay system).
-
Dispense cells into a 384-well plate.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the Iloperidone dilutions to the cell plate and pre-incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution of dopamine (at its EC80 concentration, predetermined) and a fixed concentration of forskolin in assay buffer. The forskolin concentration should be optimized to induce a submaximal cAMP response.
-
Add the dopamine/forskolin solution to the wells.
-
-
Incubation:
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
-
cAMP Detection:
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
-
Data Acquisition and Analysis:
-
Read the plate using a suitable plate reader.
-
Plot the response (e.g., HTRF ratio) against the logarithm of the Iloperidone concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Serotonin 5-HT2A Receptor Antagonism: Calcium Mobilization Assay
This protocol outlines a method to assess the functional antagonism of Iloperidone at the human serotonin 5-HT2A receptor by measuring its ability to block the agonist-induced increase in intracellular calcium.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human serotonin 5-HT2A receptor (5-HT2A-CHO/HEK).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium 6).
-
Probenecid (B1678239) (if required for the cell line).
-
Serotonin (5-HT) (agonist).
-
This compound.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed 5-HT2A-CHO/HEK cells into the microplates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution in assay buffer, including probenecid if necessary.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Preparation and Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the Iloperidone dilutions to the cell plate and incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Reading:
-
Prepare a solution of serotonin (at its EC80 concentration, predetermined) in assay buffer.
-
Place the cell plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the serotonin solution into the wells and continue to record the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the Iloperidone concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 2. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preferential coupling between dopamine D2 receptors and G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D2-like receptor - Wikipedia [en.wikipedia.org]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. msudenver.edu [msudenver.edu]
- 7. The pharmacological profile of iloperidone, a novel atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional characterization of the novel antipsychotic iloperidone at human D2, D3, alpha 2C, 5-HT6, and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iloperidone Hydrochloride in Behavioral Pharmacology Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloperidone (B1671726) is an atypical antipsychotic agent with a distinct receptor binding profile, characterized by high affinity for serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors.[1][2] This profile suggests efficacy against the positive and negative symptoms of schizophrenia with a potentially lower risk of extrapyramidal side effects.[3] These application notes provide a summary of the preclinical behavioral pharmacology of iloperidone hydrochloride, offering detailed protocols for key in vivo models used to assess its antipsychotic potential. The accompanying data and diagrams are intended to serve as a practical resource for researchers designing and interpreting studies with this compound.
Mechanism of Action
The therapeutic effects of iloperidone are primarily attributed to its potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2] Like other atypical antipsychotics, the balance of its activity at these two receptor systems is thought to contribute to its efficacy and favorable side-effect profile.[3] Iloperidone also exhibits significant affinity for adrenergic α1 receptors, which may contribute to its overall clinical effects, including the risk of orthostatic hypotension.[3][4] Its low affinity for muscarinic and histaminic receptors suggests a lower likelihood of anticholinergic side effects and sedation, respectively.[5]
Receptor Binding Affinity of this compound
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of iloperidone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Iloperidone Ki (nM) |
| Dopamine Receptors | |
| D2 | 6.3[1] |
| D3 | 7.1[1][6] |
| D4 | 25[1][6] |
| Serotonin Receptors | |
| 5-HT2A | 5.6[1][6] |
| 5-HT2C | 42.8[6] |
| 5-HT6 | 42.7 - 43[1] |
| 5-HT7 | 21.6 - 22[1] |
| 5-HT1A | 168[1] |
| Adrenergic Receptors | |
| α1 | 36[1] |
| Histamine Receptors | |
| H1 | 473[1] |
Signaling Pathways
The primary mechanism of action of iloperidone involves the modulation of downstream signaling cascades through its antagonism of D2 and 5-HT2A receptors.
Caption: Simplified signaling pathways of iloperidone's antagonist action.
Preclinical Behavioral Models
Conditioned Avoidance Response (CAR)
The CAR test is a classic predictive model for antipsychotic efficacy. Antipsychotic drugs selectively suppress the conditioned avoidance response without impairing the unconditioned escape response. Iloperidone has been shown to be effective in inhibiting pole climb avoidance in rats and continuous Sidman avoidance responding in monkeys.[3]
Experimental Protocol: Shuttle Box Conditioned Avoidance Response in Rats
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by the unconditioned stimulus (US), a foot shock.
-
Acclimation: Allow rats to habituate to the shuttle box for a few minutes prior to the first training session.
-
Training:
-
Each trial begins with the presentation of the CS (e.g., a 10-second tone).
-
If the rat moves to the other compartment during the CS presentation, the trial is terminated, and an avoidance response is recorded.
-
If the rat fails to move during the CS, the US (e.g., 0.5 mA foot shock) is delivered concurrently with the CS for a maximum of 10 seconds.
-
If the rat moves to the other compartment during the US presentation, both stimuli are terminated, and an escape response is recorded.
-
If the rat fails to move during the US presentation, the trial is terminated, and an escape failure is recorded.
-
Conduct daily training sessions of 30-50 trials until a stable baseline of at least 80% avoidance is achieved.
-
-
Drug Testing:
-
Administer this compound or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses.
-
Conduct a test session 30-60 minutes post-injection, following the same procedure as the training sessions.
-
Record the number of avoidances, escapes, and escape failures.
-
-
Data Analysis: Analyze the percentage of avoidance responses and escape failures for each treatment group. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse). Iloperidone has been shown to reverse deficits in PPI induced by various pharmacological agents.[7]
Quantitative Data: Efficacy of Iloperidone in Reversing PPI Deficits
| Pharmacological Challenge | Iloperidone Dose (mg/kg, i.p.) | Outcome |
| Apomorphine (0.5 mg/kg) | 1 and 3 | Prevention of PPI deficit[7] |
| Phencyclidine (PCP) (1 mg/kg) | 1 and 3 | Prevention of PPI deficit[7] |
| Cirazoline (0.6 mg/kg) | 0.3 | Prevention of PPI deficit[7][8] |
Experimental Protocol: Prepulse Inhibition in Rats
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Test Session:
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse + Pulse trials: The pulse is preceded by a weak acoustic stimulus (prepulse) at varying intensities (e.g., 3, 5, or 10 dB above background) and a fixed interstimulus interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The inter-trial interval should be varied (e.g., 10-20 seconds).
-
-
Drug Administration: Administer this compound or vehicle (i.p. or s.c.) prior to placing the animal in the startle chamber. In pharmacological challenge studies, administer the challenging agent (e.g., apomorphine, PCP, cirazoline) at the appropriate time before the test session.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)) x 100]. Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different treatments on %PPI.
Caption: Workflow for a typical prepulse inhibition experiment.
Catalepsy Test
The catalepsy test is used to assess the potential of a compound to induce extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics. Atypical antipsychotics like iloperidone are expected to have a low propensity for inducing catalepsy.[3]
Experimental Protocol: Bar Test for Catalepsy in Rats
-
Apparatus: A horizontal bar (approximately 1 cm in diameter) is fixed at a height of 9-10 cm above a flat surface.
-
Procedure:
-
Administer this compound, a positive control (e.g., haloperidol), or vehicle (i.p. or s.c.).
-
At specified time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the bar.
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar.
-
A cut-off time is typically used (e.g., 180 seconds).
-
-
Data Analysis: Compare the mean latency to descend from the bar across different treatment groups and time points. A significant increase in latency compared to the vehicle group indicates cataleptic-like effects.
Conclusion
This compound demonstrates a preclinical behavioral pharmacology profile consistent with an atypical antipsychotic. It shows efficacy in models predictive of antipsychotic activity, such as the conditioned avoidance response, and in models of sensorimotor gating deficits, like prepulse inhibition. Furthermore, it exhibits a low liability for inducing catalepsy, suggesting a reduced risk of extrapyramidal side effects. The detailed protocols and compiled data provided in these application notes offer a valuable resource for researchers investigating the behavioral effects of iloperidone and similar compounds. Further studies to establish full dose-response relationships in models like the conditioned avoidance response and catalepsy would be beneficial for a more complete quantitative characterization of its preclinical profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The pharmacological profile of iloperidone, a novel atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iloperidone reduces sensorimotor gating deficits in pharmacological models, but not a developmental model, of disrupted prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rationale for Iloperidone in the Treatment of Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Iloperidone Hydrochloride in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of iloperidone (B1671726) hydrochloride in primary neuronal cultures. The protocols outlined below are synthesized from established methodologies in neuronal cell culture and pharmacological assays. While specific data for iloperidone in some of these primary neuronal assays are not widely published, these protocols provide a robust framework for such investigations.
Introduction to Iloperidone
Iloperidone is an atypical antipsychotic medication primarily used in the treatment of schizophrenia.[1][2] Its therapeutic effects are believed to be mediated through a combination of antagonist activities at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2][3] By blocking D2 receptors, iloperidone is thought to mitigate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] Its antagonism of 5-HT2A receptors may contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1][2] Iloperidone also exhibits high affinity for α1-adrenergic receptors, which may be associated with side effects like orthostatic hypotension.[3] Understanding the effects of iloperidone at a cellular level using primary neuronal cultures can provide valuable insights into its neurobiological mechanisms of action, potential neuroprotective or neurotoxic effects, and its influence on neuronal signaling and function.
Data Presentation: Expected Outcomes of Iloperidone Treatment
The following tables summarize hypothetical, yet plausible, quantitative data based on the known pharmacology of iloperidone. These tables are intended to serve as a guide for expected results when conducting the described experiments.
Table 1: Neurotoxicity and Neuroprotection Profile of Iloperidone
| Assay | Endpoint | Iloperidone Concentration (µM) | Result (relative to control) |
| MTT Assay | Cell Viability | 0.1 | 102% ± 4% |
| 1 | 99% ± 5% | ||
| 10 | 95% ± 6% | ||
| 50 | 78% ± 8% | ||
| 100 | 61% ± 9% | ||
| LDH Release Assay | Cytotoxicity | 0.1 | 105% ± 7% |
| 1 | 108% ± 6% | ||
| 10 | 115% ± 8% | ||
| 50 | 145% ± 11% | ||
| 100 | 190% ± 15% | ||
| Neuroprotection Assay (vs. Glutamate Excitotoxicity) | Cell Viability (MTT) | 1 (Iloperidone) + 100µM Glutamate | 85% ± 7% |
| 10 (Iloperidone) + 100µM Glutamate | 72% ± 9% |
Table 2: Effects of Iloperidone on Neuronal Function
| Assay | Parameter | Iloperidone Concentration (µM) | Observation |
| Calcium Imaging | Spontaneous [Ca2+]i Transients | 1 | 15% decrease in frequency |
| 10 | 40% decrease in frequency | ||
| KCl-evoked [Ca2+]i Increase | 1 | No significant change | |
| 10 | 10% decrease in peak amplitude | ||
| Electrophysiology (Patch-Clamp) | Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | 10 | No significant change in frequency or amplitude |
| Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) | 10 | 25% increase in frequency | |
| Neurite Outgrowth Assay | Average Neurite Length | 1 | 5% increase |
| 10 | 12% decrease |
Experimental Protocols
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horns and place them in ice-cold HBSS.
-
Isolate the embryos and remove the brains.
-
Under a dissecting microscope, carefully dissect the cortices and remove the meninges.
-
Mince the cortical tissue and transfer it to a conical tube containing 0.25% Trypsin-EDTA.
-
Incubate at 37°C for 15 minutes.
-
Terminate the trypsinization by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal complete medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10^5 cells/cm²) on poly-D-lysine coated surfaces.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed complete Neurobasal medium. Continue with half-media changes every 3-4 days.
Cell Viability and Neurotoxicity Assays
3.2.1. MTT Assay This assay measures the metabolic activity of viable cells.
Procedure:
-
Culture primary cortical neurons in a 96-well plate for 7-10 days in vitro (DIV).
-
Prepare stock solutions of iloperidone hydrochloride in sterile water or DMSO.
-
Treat the neurons with a range of iloperidone concentrations for 24-48 hours. Include a vehicle control.
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding an equal volume of solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
3.2.2. LDH Release Assay This assay quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Procedure:
-
Culture and treat neurons with iloperidone as described for the MTT assay.
-
Collect the culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
To determine the maximum LDH release, lyse a set of control wells with the lysis buffer provided in the kit.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release.
Calcium Imaging
This protocol outlines the measurement of intracellular calcium ([Ca2+]i) dynamics using a fluorescent calcium indicator.
Materials:
-
Fluo-4 AM or another suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Fluorescence microscope with an appropriate filter set and a camera for time-lapse imaging
Procedure:
-
Culture primary neurons on glass coverslips.
-
At DIV 10-14, prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubate the cells with the loading buffer for 30-45 minutes at 37°C.
-
Wash the cells three times with fresh HBSS to remove excess dye.
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Acquire baseline fluorescence images for 2-5 minutes.
-
Apply iloperidone at the desired concentration through the perfusion system.
-
Record the changes in fluorescence intensity over time.
-
To assess the effect on evoked calcium responses, apply a depolarizing stimulus (e.g., 50 mM KCl) in the presence and absence of iloperidone.
-
Analyze the data by measuring the frequency and amplitude of spontaneous calcium transients and the peak amplitude of evoked responses.
Western Blotting
This protocol is for the analysis of protein expression levels in response to iloperidone treatment.
Procedure:
-
Culture primary neurons in 6-well plates and treat with iloperidone for the desired duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, c-Fos, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Signaling Pathways and Workflows
References
- 1. Effects of clozapine, haloperidol and iloperidone on neurotransmission and synaptic plasticity in prefrontal cortex and their accumulation in brain tissue: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Long-Term Administration of Iloperidone Hydrochloride in Rodents
Introduction
Iloperidone is a second-generation (atypical) antipsychotic agent utilized for the treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder in adults.[1] Its therapeutic efficacy is believed to be mediated through a combination of dopamine (B1211576) type-2 (D2) and serotonin (B10506) type-2A (5-HT2A) receptor antagonism.[1][2] When conducting preclinical long-term studies in rodents, it is critical to understand the species-specific differences in pharmacokinetics, metabolism, and toxicological profiles compared to humans. These notes provide an overview of key considerations and findings from chronic Iloperidone administration in rodent models.
Mechanism of Action
Iloperidone exhibits a multi-receptor binding profile. It has a high affinity for dopamine D2, D3, and serotonin 5-HT2A receptors, where it acts as an antagonist.[3][4] It also demonstrates high affinity for norepinephrine (B1679862) α1 adrenergic receptors, which can contribute to side effects like orthostatic hypotension.[4][5] The antagonism of D2 receptors in the mesolimbic pathway is thought to reduce the positive symptoms of psychosis, while 5-HT2A antagonism may help alleviate negative symptoms and reduce the likelihood of extrapyramidal side effects.[3][6]
Pharmacokinetics and Metabolism in Rodents
Significant species-dependent differences exist in the pharmacokinetics of Iloperidone. Notably, oral bioavailability is markedly lower in rats compared to humans due to a significant first-pass effect.[5] The metabolic profile also differs; while P95 and P88 are major metabolites in humans, they are only minor circulating metabolites in rodents.[5] This is a critical consideration for toxicology studies, as direct administration of metabolites may be necessary to achieve relevant exposures.
Table 1: Comparative Pharmacokinetic Parameters of Iloperidone
| Parameter | Rodents (Rat) | Humans | Citation |
|---|---|---|---|
| Oral Bioavailability | <1% | ~36% | [5] |
| Primary Metabolites | P95 and P88 are minor | P95 and P88 are major | [5] |
| Metabolism | CYP-mediated | CYP2D6 and CYP3A4 | [1][7] |
| Elimination Half-life | P95: 40-100 min | P95: 23-26 hours | [5] |
| Primary Excretion | Feces | Urine |[5] |
Key Findings from Long-Term Rodent Studies
Chronic administration studies in rodents have revealed important toxicological and metabolic insights. General toxicity was observed in rats after 6 months of oral administration, and a No-Observed-Adverse-Effect Level (NOAEL) was not established.[5] In female mice, long-term administration at a low dose was associated with an increased incidence of malignant mammary tumors, a common finding for drugs that elevate prolactin levels in rodents.[5] Chronic treatment in rats has also been shown to significantly alter the expression and activity of various cytochrome P450 (CYP) enzymes in both the liver and brain.[7][8]
Table 2: Summary of Long-Term Toxicity Findings in Rodents
| Species | Duration | Doses | Key Findings | Citation |
|---|---|---|---|---|
| Rat | 6 months (oral) | Not specified | Induced general toxicity; NOAEL not reached. | [5] |
| Rat | 24 months (oral) | 4, 8, 16 mg/kg/day | No carcinogenic effect in male rats. | [5] |
| Mouse (female) | 2 years (oral) | 2.5, 5, 10 mg/kg/day | Increased incidence of malignant mammary tumors at 2.5 mg/kg/day. |[5] |
Table 3: Effects of 2-Week Iloperidone (1 mg/kg, IP) on Rat Liver CYP Enzymes
| CYP Enzyme | Change in Activity | Change in Protein Level | Citation |
|---|---|---|---|
| CYP1A | Decreased to 68-71% of control | Decreased to ~75% of control | [7] |
| CYP2B | Decreased to 67% of control | Decreased to 72-79% of control | [7] |
| CYP2C11 | Decreased to 67-69% of control | Decreased to 78% of control | [7] |
| CYP3A | Decreased to 71-83% of control | Decreased to 58-75% of control | [7] |
| CYP2E1 | Increased to 115% of control | Increased to 145% of control | [7] |
| CYP2C6 | No significant change | Not specified |[7] |
Experimental Protocols
Protocol 1: Long-Term Administration via Oral Gavage in Rats
This protocol describes a general procedure for the chronic daily administration of Iloperidone hydrochloride via oral gavage, a precise dosing technique.
1. Materials:
-
This compound
-
Vehicle solution (e.g., 1% Tween 80 in sterile water)[7]
-
Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches long with a rounded ball tip for adult rats)[9][10]
-
Syringes
-
Animal scale
2. Procedure:
-
Animal Acclimatization: Allow rats (e.g., Male Wistar or Sprague-Dawley) to acclimate to the housing facility for at least one week prior to the start of the experiment.[11]
-
Dose Preparation: Prepare the Iloperidone solution fresh daily in the selected vehicle.
-
Volume Calculation: Weigh each rat to determine the precise dosing volume. A common maximum volume is 10 mL/kg, though lower volumes (5 mL/kg) are often recommended to reduce the risk of reflux and aspiration.[9][11]
-
Animal Restraint: Securely restrain the rat, holding it in a vertical position to straighten the path to the esophagus. The head should be gently extended back.[12]
-
Gavage Needle Insertion:
-
Measure the needle length from the tip of the rat's nose to the last rib to ensure it will reach the stomach without perforation. Mark the needle if necessary.[10]
-
Gently insert the needle into the mouth, advancing it along the upper palate towards the esophagus. The animal should swallow as the needle passes.[12]
-
CRITICAL: If any resistance is met, do not force the needle. Withdraw and attempt re-insertion.[13]
-
-
Substance Administration: Once the needle is correctly positioned in the stomach, administer the solution slowly and smoothly.[13]
-
Post-Procedure Monitoring: After removing the needle, return the animal to its cage and monitor for at least 15 minutes for any signs of distress, such as gasping, choking, or bleeding.[13] Continue to monitor animals daily throughout the study period.
Protocol 2: Chronic Intraperitoneal Administration and Analysis of CYP Enzymes
This protocol is based on studies investigating the effect of two-week Iloperidone treatment on cytochrome P450 in rats.[7][8][14][15]
1. Experimental Design:
-
Animals: Male Wistar rats.
-
Groups: Treatment group (Iloperidone, 1 mg/kg) and Control group (Vehicle, 1% Tween 80 in sterile water).
-
Administration: Once-daily intraperitoneal (IP) injections for 14 consecutive days.
-
Endpoint: 24 hours after the final dose.
2. Procedure:
-
Drug Administration: Administer Iloperidone (1 mg/kg, IP) or vehicle to the respective groups once daily for two weeks.
-
Sample Collection: 24 hours after the last injection, euthanize the animals via decapitation.
-
Blood Collection: Collect trunk blood. Centrifuge to separate serum and store at -80°C for hormone and cytokine analysis (e.g., GH, corticosterone, IL-6).[7]
-
Tissue Isolation:
-
Quickly remove the liver and brain.
-
For the liver, freeze immediately in dry ice and store at -80°C. Subsequently, prepare liver microsomes for CYP activity and protein level analysis.[7]
-
For the brain, dissect specific regions (e.g., frontal cortex, striatum, substantia nigra, cerebellum) on ice.[8] Freeze and store at -80°C for later preparation of microsomes.
-
-
Biochemical Analysis:
-
CYP Activity Assays: Measure the activity of specific CYP enzymes (e.g., CYP1A, 2B, 2D, 3A) using probe substrates (e.g., testosterone (B1683101) hydroxylation, chlorzoxazone (B1668890) 6-hydroxylation).[7]
-
Western Blotting: Determine the protein levels of specific CYP enzymes using corresponding antibodies.[7][8]
-
RT-PCR: Quantify the mRNA expression levels of CYP genes to assess transcriptional changes.[8]
-
Protocol 3: Assessment of Behavioral Effects
Long-term antipsychotic administration can impact various behavioral domains.[16] These tests can be integrated into the chronic dosing schedule.
1. Open Field Test (Locomotor Activity & Anxiety):
-
Apparatus: A square arena with automated tracking systems to monitor movement.[17]
-
Procedure: Place the rat in the center of the arena and allow it to explore for a set period (e.g., 15-30 minutes).
-
Measures: Total distance traveled (locomotor activity), time spent in the center versus the periphery (anxiety-like behavior), and stereotypic movements.[17][18] Chronic Iloperidone may diminish motor activity.[16]
2. Catalepsy Test (Extrapyramidal Side Effects):
-
Apparatus: A horizontal bar raised a few centimeters off a surface.
-
Procedure: Gently place the rat’s forepaws on the bar.
-
Measure: Record the time it takes for the rat to remove both paws and step down. A prolonged descent time is indicative of catalepsy, a predictor of extrapyramidal symptoms.[17] Iloperidone is expected to have a low incidence of inducing catalepsy compared to typical antipsychotics.[7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 4. Long-term efficacy and safety of iloperidone: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Iloperidone | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. research.fsu.edu [research.fsu.edu]
- 14. The Effect of Chronic Iloperidone Treatment on Cytochrome P450 Expression and Activity in the Rat Liver: Involvement of Neuroendocrine Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioural effects of chronic haloperidol and risperidone treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Sensorimotor Gating with Iloperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sensorimotor gating is a fundamental neurological process that filters sensory information to prevent cognitive overload and initiate appropriate motor responses. A common measure of sensorimotor gating is prepulse inhibition (PPI) of the acoustic startle reflex, where a weak auditory stimulus (prepulse) presented shortly before a loud, startling stimulus inhibits the resulting startle response. Deficits in PPI are observed in several neuropsychiatric disorders, including schizophrenia, and are thought to reflect an inability to filter irrelevant sensory stimuli.
Iloperidone (B1671726) is an atypical antipsychotic agent with a broad receptor binding profile, acting as an antagonist at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and norepinephrine (B1679862) alpha-1 adrenergic receptors.[1][2] This multi-receptor antagonism makes iloperidone a valuable tool for investigating the neurobiology of sensorimotor gating and for the preclinical evaluation of potential antipsychotic compounds. These application notes provide detailed protocols for utilizing iloperidone hydrochloride in rodent models of disrupted PPI to study its effects on sensorimotor gating.
Data Presentation
The following tables summarize the quantitative data on the efficacy of iloperidone in reversing prepulse inhibition deficits induced by various pharmacological agents in rats. The data is extracted from key preclinical studies and is presented to facilitate comparison of effective doses and experimental conditions.
Table 1: Efficacy of Iloperidone in Reversing Apomorphine-Induced PPI Deficits in Rats [1]
| Treatment Group | Dose (mg/kg) | Prepulse Inhibition (% PPI) |
| Vehicle + Vehicle | - | 65.4 ± 4.2 |
| Vehicle + Apomorphine (B128758) | 0.5 | 35.1 ± 5.8 |
| Iloperidone (1) + Apomorphine | 1.0 + 0.5 | 58.9 ± 6.1# |
| Iloperidone (3) + Apomorphine | 3.0 + 0.5 | 62.3 ± 5.5# |
| p < 0.05 compared to Vehicle + Vehicle; #p < 0.05 compared to Vehicle + Apomorphine |
Table 2: Efficacy of Iloperidone in Reversing Phencyclidine (PCP)-Induced PPI Deficits in Rats [1]
| Treatment Group | Dose (mg/kg) | Prepulse Inhibition (% PPI) |
| Vehicle + Vehicle | - | 70.2 ± 3.9 |
| Vehicle + PCP | 1.0 | 40.7 ± 6.3 |
| Iloperidone (1) + PCP | 1.0 + 1.0 | 65.8 ± 4.7# |
| Iloperidone (3) + PCP | 3.0 + 1.0 | 68.1 ± 5.1# |
| p < 0.05 compared to Vehicle + Vehicle; #p < 0.05 compared to Vehicle + PCP |
Table 3: Efficacy of Iloperidone in Reversing Cirazoline-Induced PPI Deficits in Rats [1]
| Treatment Group | Dose (mg/kg) | Prepulse Inhibition (% PPI) |
| Vehicle + Vehicle | - | 68.5 ± 4.5 |
| Vehicle + Cirazoline (B1222771) | 0.6 | 38.2 ± 6.1 |
| Iloperidone (0.3) + Cirazoline | 0.3 + 0.6 | 63.7 ± 5.3# |
| p < 0.05 compared to Vehicle + Vehicle; #p < 0.05 compared to Vehicle + Cirazoline |
Experimental Protocols
These protocols provide a detailed methodology for inducing and measuring PPI deficits in rodents and for assessing the restorative effects of iloperidone.
General Protocol for Prepulse Inhibition (PPI) Testing
-
Animals: Adult male Sprague-Dawley rats are commonly used.[1] Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Apparatus: PPI testing is conducted in a sound-attenuated chamber equipped with a startle response system. The system typically includes a loudspeaker for delivering acoustic stimuli, a sensor platform to detect whole-body startle responses, and a computer for stimulus control and data acquisition.
-
Acclimation: Prior to the test session, each animal is placed in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
Test Session: The test session consists of a series of trials presented in a pseudorandom order. Common trial types include:
-
Pulse-alone trials: A loud startling stimulus (e.g., 120 dB, 40 ms (B15284909) duration) is presented.
-
Prepulse-pulse trials: A weak prepulse stimulus (e.g., 73, 76, or 82 dB, 20 ms duration) precedes the startling stimulus by a specific interstimulus interval (ISI), typically 100 ms.
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: The startle amplitude is measured as the peak response during a defined window following the startling stimulus. The percentage of prepulse inhibition (%PPI) is calculated as: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100
Protocol 1: Apomorphine-Induced PPI Deficit
This model is used to investigate the role of dopaminergic systems in sensorimotor gating.
-
Drug Preparation:
-
Apomorphine hydrochloride is dissolved in 0.9% saline with 0.1% ascorbic acid as an antioxidant.
-
This compound is dissolved in a suitable vehicle (e.g., acidified water and then diluted with saline).
-
-
Dosing and Administration:
-
PPI Testing: Conduct the PPI test session as described in the general protocol.
Protocol 2: Phencyclidine (PCP)-Induced PPI Deficit
This model is used to study the role of glutamatergic dysfunction in sensorimotor gating deficits.
-
Drug Preparation:
-
Phencyclidine hydrochloride is dissolved in 0.9% saline.
-
This compound is prepared as described above.
-
-
Dosing and Administration:
-
PPI Testing: Follow the general protocol for PPI testing.
Protocol 3: Cirazoline-Induced PPI Deficit
This model investigates the contribution of the noradrenergic system to sensorimotor gating.
-
Drug Preparation:
-
Cirazoline hydrochloride is dissolved in 0.9% saline.
-
This compound is prepared as previously described.
-
-
Dosing and Administration:
-
PPI Testing: Proceed with the general PPI testing protocol.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for a preclinical study investigating the effect of iloperidone on pharmacologically-induced PPI deficits.
References
- 1. Iloperidone reduces sensorimotor gating deficits in pharmacological models, but not a developmental model, of disrupted prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. "Disruption of Prepulse Inhibition by Apomorphine Across Modalities" by Landhing Moran [scholarcommons.sc.edu]
- 4. Time course of the attenuation effect of repeated antipsychotic treatment on prepulse inhibition disruption induced by repeated phencyclidine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption in prepulse inhibition after alpha-1 adrenoceptor stimulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Iloperidone Hydrochloride in Neuroinflammation Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is increasingly implicated in the pathophysiology of various neurological and psychiatric disorders. Iloperidone, an atypical antipsychotic agent, is a potent antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2][3][4] Its additional activity at adrenergic receptors suggests a complex pharmacological profile that may have therapeutic implications beyond its primary indication for schizophrenia.[1][5] While direct studies on Iloperidone hydrochloride in neuroinflammation models are limited, its receptor profile and the known anti-inflammatory effects of other atypical antipsychotics suggest its potential to modulate neuroinflammatory processes.
This document provides detailed application notes and proposed experimental protocols for investigating the effects of this compound in common in vitro and in vivo models of neuroinflammation.
Mechanism of Action in the Context of Neuroinflammation
Iloperidone's primary mechanism of action involves the blockade of dopamine D2 and serotonin 5-HT2A receptors.[1][3][4] An overactive dopamine system has been linked to neuroinflammatory processes. By antagonizing D2 receptors, Iloperidone may mitigate dopamine-driven inflammation.[1] The antagonism of 5-HT2A receptors is also thought to contribute to its antipsychotic effects and may play a role in modulating microglial activation, a key event in neuroinflammation.[1][3] Furthermore, Iloperidone's antagonism of α1-adrenergic receptors could influence inflammatory signaling pathways.[1][4]
The proposed anti-neuroinflammatory effects of Iloperidone are hypothesized to occur through the modulation of key signaling pathways within microglia, the resident immune cells of the CNS. Other atypical antipsychotics have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduce the expression of inducible nitric oxide synthase (iNOS) in activated microglia.[6] It is plausible that Iloperidone exerts similar effects by interfering with signaling cascades like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response in microglia.
Data Presentation: Expected Effects of this compound on Neuroinflammatory Markers
The following tables summarize the hypothetical quantitative data on the effects of this compound in common neuroinflammation models. These are projected outcomes based on the known pharmacology of Iloperidone and data from studies on other atypical antipsychotics.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Microglial Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | 15.2 ± 2.1 | 10.5 ± 1.8 | 8.9 ± 1.5 |
| LPS (100 ng/mL) | - | 450.8 ± 25.3 | 380.4 ± 21.7 | 210.6 ± 15.9 |
| Iloperidone + LPS | 1 | 325.4 ± 18.9 | 290.1 ± 16.5 | 165.3 ± 12.1 |
| Iloperidone + LPS | 5 | 210.7 ± 15.6 | 185.6 ± 13.8 | 102.8 ± 9.7 |
| Iloperidone + LPS | 10 | 115.3 ± 10.2 | 98.2 ± 8.9 | 55.4 ± 6.3 |
Data are presented as mean ± SEM. Statistical significance would be determined by ANOVA followed by a post-hoc test.
Table 2: Effect of this compound on Nitric Oxide (NO) Production and iNOS Expression in IFN-γ-Stimulated Primary Microglia
| Treatment Group | Concentration (µM) | NO Production (µM) | iNOS Expression (relative to control) |
| Vehicle Control | - | 1.2 ± 0.3 | 1.0 |
| IFN-γ (10 ng/mL) | - | 25.8 ± 2.1 | 15.2 ± 1.3 |
| Iloperidone + IFN-γ | 1 | 18.5 ± 1.7 | 10.8 ± 0.9 |
| Iloperidone + IFN-γ | 5 | 10.2 ± 1.1 | 6.5 ± 0.6 |
| Iloperidone + IFN-γ | 10 | 4.8 ± 0.5 | 2.3 ± 0.3 |
Data are presented as mean ± SEM. Statistical significance would be determined by ANOVA followed by a post-hoc test.
Experimental Protocols
The following are detailed protocols for investigating the anti-neuroinflammatory effects of this compound.
Protocol 1: In Vitro Microglial Activation Assay
Objective: To assess the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cell line or primary microglia
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitrite (B80452) determination
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
Spectrophotometer and ELISA plate reader
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle-only control group and an LPS-only group.
-
-
Supernatant Collection: After 24 hours, collect the cell culture supernatants for analysis.
-
Nitric Oxide (NO) Assay:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Normalize data to the control group and perform statistical analysis.
Protocol 2: In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of acute neuroinflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
RNA extraction kit and qPCR reagents
-
Antibodies for immunohistochemistry (e.g., Iba1, GFAP)
Procedure:
-
Animal Groups: Divide mice into four groups:
-
Group 1: Vehicle (saline) + Vehicle (saline)
-
Group 2: Vehicle (saline) + LPS
-
Group 3: this compound + LPS
-
Group 4: this compound + Vehicle (saline)
-
-
Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle 1 hour prior to LPS injection.
-
LPS Injection: Administer a single intraperitoneal injection of LPS (1 mg/kg) or saline.
-
Tissue Collection: 24 hours post-LPS injection, euthanize the mice and perfuse with cold PBS.
-
Brain Dissection: Dissect the hippocampus and cortex. One hemisphere can be used for molecular analysis and the other for immunohistochemistry.
-
Quantitative PCR (qPCR):
-
Extract total RNA from the brain tissue.
-
Synthesize cDNA.
-
Perform qPCR to measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).
-
-
Immunohistochemistry (IHC):
-
Fix, section, and stain brain tissue with antibodies against Iba1 (for microglia) and GFAP (for astrocytes).
-
Analyze microglial and astrocyte morphology and density to assess activation.
-
-
Data Analysis: Compare the expression levels of inflammatory markers and the extent of glial activation between the different treatment groups.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of Iloperidone's anti-inflammatory action.
Experimental Workflow
Caption: Workflow for investigating Iloperidone in neuroinflammation.
Logical Relationship
Caption: Rationale for Iloperidone's use in neuroinflammation models.
References
- 1. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 2. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Iloperidone used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Iloperidone | PPTX [slideshare.net]
- 6. Risperidone significantly inhibits interferon-gamma-induced microglial activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Iloperidone hydrochloride solubility issues and solutions
Welcome to the technical support center for iloperidone (B1671726) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the solubility profile of iloperidone hydrochloride?
A1: Iloperidone is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability.[1][2][3][4][5][6][7] Its solubility is pH-dependent.[1][2][3][4][5][6][7][8] It is practically insoluble in water, very slightly soluble in 0.1 N HCl, and freely soluble in organic solvents such as chloroform, ethanol, methanol (B129727), and acetonitrile.[9][10][11][12]
Q2: Why am I observing poor dissolution of this compound in my aqueous experimental medium?
A2: The poor aqueous solubility of this compound is inherent to its molecular structure. As a BCS Class II compound, it will naturally exhibit limited dissolution in aqueous buffers. This can be further influenced by the pH of your medium and the potential for polymorphism, where different crystalline forms of the compound can have different solubilities.[13][14]
Q3: What are the common strategies to enhance the solubility of this compound for in vitro and in vivo experiments?
A3: Several techniques have been successfully employed to improve the solubility and dissolution rate of iloperidone. These include:
-
Complexation with cyclodextrins: Using cyclodextrins like sulfobutyl ether-β-cyclodextrin (SEβCD) or hydroxypropyl-β-cyclodextrin (HPβCD) can form inclusion complexes that enhance aqueous solubility.[1][2][3][4][8][15]
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, leading to improved saturation solubility and dissolution velocity.[16][17][18][19]
-
Solid dispersions: Dispersing iloperidone in a carrier matrix can enhance its dissolution.[8][20]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can improve the solubility and bioavailability of poorly soluble drugs.[21][22]
-
Use of co-solvents: While iloperidone is poorly soluble in water, it is freely soluble in organic solvents like DMSO, ethanol, and methanol which can be used to prepare stock solutions.[23][24] However, the final concentration of the organic solvent in the aqueous experimental medium should be carefully controlled to avoid toxicity or off-target effects.
Troubleshooting Guide
Issue: Precipitate Formation When Diluting a Stock Solution
Problem: You've dissolved this compound in an organic solvent (e.g., DMSO) to create a stock solution, but upon dilution into your aqueous experimental buffer, a precipitate forms.
Possible Causes & Solutions:
-
Cause 1: Exceeded Aqueous Solubility Limit. The final concentration of iloperidone in your aqueous buffer is above its solubility limit.
-
Solution 1a: Decrease the final concentration of iloperidone in your working solution.
-
Solution 1b: Increase the percentage of the organic co-solvent in the final working solution. Be mindful of the tolerance of your experimental system (e.g., cells, animals) to the organic solvent.
-
Solution 1c: Employ a solubility enhancement technique for your formulation, such as complexation with cyclodextrins.
-
-
Cause 2: pH of the Aqueous Buffer. The pH of your buffer may not be optimal for iloperidone solubility.
-
Solution 2a: If your experimental design allows, try adjusting the pH of the buffer. Iloperidone's solubility is pH-dependent.
-
-
Cause 3: Insufficient Mixing. The localized high concentration of the drug upon addition of the stock solution can cause precipitation before it has a chance to disperse.
-
Solution 3a: Add the stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring.
-
Solution 3b: Gently warm the aqueous buffer (if the compound's stability allows) during the addition of the stock solution to aid dissolution.
-
Issue: Low or Inconsistent Results in Biological Assays
Problem: You are observing lower than expected potency or high variability in your experimental results.
Possible Causes & Solutions:
-
Cause 1: Undissolved Drug. The actual concentration of the dissolved, active drug is lower than the nominal concentration due to poor solubility.
-
Solution 1a: Visually inspect your solutions for any particulate matter.
-
Solution 1b: Filter your final working solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved drug before use. Note that this will result in a lower, but more consistent, concentration of the dissolved drug.
-
Solution 1c: Implement a solubility enhancement strategy to ensure the drug is fully dissolved at the desired concentration.
-
-
Cause 2: Drug Adsorption to Labware. Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration.
-
Solution 2a: Use low-adhesion microplates and centrifuge tubes.
-
Solution 2b: Include a small percentage of a non-ionic surfactant (e.g., Tween 80) in your buffer, if compatible with your assay, to reduce non-specific binding.
-
Quantitative Data on Solubility Enhancement
| Method | Solvent/Carrier | Fold Increase in Solubility (approx.) | Reference |
| Nanosuspension | Water | ~10-fold increase in saturation solubility (from ~16 µg/mL to 164.33 µg/mL) | [16] |
| Cyclodextrin (B1172386) Complexation (SEβCD) | Water | Linear increase with cyclodextrin concentration | [1][2] |
| Cyclodextrin Complexation (HPβCD) with Auxiliary Agents | Water | Significant increase in stability constant and complexation efficiency | [15] |
Experimental Protocols
Protocol 1: Preparation of Iloperidone-Cyclodextrin Inclusion Complex by Kneading Method
This method is adapted from studies on iloperidone complexation with sulfobutyl ether-β-cyclodextrin (SEβCD).[2]
Materials:
-
This compound
-
Sulfobutyl ether-β-cyclodextrin (SEβCD)
-
Methanol:Water (1:1 v/v) solution
-
Mortar and pestle
-
Hot air oven
Procedure:
-
Accurately weigh iloperidone and SEβCD in a 1:1 molar ratio.
-
Transfer the SEβCD to a mortar and add a small amount of the methanol:water solution to form a uniform paste.
-
Gradually add the iloperidone powder to the paste while continuously kneading for approximately 45 minutes.
-
Maintain a suitable consistency of the paste by adding a sufficient quantity of the methanol:water solution as needed.
-
Dry the resulting complex in a hot air oven at 55°C for 6 hours.
-
Crush the dried complex and pass it through a sieve (e.g., #44).
-
Store the resulting powder in a sealed container.
Protocol 2: Preparation of Iloperidone Nanosuspension by Solvent-Antisolvent Method
This protocol is based on the methodology for preparing iloperidone nanosuspension.[16]
Materials:
-
This compound
-
Suitable solvent (e.g., methanol)
-
Suitable anti-solvent (e.g., water) containing a stabilizer (e.g., PVP K30)
-
Probe sonicator
Procedure:
-
Dissolve iloperidone in the selected solvent to prepare the drug solution.
-
Prepare the anti-solvent solution by dissolving the stabilizer in water.
-
Inject the drug solution into the anti-solvent solution under constant stirring.
-
Subject the resulting suspension to probe ultrasonication to reduce the particle size. The time and power of sonication should be optimized for the specific formulation.
-
The nanosuspension can then be used in liquid form or lyophilized for long-term storage.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. sciforum.net [sciforum.net]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ILOPERIDONE CAS#: 133454-47-4 [m.chemicalbook.com]
- 11. ajrconline.org [ajrconline.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs [pubblicazioni.unicam.it]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. researchgate.net [researchgate.net]
- 17. impactfactor.org [impactfactor.org]
- 18. researchgate.net [researchgate.net]
- 19. Formulation Design and Evaluation of Iloperidone Nanosuspensions for Nasal Delivery using Wet-milling Approach | Bentham Science [benthamscience.com]
- 20. researchgate.net [researchgate.net]
- 21. Development, characterization, comparative pharmacokinetic and pharmacodynamic studies of iloperidone solid SMEDDS and liquisolid compact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Iloperidone Hydrochloride-Induced Orthostatic Hypotension in Animal Studies
Welcome to the technical support center for researchers investigating iloperidone (B1671726) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing animal studies focused on iloperidone-induced orthostatic hypotension.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind iloperidone-induced orthostatic hypotension?
A1: Iloperidone-induced orthostatic hypotension is primarily caused by its potent antagonism of alpha-1 adrenergic receptors.[1][2][3] These receptors are located on vascular smooth muscle and their stimulation by norepinephrine (B1679862) typically causes vasoconstriction, which is crucial for maintaining blood pressure, especially when changing to an upright posture. By blocking these receptors, iloperidone leads to vasodilation and a subsequent drop in blood pressure.[1][2][3]
Q2: Which animal model is most appropriate for studying iloperidone-induced orthostatic hypotension?
A2: The anesthetized rat model is a well-established and effective model for these studies. Orthostatic stress can be reliably induced using a tilt-table test, where the animal is tilted from a horizontal to a head-up position.[4] This maneuver mimics the postural change that causes orthostatic hypotension in humans.
Q3: What are the expected effects of iloperidone on blood pressure in rats?
A3: In animal studies, iloperidone has been shown to cause a significant decrease in blood pressure. For instance, in normotensive rats, a dose of 0.1 mg/kg of iloperidone administered intraperitoneally (i.p.) resulted in a significant drop in systolic blood pressure.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline blood pressure readings between animals. | 1. Inconsistent anesthesia depth.2. Stress during handling and instrumentation.3. Variation in core body temperature.4. Improper catheter placement or patency. | 1. Ensure a stable plane of anesthesia before starting measurements. Use of inhalant anesthetics like isoflurane (B1672236) can offer better control.2. Allow for an adequate acclimatization period after instrumentation. Handle animals gently to minimize stress.3. Maintain core body temperature using a heating pad.4. Verify proper catheter placement and ensure it is free of clots. |
| No significant hypotensive response to iloperidone. | 1. Incorrect drug dosage or administration route.2. Animal strain variability in sensitivity.3. Insufficient time for the drug to take effect. | 1. Double-check dose calculations and ensure proper i.p. or intravenous (i.v.) administration.2. Be aware of potential strain differences in adrenergic receptor density or sensitivity.3. Allow for an adequate onset of action period post-administration before initiating the tilt test. |
| Exaggerated hypotensive response leading to premature euthanasia. | 1. Iloperidone dose is too high for the specific animal model.2. Synergistic effects with the anesthetic agent.3. Underlying cardiovascular compromise in the animal. | 1. Perform a dose-response study to determine the optimal dose of iloperidone that induces a measurable but non-lethal hypotensive effect.2. Choose an anesthetic protocol with minimal cardiovascular depressant effects.3. Ensure animals are healthy and free from any pre-existing cardiovascular conditions. |
| Difficulty in reversing iloperidone-induced hypotension with an alpha-1 agonist (e.g., phenylephrine). | 1. Insufficient dose of the reversal agent.2. Competitive antagonism at the alpha-1 receptor by iloperidone.3. Delayed administration of the reversal agent. | 1. Administer a sufficient dose of the alpha-1 agonist. A continuous infusion may be more effective than a bolus dose.2. A higher dose of the agonist may be required to overcome the competitive antagonism of iloperidone.3. Administer the reversal agent promptly upon observing the hypotensive effect. |
Quantitative Data Summary
Table 1: Effect of Iloperidone on Systolic Blood Pressure (SBP) in Rats
| Animal Model | Iloperidone Dose (i.p.) | Baseline SBP (mmHg) | SBP After Iloperidone (mmHg) | % Decrease in SBP |
| Normotensive Wistar Rats | 0.1 mg/kg | 127 ± 4.76 | 73.85 ± 8.54 | 38.96 ± 1.1% |
Data presented as Mean ± SEM.
Experimental Protocols
Invasive Blood Pressure Monitoring and Drug Administration in Anesthetized Rats
This protocol describes the direct measurement of arterial blood pressure and the administration of iloperidone followed by a reversal agent.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)
-
Iloperidone hydrochloride solution
-
Phenylephrine (B352888) hydrochloride solution (alpha-1 agonist)
-
Heparinized saline
-
Pressure transducer and data acquisition system
-
Catheters
-
Surgical instruments
-
Heating pad
Procedure:
-
Anesthesia: Anesthetize the rat according to your institutionally approved protocol. A combination of ketamine (50–100 mg/kg) and xylazine (B1663881) (5–10 mg/kg) administered intraperitoneally is a common choice.
-
Surgical Preparation:
-
Make a midline incision in the neck to expose the carotid artery and jugular vein.
-
Carefully dissect the vessels from the surrounding tissue.
-
Cannulate the carotid artery with a heparinized saline-filled catheter connected to a pressure transducer for continuous blood pressure monitoring.
-
Cannulate the jugular vein with a catheter for intravenous drug administration.
-
-
Stabilization: Allow the animal to stabilize for at least 20-30 minutes after surgery until blood pressure and heart rate are consistent.
-
Baseline Recording: Record baseline arterial blood pressure and heart rate for 10-15 minutes.
-
Iloperidone Administration: Administer this compound at the desired dose (e.g., 0.1 mg/kg, i.p. or i.v.).
-
Post-Iloperidone Monitoring: Continuously monitor and record blood pressure and heart rate to observe the hypotensive effect.
-
Reversal Agent Administration: Once a stable hypotensive state is achieved, administer the alpha-1 agonist, phenylephrine. A continuous intravenous infusion at a rate of 1 µg/kg/min can be initiated.[5]
-
Post-Reversal Monitoring: Continue to monitor and record blood pressure and heart rate to assess the reversal of the hypotensive effect.
Rat Tilt-Table Test for Orthostatic Hypotension
This protocol is designed to induce and measure orthostatic hypotension following drug administration.
Materials:
-
Anesthetized and instrumented rat (as described above)
-
A tilt table capable of moving the animal from a horizontal to a head-up position (typically 60-90 degrees).
Procedure:
-
Animal Preparation: Secure the anesthetized and instrumented rat in a supine position on the tilt table.
-
Baseline Tilt: Perform a baseline tilt (e.g., to 60 degrees for 1-2 minutes) to establish the normal hemodynamic response to postural change. Record the initial drop and subsequent recovery of blood pressure.
-
Return to Horizontal: Return the animal to the horizontal position and allow blood pressure to stabilize.
-
Iloperidone Administration: Administer iloperidone as described in the previous protocol.
-
Post-Drug Tilt: After the onset of iloperidone's effect, repeat the tilt maneuver.
-
Data Acquisition: Record the magnitude and duration of the blood pressure drop. A blunted or absent recovery phase compared to the baseline tilt indicates orthostatic hypotension.
-
Countermeasure Assessment (Optional): After observing iloperidone-induced orthostatic hypotension, administer a countermeasure agent like phenylephrine and repeat the tilt test to evaluate its efficacy in restoring the normal blood pressure response.
Visualizations
Caption: Mechanism of Iloperidone-Induced Orthostatic Hypotension.
Caption: Experimental Workflow for Iloperidone Studies.
Caption: Troubleshooting Exaggerated Hypotension.
References
- 1. Orthostatic hypotensive effect of antipsychotic drugs in Wistar rats by in vivo and in vitro studies of alpha1-adrenoceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo potencies of antipsychotic drugs in blocking alpha 1 noradrenergic and dopamine D2 receptors: implications for drug mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the α1-adrenoceptor agonist phenylephrine on SART stress-induced orthostatic hypotension in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iloperidone Hydrochloride and QTc Prolongation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating and managing QTc prolongation associated with Iloperidone (B1671726) hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which iloperidone causes QTc prolongation?
A1: Iloperidone hydrochloride prolongs the QTc interval primarily by blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] This channel is crucial for the rapid component of the delayed rectifier potassium current (IKr), which is essential for the repolarization phase of the cardiac action potential.[1] Inhibition of the hERG channel by iloperidone delays this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).
Q2: Is the QTc prolongation effect of iloperidone dose-dependent?
A2: Yes, the QTc prolongation effect of iloperidone is dose-dependent. Higher concentrations of iloperidone lead to a greater degree of QTc interval prolongation. This has been observed in both preclinical and clinical studies.
Q3: How do metabolic inhibitors affect iloperidone-induced QTc prolongation?
A3: Co-administration of potent inhibitors of the cytochrome P450 enzymes CYP2D6 (e.g., paroxetine) or CYP3A4 (e.g., ketoconazole) can significantly increase the plasma concentration of iloperidone. This increased exposure leads to a greater blockade of the hERG channel and, consequently, a more pronounced prolongation of the QTc interval.
Q4: Are there any pharmacological agents that can be used to experimentally counteract iloperidone-induced QTc prolongation?
A4: Yes, in a research setting, hERG channel activators can be investigated to potentially counteract the effects of iloperidone. Compounds like RPR260243 and LUF7346 have been shown to activate the hERG channel and may shorten the action potential duration.[3] These can be used in in vitro and ex vivo models to explore the reversal of iloperidone-induced hERG blockade and QTc prolongation.
Q5: What are the key differences between in vitro, ex vivo, and in vivo models for assessing iloperidone's effect on QTc interval?
A5:
-
In vitro models , such as the whole-cell patch-clamp technique on cells expressing the hERG channel (e.g., HEK293 cells), allow for the direct measurement of iloperidone's effect on the hERG current in a controlled environment.[1][4]
-
Ex vivo models , like the Langendorff-perfused isolated heart, enable the assessment of iloperidone's effect on the heart's electrical activity (monophasic action potential duration and ECG) in the absence of systemic physiological influences.[1]
-
In vivo models , using techniques like wireless cardiac telemetry in conscious animals, provide the most physiologically relevant data by measuring the QTc interval in a living organism, taking into account metabolism, drug distribution, and autonomic nervous system effects.[1]
Troubleshooting Guides
In Vitro hERG Patch-Clamp Experiments
Issue: Unstable baseline hERG current or "rundown" during recording. Possible Causes & Solutions:
-
Cell Health: Ensure cells are healthy and not over-passaged. Use cells from a consistent passage number for all experiments.
-
Internal Solution: Check the composition and pH of your internal pipette solution. Ensure ATP and GTP are fresh to maintain cellular energy.
-
Seal Resistance: A low seal resistance (<1 GΩ) can lead to a leaky patch and unstable recordings. If the seal is poor, discard the cell and attempt a new recording.
-
Temperature Fluctuations: Maintain a stable temperature, as hERG channel kinetics are temperature-sensitive.
Issue: High variability in IC50 values for iloperidone. Possible Causes & Solutions:
-
Compound Stability: Iloperidone solutions should be prepared fresh daily. Verify the final concentration and solubility in the experimental buffer.
-
Cumulative vs. Non-cumulative Dosing: Non-cumulative dosing (one concentration per cell) can reduce variability compared to cumulative dosing, which may be affected by time-dependent drug effects or current rundown.
-
Voltage Protocol: Use a standardized voltage protocol designed to assess hERG channel block accurately. A pulse protocol that includes a step to a voltage that elicits a large tail current is essential for quantifying block.
Ex Vivo Langendorff Isolated Heart Experiments
Issue: Spontaneous arrhythmias or ectopic beats in the baseline recording. Possible Causes & Solutions:
-
Ischemia during Heart Isolation: Minimize the time between excision of the heart and initiation of retrograde perfusion to prevent ischemic damage.
-
Perfusate Composition: Ensure the perfusate (e.g., Krebs-Henseleit solution) is correctly prepared, oxygenated (95% O2 / 5% CO2), and warmed to 37°C. Check and adjust pH if necessary.
-
Perfusion Pressure: Inadequate or excessive perfusion pressure can cause arrhythmias. Monitor and maintain a stable perfusion pressure appropriate for the animal model.
Issue: Difficulty in accurately measuring the QT interval from the ECG recording. Possible Causes & Solutions:
-
ECG Lead Placement: Optimize the placement of the recording electrodes on the heart to obtain a clear and stable ECG signal with a well-defined T-wave.
-
Noise and Interference: Ensure proper grounding of the setup to minimize electrical noise. Use a Faraday cage if necessary.
-
Heart Rate Correction: The QT interval is highly dependent on heart rate. Use an appropriate heart rate correction formula (e.g., Fridericia's formula for rodent hearts) to calculate the QTc. Bazett's formula is less accurate at the higher heart rates typical of small mammals.
Quantitative Data Summary
Table 1: Iloperidone-Induced QTc Prolongation (Clinical Data)
| Iloperidone Dose | Mean Change in QTc (Fridericia's Correction) from Baseline (ms) |
|---|---|
| 8 mg twice daily | 8.5 |
| 12 mg twice daily | 9.0 |
| 24 mg once daily | 15.4 |
Data from a study in adults with schizophrenia or schizoaffective disorder.
Table 2: Effect of Metabolic Inhibitors on Iloperidone-Induced QTc Prolongation
| Iloperidone Treatment | Mean Change in QTc (Fridericia's Correction) from Baseline (ms) |
|---|---|
| 12 mg twice daily (alone) | ~9 |
| 12 mg twice daily + Paroxetine (CYP2D6 inhibitor) + Ketoconazole (CYP3A4 inhibitor) | ~19 |
Data from a study in patients with schizophrenia or schizoaffective disorder.
Table 3: Preclinical Data on Iloperidone's Effect on Cardiac Repolarization
| Experimental Model | Iloperidone Concentration/Dose | Measured Effect |
|---|---|---|
| In Vitro (hERG-transfected HEK293 cells) | IC50 | 161 ± 20 nmol/L[1] |
| Ex Vivo (Isolated Guinea Pig Heart) | 100 nmol/L | 21.4 ± 2.3 ms (B15284909) prolongation of Monophasic Action Potential Duration (MAPD90) at sinus rhythm[1] |
| In Vivo (Guinea Pig) | 3 mg/kg (oral) | Maximal 42.7 ± 10.2 ms prolongation of QTc (Fridericia's correction)[1] |
Detailed Experimental Protocols
Protocol 1: In Vitro Assessment of Iloperidone's hERG Blockade and Mitigation with a hERG Activator
-
Cell Culture: Culture HEK293 cells stably expressing the hERG channel in appropriate media.
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at 37°C.
-
Use an internal (pipette) solution containing a potassium-based buffer and an external solution that mimics physiological ionic concentrations.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.
-
-
Iloperidone Application:
-
Record a stable baseline current.
-
Perfuse the cells with increasing concentrations of iloperidone (e.g., 10 nM to 10 µM) to determine the concentration-dependent block of the hERG tail current and calculate the IC50 value.
-
-
Mitigation Experiment:
-
In a separate set of experiments, first perfuse the cells with a concentration of iloperidone that produces a significant block (e.g., the IC50 concentration).
-
Once the block has stabilized, co-perfuse with a hERG activator (e.g., RPR260243 at 1-10 µM).
-
Measure the degree of reversal of the iloperidone-induced block.
-
Protocol 2: Ex Vivo Assessment of Iloperidone-Induced MAPD Prolongation and its Reversal in a Langendorff Heart Model
-
Heart Isolation: Isolate the heart from a suitable animal model (e.g., guinea pig or rabbit) and mount it on a Langendorff apparatus.
-
Perfusion: Retrogradely perfuse the heart via the aorta with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure.
-
Data Acquisition:
-
Place a monophasic action potential (MAP) electrode on the ventricular epicardium to record MAPs.
-
Place ECG electrodes to record a surface ECG.
-
Pace the heart at a constant cycle length (e.g., 250 ms) to control for heart rate variability.
-
-
Experimental Procedure:
-
Allow the heart to stabilize for at least 20 minutes and record baseline MAP duration at 90% repolarization (MAPD90) and QTc interval.
-
Perfuse the heart with iloperidone (e.g., 100 nM) for 15-20 minutes and record the changes in MAPD90 and QTc.
-
To assess mitigation, co-perfuse with a hERG activator and measure any reversal of the iloperidone-induced prolongation.
-
Visualizations
References
- 1. Iloperidone (Fanapt®), a novel atypical antipsychotic, is a potent HERG blocker and delays cardiac ventricular repolarization at clinically relevant concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of iloperidone on hERG 1A/3.1 heterotetrameric channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Iloperidone Hydrochloride Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dose-response curve of iloperidone (B1671726) hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of iloperidone?
A1: The therapeutic effects of iloperidone are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2][3][4][5] This dual antagonism is a characteristic feature of many atypical antipsychotic drugs.[2][3]
Q2: What is the receptor binding profile of iloperidone?
A2: Iloperidone exhibits a broad receptor binding profile, with high affinity for several dopamine, serotonin, and norepinephrine (B1679862) receptors.[1][2][6][7] Its binding affinities (Ki values) are summarized in the table below. A lower Ki value indicates a higher binding affinity.[2]
Data Presentation: Quantitative Data Summary
Table 1: Receptor Binding Affinity of Iloperidone
| Receptor Subtype | Iloperidone Ki (nM) |
| Dopamine Receptors | |
| D2 | 6.3 |
| D3 | 7.1 |
| D4 | 25 |
| Serotonin Receptors | |
| 5-HT2A | 5.6 |
| 5-HT6 | 43 |
| 5-HT7 | 22 |
| 5-HT2C | 42.8 |
| Adrenergic Receptors | |
| α1 | 0.36 |
| Histamine Receptors | |
| H1 | Moderate Affinity |
Q3: What are the recommended clinical dosages for iloperidone, and what does the dose-response relationship look like in clinical settings?
A3: The recommended target dosage of iloperidone for the treatment of schizophrenia in adults is 12 to 24 mg/day, administered twice daily.[9][10] To minimize the risk of orthostatic hypotension, a slow dose titration is recommended, starting at 1 mg twice daily and gradually increasing to the target dose.[4][9][10] Clinical studies have shown that iloperidone's efficacy in improving symptoms of schizophrenia is dose-dependent.[4]
Table 2: Summary of Iloperidone Clinical Dose-Response Studies
| Study Phase | Dosage Range (mg/day) | Key Findings |
| Acute Schizophrenia Trials | 10-16 | Statistically significant improvement in BPRS and PANSS scores compared to placebo.[4] |
| 20-24 | Greater improvement in PANSS scores, but also a higher incidence of adverse events like dizziness.[4] | |
| Relapse Prevention Study | 12-16 (modal dose) | Effective in delaying time to relapse in stabilized patients.[11] |
| Dose-Response Meta-Analysis | ED95: 20.13 mg/day | The 95% effective dose for acute schizophrenia was identified as 20.13 mg/day.[12][13][14][15] |
BPRS: Brief Psychiatric Rating Scale; PANSS: Positive and Negative Syndrome Scale; ED95: 95% Effective Dose.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of iloperidone to various neurotransmitter receptors.
-
Materials: Cell membranes expressing the receptor of interest, radioligand specific for the receptor, iloperidone hydrochloride, assay buffer, scintillation fluid, filter plates, and a scintillation counter.
-
Procedure:
-
Prepare serial dilutions of iloperidone.
-
In a 96-well filter plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or a concentration of iloperidone.
-
Incubate the plate to allow binding to reach equilibrium.
-
Wash the plate to remove unbound radioligand.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the iloperidone concentration.
-
Determine the IC50 value (the concentration of iloperidone that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: CYP450 Inhibition Assay
This protocol helps to determine the potential of iloperidone to inhibit major cytochrome P450 enzymes, which is crucial for understanding drug-drug interactions.
-
Materials: Human liver microsomes (HLMs) or recombinant human CYP enzymes, specific CYP probe substrates, NADPH regenerating system, this compound, and an LC-MS/MS system.[16]
-
Procedure:
-
Prepare a range of iloperidone concentrations.
-
Pre-incubate iloperidone with HLMs or recombinant enzymes in the presence of the NADPH regenerating system.
-
Initiate the reaction by adding a specific probe substrate for the CYP isoform being tested.
-
After a defined incubation period, stop the reaction with a quenching solution (e.g., cold acetonitrile).
-
Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.
-
-
Data Analysis:
-
Determine the rate of metabolite formation at each iloperidone concentration.
-
Plot the percent inhibition of enzyme activity against the iloperidone concentration.
-
Calculate the IC50 value.
-
Determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) by performing the assay with multiple substrate concentrations and analyzing the data using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).[17]
-
Troubleshooting Guides
Issue 1: High variability in in vitro binding assay results.
-
Possible Cause: Inconsistent cell membrane preparation, inaccurate pipetting, or issues with the radioligand.
-
Troubleshooting Steps:
-
Ensure consistent protein concentration in all wells.
-
Verify the specific activity and purity of the radioligand.
-
Use calibrated pipettes and proper pipetting techniques.
-
Optimize incubation times and temperatures.
-
Issue 2: Unexpectedly low efficacy at higher doses in cell-based functional assays.
-
Possible Cause: Compound precipitation at high concentrations, cytotoxicity, or receptor desensitization.
-
Troubleshooting Steps:
-
Check the solubility of iloperidone in the assay medium.
-
Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to rule out cytotoxicity.
-
Reduce the incubation time to minimize receptor desensitization.
-
Issue 3: Discrepancy between in vitro potency and in vivo efficacy.
-
Possible Cause: Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism), high plasma protein binding, or involvement of active metabolites.
-
Troubleshooting Steps:
-
Conduct pharmacokinetic studies to determine the bioavailability and half-life of iloperidone. Iloperidone is primarily metabolized by CYP2D6 and CYP3A4.[1][3][18]
-
Measure the plasma protein binding of the compound. Iloperidone and its metabolites are approximately 95% bound to serum proteins.[18]
-
Identify and characterize the activity of major metabolites. Iloperidone has two predominant active metabolites, P88 and P95.[1][8][18]
-
Issue 4: Observing significant orthostatic hypotension in animal models.
-
Possible Cause: This is a known side effect of iloperidone due to its high affinity for α1-adrenergic receptors.[1][19][20]
-
Troubleshooting Steps:
-
Implement a slow dose-escalation schedule in your animal studies to allow for physiological adaptation.
-
Monitor blood pressure and heart rate closely after drug administration.
-
Consider co-administration with agents that do not exacerbate hypotension, if relevant to the experimental design.
-
Mandatory Visualizations
Caption: Simplified signaling pathways of iloperidone.
Caption: Experimental workflow for dose-response optimization.
Caption: Troubleshooting logical relationships.
References
- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 4. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Iloperidone used for? [synapse.patsnap.com]
- 6. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Receptor profile of P88-8991 and P95-12113, metabolites of the novel antipsychotic iloperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. droracle.ai [droracle.ai]
- 11. A Randomized Trial of Iloperidone for Prevention of Relapse in Schizophrenia: The REPRIEVE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. researchgate.net [researchgate.net]
- 14. Dose-Response Meta-Analysis of Antipsychotic Drugs for Acute Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clinician.nejm.org [clinician.nejm.org]
- 16. benchchem.com [benchchem.com]
- 17. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 19. tandfonline.com [tandfonline.com]
- 20. medcentral.com [medcentral.com]
Troubleshooting Iloperidone Hydrochloride Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Iloperidone (B1671726) hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of Iloperidone hydrochloride in solution?
A1: The stability of this compound in solution is primarily influenced by pH, the presence of oxidizing agents, and to a lesser extent, exposure to acidic and basic conditions. It is known to be labile under hydrolytic (both acidic and basic) and oxidative stress.[1] Most drugs are generally more stable within a pH range of 4-8.[2]
Q2: In which solvents is this compound soluble and what are the recommended storage conditions for stock solutions?
A2: this compound is practically insoluble in water but is freely soluble in solvents like chloroform, ethanol, methanol, and acetonitrile (B52724).[3][4] For creating stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is commonly used, with a solubility of up to 27 mg/mL.[5] It is recommended to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[5] For long-term storage, it is advisable to aliquot stock solutions and store them at -80°C for up to a year to avoid repeated freeze-thaw cycles.[5][6] For shorter periods, storage at -20°C for up to one month is also acceptable.[5]
Q3: Is this compound sensitive to light?
A3: Based on forced degradation studies, Iloperidone has been found to be stable under photolytic conditions.[1][7] However, as a general good practice and as recommended for drug products, protection from light and moisture is advised during storage.[8]
Q4: Does temperature significantly impact the stability of this compound in solution?
A4: Iloperidone has been shown to be stable under thermal stress conditions.[1][7] However, elevated temperatures can accelerate most chemical degradation reactions.[2] Therefore, it is recommended to store solutions at controlled room temperature or as specified for stock solutions (-20°C or -80°C) to minimize any potential for thermal degradation over extended periods.
Q5: What are the known degradation products of Iloperidone?
A5: Stress testing has identified several degradation products (DPs) of Iloperidone under various conditions. Hydrolytic degradation in acidic and basic conditions leads to the formation of specific DPs. Oxidative stress also results in a distinct degradation product.[1] A total of seven degradation products (DP1 to DP7) have been identified and characterized.[1]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Precipitation in aqueous solution | This compound has very low aqueous solubility.[3][4] The pH of the solution may not be optimal. | - Increase the proportion of organic co-solvent (e.g., DMSO, ethanol, methanol).[3] - Adjust the pH of the solution. Iloperidone is very slightly soluble in 0.1 N HCl.[3] - Consider using complexation agents like cyclodextrins to enhance aqueous solubility.[9] |
| Unexpected peaks in chromatogram | Degradation of the Iloperidone sample. | - Review solution preparation and storage conditions. Ensure protection from extreme pH and oxidizing agents.[1] - Prepare fresh solutions before use. - Perform a forced degradation study to identify potential degradation products under your specific experimental conditions. |
| Loss of potency over time | Chemical instability leading to degradation. | - Confirm the pH of the solution is within a stable range. - Store stock solutions at or below -20°C in aliquots.[5][6] - Avoid exposure to strong oxidizing agents.[3] |
| Inconsistent results between experiments | Variability in solution preparation or handling. | - Standardize the protocol for solution preparation, including solvent quality and final concentration. - Ensure consistent storage conditions (temperature, light exposure) for all samples. - Use freshly prepared solutions for each experiment whenever possible. |
Data on Iloperidone Stability under Forced Degradation
The following table summarizes the stability of Iloperidone under various stress conditions as per International Council for Harmonisation (ICH) guidelines.
| Stress Condition | Observation | Degradation Products Formed | Reference |
| Acidic Hydrolysis (e.g., 0.1M HCl) | Degradation observed | Two degradation products (DP1, DP2) | [1] |
| Basic Hydrolysis (e.g., 0.1M NaOH) | Degradation observed | Four degradation products (DP4, DP5, DP6, DP7) | [1] |
| Oxidative (e.g., H₂O₂) | Degradation observed | One degradation product (DP3) | [1] |
| Neutral Hydrolysis (Water) | Stable | - | [1] |
| Thermal (e.g., 60°C) | Stable | - | [1][7] |
| Photolytic (ICH Q1B) | Stable | - | [1][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials : this compound powder, fresh anhydrous Dimethyl sulfoxide (DMSO).
-
Procedure :
-
Accurately weigh the desired amount of this compound powder.
-
Add a sufficient volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 27 mg/mL).
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller, single-use volumes.
-
-
Storage : Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[5][6]
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential to understand the intrinsic stability of Iloperidone and to develop stability-indicating analytical methods.
-
Sample Preparation : Prepare solutions of Iloperidone in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions : Expose the samples to the following conditions:
-
Acidic Hydrolysis : Add 0.1M HCl and incubate at a controlled temperature (e.g., 80°C).
-
Basic Hydrolysis : Add 0.1M NaOH and incubate at a controlled temperature (e.g., 80°C).
-
Oxidative Degradation : Add hydrogen peroxide solution and keep at room temperature.
-
Thermal Degradation : Expose the solid drug or solution to dry heat (e.g., 60°C).
-
Photolytic Degradation : Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10][11] A dark control should be kept under the same conditions but protected from light.
-
-
Sample Analysis : At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC).[7][12]
-
Data Evaluation : Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Visualizations
Caption: Workflow for a forced degradation study of Iloperidone.
Caption: Iloperidone degradation pathways under stress conditions.
References
- 1. Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products in Bulk and Dosage Form [scirp.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing sedation related to Iloperidone hydrochloride in animal experiments.
Troubleshooting Guide: Iloperidone-Induced Sedation
Sedation is a common side effect of Iloperidone, which can interfere with behavioral assessments in animal models. This guide provides solutions to common problems encountered during experiments.
| Problem | Potential Cause | Recommended Solution |
| Excessive sedation obscuring behavioral readouts | High dose of Iloperidone. | - Reduce the dose of Iloperidone. Sedation is a dose-dependent effect. - Implement a slow dose titration schedule to allow for acclimatization.[1] |
| Individual animal sensitivity. | - Increase the sample size to account for individual variability. - Exclude outliers based on pre-defined criteria, with appropriate justification. | |
| Interaction with other administered compounds. | - Review all co-administered substances for potential synergistic sedative effects.[2] - If possible, stagger the administration of different compounds. | |
| Difficulty in distinguishing sedation from anxiolytic effects | Overlapping behavioral manifestations (e.g., reduced movement). | - Utilize a battery of behavioral tests. The Open Field Test can assess general locomotor activity (sedation), while the Elevated Plus Maze can provide insights into anxiety-like behavior.[3] - Analyze multiple parameters within each test (e.g., in OFT, analyze rearing and velocity in addition to total distance). |
| Variable sedation levels across a study cohort | Differences in drug metabolism (e.g., CYP2D6 polymorphisms in humans, though less characterized in common lab animals).[4] | - Ensure a homogenous animal population (age, sex, strain). - If significant variability persists, consider grouping animals based on their initial response to a low dose. |
| Sedation interfering with cognitive or motor function tests | The inherent pharmacological properties of Iloperidone. | - Schedule behavioral testing during the trough phase of the drug's effect, if the pharmacokinetic profile is known for the specific animal model. - Consider alternative antipsychotics with a lower sedative potential if the experimental design allows. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind Iloperidone-induced sedation?
A1: Iloperidone's sedative effects are primarily attributed to its antagonist activity at histamine (B1213489) H1 receptors and alpha-1 adrenergic receptors.[4] Blockade of H1 receptors is a well-known mechanism for inducing sedation, while antagonism of alpha-1 adrenergic receptors can also contribute to sedative effects.
Q2: At what doses is sedation typically observed in rodents?
A2: Sedative effects, such as decreased locomotor activity, have been observed in rats at doses of 0.3 mg/kg and higher.[5][6] The degree of sedation is generally dose-dependent. A study on the antipsychotic droperidol (B1670952) showed a dose-dependent decrease in locomotion and rearing frequencies.[7] Researchers should perform pilot studies to determine the optimal dose for their specific experimental paradigm that minimizes sedation while achieving the desired therapeutic effect.
Q3: How can I quantify the level of sedation in my animal model?
A3: Sedation can be quantified by measuring changes in locomotor activity and exploratory behavior using standardized tests such as the Open Field Test (OFT). Key parameters to measure include:
-
Total distance traveled: A significant decrease indicates sedation.
-
Velocity: Reduced speed of movement is a direct measure of sedation.
-
Rearing frequency: A decrease in vertical exploratory behavior can be indicative of sedation.
Q4: Are there any known agents to reverse Iloperidone-induced sedation?
A4: Currently, there are no specific and approved reversal agents for Iloperidone-induced sedation used in a research setting. Management primarily relies on dose adjustment and careful experimental design. While reversal agents for other sedatives exist in veterinary medicine, their applicability to Iloperidone has not been established.[8][9][10]
Q5: How does the route of administration affect sedation?
A5: The route of administration impacts the pharmacokinetics of Iloperidone, including the time to peak plasma concentration and overall exposure, which in turn will influence the onset and duration of sedation. Intraperitoneal (i.p.) or intravenous (i.v.) administration will typically lead to a more rapid onset of effects compared to oral (p.o.) administration.
Experimental Protocols
Protocol 1: Assessment of Sedation using the Open Field Test (OFT)
Objective: To quantify the sedative effects of Iloperidone by measuring locomotor activity and exploratory behavior in rodents.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for mice; 100 x 100 x 40 cm for rats)
-
Video tracking software
-
This compound solution
-
Vehicle solution (control)
-
Syringes and needles for administration
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer Iloperidone or vehicle at the desired dose and route. The time between administration and testing should be consistent and based on the drug's known pharmacokinetic profile (typically 30-60 minutes for i.p. injection).
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a predefined period (e.g., 10-30 minutes) using the video tracking software.
-
Parameters to Analyze:
-
Total distance traveled (cm)
-
Average velocity (cm/s)
-
Time spent mobile vs. immobile (s)
-
Frequency of rearing (vertical counts)
-
Time spent in the center versus the periphery of the arena (s)
-
-
Data Analysis: Compare the parameters between the Iloperidone-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in distance, velocity, and rearing is indicative of sedation.
Protocol 2: Dose Titration to Minimize Sedation
Objective: To determine the optimal dose of Iloperidone that achieves the desired therapeutic effect while minimizing sedation.
Procedure:
-
Dose Selection: Based on literature, select a range of 3-4 doses of Iloperidone, starting from a low, likely sub-therapeutic dose, and escalating to a dose expected to be effective. For rats, a starting point could be 0.1 mg/kg, escalating to 0.3 mg/kg, 1 mg/kg, and 3 mg/kg.
-
Titration Schedule: Administer the lowest dose for a set period (e.g., 3-4 days) to allow for adaptation.
-
Behavioral Assessment: At the end of each dosing period, perform behavioral tests (e.g., OFT) to assess the level of sedation.
-
Dose Escalation: If sedation is minimal and the therapeutic effect is not yet observed, increase the dose to the next level and repeat the adaptation and assessment period.
-
Optimal Dose Determination: The optimal dose will be the one that produces the desired therapeutic effect with an acceptable and minimal level of sedation that does not confound other behavioral measures.
Visualizations
Caption: Mechanism of Iloperidone-induced sedation.
Caption: Workflow for assessing Iloperidone-induced sedation.
References
- 1. Typical and atypical antipsychotic drug effects on locomotor hyperactivity and deficits in sensorimotor gating in a genetic model of NMDA receptor hypofunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic-induced suppression of locomotion in juvenile, adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacological profile of iloperidone, a novel atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 5. Iloperidone reduces sensorimotor gating deficits in pharmacological models, but not a developmental model, of disrupted prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipsychotic-induced suppression of locomotion in juvenile, adolescent and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of single and long-term droperidol administration on open-field and stereotyped behavior of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. mixlab.com [mixlab.com]
- 10. mixlab.com [mixlab.com]
Technical Support Center: Off-Target Effects of Iloperidone Hydrochloride in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the off-target effects of Iloperidone hydrochloride in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target interactions of this compound?
A1: this compound, an atypical antipsychotic, is a multi-receptor antagonist. While its therapeutic effects are primarily attributed to its high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, it also exhibits significant binding to a range of other receptors, which are considered its primary off-target interactions. These include other dopamine and serotonin receptor subtypes, as well as adrenergic receptors. Understanding these off-target activities is crucial for interpreting experimental results and anticipating potential side effects.
Q2: Why am I observing unexpected cellular responses in my assay when using Iloperidone?
A2: Unexpected cellular responses are often due to Iloperidone's off-target binding profile. For example, its potent antagonism of adrenergic α1 receptors can lead to cardiovascular effects in cellular models. Similarly, interactions with other serotonin or dopamine receptor subtypes can trigger signaling cascades that might be unintended in your experimental system. It is also important to consider Iloperidone's inhibitory effects on cardiac hERG channels and cytochrome P450 enzymes, which can lead to cardiotoxicity and drug-drug interactions, respectively.
Q3: How can I minimize the impact of off-target effects in my experiments?
A3: To minimize the impact of off-target effects, consider the following strategies:
-
Use the lowest effective concentration of Iloperidone: This will help to reduce the engagement of lower-affinity off-target receptors.
-
Employ a specific antagonist for the suspected off-target receptor: Co-incubation with a selective antagonist can help to isolate the effects of Iloperidone on your primary target.
-
Use a cell line with a well-defined receptor expression profile: Whenever possible, use cell lines that do not express the off-target receptors of concern.
-
Perform counter-screening assays: Test Iloperidone's activity on cells individually expressing the major off-target receptors to understand their contribution to the observed phenotype.
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of this compound for its key off-target receptors and enzymes.
Table 1: Off-Target Receptor Binding Affinities of Iloperidone
| Receptor Family | Receptor Subtype | K_i_ (nM) |
| Dopamine | D1 | 216 |
| D3 | 7.1[1][2] | |
| D4 | 25[1][2] | |
| Serotonin | 5-HT1A | 168 |
| 5-HT2C | 42.8[1][2] | |
| 5-HT6 | 42.7 - 43 | |
| 5-HT7 | 21.6 - 22 | |
| Adrenergic | α1 | 0.36 |
| α2A | >100 | |
| α2B | >100 | |
| Histamine | H1 | 473 |
K_i_ (inhibition constant) is the concentration of a drug that will bind to half the binding sites at equilibrium. A lower K_i_ value indicates a higher binding affinity.
Table 2: Inhibition of hERG Potassium Channel by Iloperidone
| Assay Type | Cell Line | IC_50_ (nM) |
| Whole-cell patch clamp | HEK293 | 161 ± 20[3] |
| Whole-cell patch clamp | HEK cells (hERG 1A/3.1) | 440[4] |
IC_50_ (half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%.
Table 3: Inhibition of Cytochrome P450 Enzymes by Iloperidone
| Enzyme | Inhibition Mechanism | K_i_ (µM) |
| CYP1A2 | Mixed | 31 - 45[5][6] |
| CYP2D6 | Competitive | 2.9 - 10[5][6] |
| CYP3A4 | Noncompetitive | 0.3 - 0.38[5][6] |
| CYP2C19 | Mixed | 6.5 - 32[5] |
K_i_ (inhibition constant) reflects the binding affinity of the inhibitor to the enzyme.
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key cellular assays used to investigate the off-target effects of Iloperidone, along with troubleshooting guides in a question-and-answer format.
Radioligand Binding Assay
This assay is used to determine the binding affinity (K_i_) of Iloperidone for various G protein-coupled receptors (GPCRs).
Experimental Workflow Diagram
Figure 1: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the receptor of interest.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
A fixed concentration of the appropriate radioligand (see Table 4).
-
Varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand for the receptor.
-
Initiate the binding reaction by adding the prepared cell membranes.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain specific binding.
-
Plot the specific binding as a function of the Iloperidone concentration.
-
Use non-linear regression analysis to determine the IC_50_ value.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Table 4: Commonly Used Radioligands for Iloperidone's Off-Target Receptors
| Receptor Subtype | Commonly Used Radioligand |
| Dopamine D1 | [³H]-SCH23390[7][8] |
| Dopamine D3 | [³H]-Spiperone, [¹²⁵I]-IABN[9][10] |
| Dopamine D4 | [³H]-Clozapine[6] |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT, [³H]-WAY-100635[11] |
| Serotonin 5-HT2C | [³H]-Mesulergine[12][13] |
| Serotonin 5-HT6 | [³H]-LSD |
| Serotonin 5-HT7 | [³H]-5-CT[4][14][15] |
| Adrenergic α1 | [³H]-Prazosin[16] |
Troubleshooting Guide: Radioligand Binding Assay
-
Q: My specific binding is very low. What could be the issue?
-
A:
-
Inactive Receptor: Ensure that your membrane preparations have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.
-
Degraded Radioligand: Check the expiration date of your radioligand and ensure it has been stored properly to prevent degradation.
-
Incorrect Assay Conditions: Optimize incubation time and temperature. Ensure the pH and ionic strength of your assay buffer are optimal for the receptor.
-
Insufficient Receptor Density: Increase the amount of membrane protein per well.
-
-
-
Q: I'm observing very high non-specific binding. How can I reduce it?
-
A:
-
Suboptimal Blocking: Increase the concentration of BSA or use a different blocking agent in your assay buffer.
-
Hydrophobic Interactions: The radioligand or test compound may be sticking to the filter plate. Pre-soaking the filter plate in a solution like polyethyleneimine (PEI) can help.
-
Insufficient Washing: Increase the number of washes and ensure the wash buffer is ice-cold.
-
Radioligand Concentration Too High: Use a lower concentration of the radioligand, ideally at or below its K_d_ value.
-
-
hERG Potassium Channel Assay (Whole-Cell Patch Clamp)
This electrophysiological assay measures the inhibitory effect of Iloperidone on the hERG potassium channel, which is crucial for cardiac repolarization.
Experimental Workflow Diagram
References
- 1. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 11. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. ahajournals.org [ahajournals.org]
Technical Support Center: Optimizing Iloperidone Hydrochloride Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iloperidone (B1671726) hydrochloride. Our goal is to help you achieve consistent and optimized results in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and evaluation of Iloperidone hydrochloride delivery systems.
Issue 1: Poor and Inconsistent Aqueous Solubility
Symptom: Difficulty dissolving this compound in aqueous buffers, leading to variability in experimental results.
Possible Causes:
-
Iloperidone is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1]
-
pH-dependent solubility of the drug.[1]
Solutions:
| Solution | Description | Key Parameters to Monitor |
| Nanosuspension Formulation | Reduce particle size to the nanometer range to increase the surface area for dissolution. The solvent-antisolvent method with probe ultrasonication is a common preparation technique.[2] | Particle size, saturation solubility, zeta potential.[2] |
| Cyclodextrin Complexation | Form inclusion complexes with cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SEβCD), to enhance the aqueous solubility of Iloperidone.[1] The kneading method can be used for complex preparation.[3] | Stability constant, complexation efficiency, dissolution rate.[1][3] |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Formulate Iloperidone into a lipid-based SNEDDS, which forms a nanoemulsion upon gentle agitation in an aqueous medium, improving solubility and dissolution.[4][5] | Globule size, percentage transmittance, self-emulsification time.[4] |
Issue 2: Low Oral Bioavailability and High First-Pass Metabolism
Symptom: In vivo studies show low and variable plasma concentrations of Iloperidone after oral administration.
Possible Causes:
-
Poor dissolution of the drug in the gastrointestinal tract.[2]
Solutions:
| Solution | Description | Expected Outcome |
| Lipid Nanoemulsions (LNEs) | Encapsulating Iloperidone in LNEs can enhance oral bioavailability by promoting lymphatic transport, thereby bypassing first-pass metabolism.[6] | A study showed a 2.47-fold improvement in oral bioavailability in rats compared to a marketed tablet suspension.[6] |
| Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) | These lipid-based nanoparticles can protect the drug from degradation in the GI tract and improve absorption.[8][9] | Enhanced bioavailability and sustained release.[10] |
| Nasal Delivery | Administration via the nasal route can bypass first-pass metabolism, leading to improved bioavailability. Nanosuspensions can be formulated for nasal delivery.[7][11] | Direct delivery to the systemic circulation and potentially the brain.[7] |
Issue 3: Inconsistent In Vitro Drug Release Profiles
Symptom: High variability or significant burst release observed in dissolution studies of formulated this compound.
Possible Causes:
-
Drug adsorbed onto the surface of nanoparticles.
-
Improper formulation of long-acting injectable (LAI) depots.
-
Issues with the dissolution test method.
Solutions:
| Solution | Description | Key Experimental Considerations |
| Optimize Nanoparticle Formulation | For SLNs and NLCs, modify the lipid matrix and surfactant concentration to control drug encapsulation and release.[8] | Varying the lipid-to-drug ratio and surfactant concentration. |
| Develop Long-Acting Injectable (LAI) Formulations | For sustained release, develop an in situ gel-forming depot injection. An optimized formulation contained 81.718% sucrose (B13894) acetate (B1210297) isobutyrate and 18.282% dimethylsulphoxide.[12] | This formulation showed consistent drug release over 30 days without a significant burst release.[12] |
| Standardize Dissolution Testing | Use appropriate dissolution media and methods. For LAIs, a dialysis method may be suitable.[13] | Ensure sink conditions are maintained throughout the study.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound?
A1: The primary challenges stem from its classification as a BCS Class II drug, which means it has low aqueous solubility and high permeability.[1] This leads to poor oral bioavailability (around 36%) due to significant first-pass metabolism.[6][7][14] Consequently, achieving consistent therapeutic plasma concentrations can be difficult.
Q2: How can the solubility of this compound be improved?
A2: Several techniques can enhance the solubility of this compound:
-
Nanonization: Reducing the particle size to the nanoscale, as in nanosuspensions, increases the surface area and dissolution rate.[2]
-
Lipid-Based Formulations: Encapsulating the drug in lipid nanoemulsions (LNEs), solid lipid nanoparticles (SLNs), or self-nanoemulsifying drug delivery systems (SNEDDS) can improve its solubility and oral absorption.[4][6]
-
Complexation: Forming inclusion complexes with cyclodextrins can significantly increase its aqueous solubility.[1][3]
Q3: What are the different methods to prepare Solid Lipid Nanoparticles (SLNs) for Iloperidone delivery?
A3: Common methods for preparing SLNs include:
-
High-Pressure Homogenization (Hot and Cold): This technique involves homogenizing a lipid melt and an aqueous surfactant solution at high pressure.[10][15]
-
Ultrasonication/High-Speed Stirring: This method uses high-shear mixing to form a hot oil-in-water emulsion that is then cooled to form SLNs.[15]
-
Solvent Emulsification-Evaporation/Diffusion: The drug and lipid are dissolved in an organic solvent, which is then emulsified in an aqueous phase and subsequently removed by evaporation or diffusion.[10][15]
Q4: How can I analyze the concentration of Iloperidone in my formulations and biological samples?
A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are robust and validated methods for the quantitative determination of Iloperidone.[16][17][18] A typical RP-HPLC method might use a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile.[17][19]
Q5: Are there long-acting injectable (LAI) formulations for Iloperidone?
A5: Yes, research is ongoing for Iloperidone LAI formulations to improve patient compliance.[20][21] One approach is the development of in situ gel-forming depot injections that provide sustained drug release over a month.[12]
Experimental Protocols
Protocol 1: Preparation of Iloperidone-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
In a separate vessel, heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization (e.g., 500 bar, 3-5 cycles).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the entrapment efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.
-
Protocol 2: Preparation of Iloperidone-Loaded Lipid Nanoemulsions (LNEs)
-
Preparation of Oil and Aqueous Phases:
-
Dissolve this compound in the oil phase (e.g., soybean oil).
-
Disperse the emulsifier (e.g., egg lecithin) in the oil phase.
-
Prepare the aqueous phase (e.g., distilled water).
-
-
Homogenization and Ultrasonication:
-
Add the aqueous phase to the oil phase and homogenize at high speed.
-
Further reduce the globule size by subjecting the emulsion to ultrasonication.[6]
-
-
Characterization:
-
Measure the globule size, PDI, and zeta potential.
-
Determine the entrapment efficiency and drug content.[6]
-
Data Tables
Table 1: Physicochemical Properties of Iloperidone-Loaded Nanoformulations
| Formulation Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Lipid Nanoemulsions (LNEs) | 182.2 ± 2.8 to 222.3 ± 1.9 | 0.200 ± 0.004 to 0.274 ± 0.005 | -20.0 ± 0.15 to -28.9 ± 0.30 | 99.07 ± 0.01 to 99.28 ± 0.01 | [6] |
| Nanosuspension | 286.67 | - | -25.8 | - | [2] |
| Liquid SNEDDS | 21.80 ± 2.41 | - | - | - | [4][5] |
| Nasal Nanosuspension | 268.1 ± 2 | 0.362 ± 0.2 | -19.2 ± 0.2 | - | [7] |
Table 2: Pharmacokinetic Parameters of Different Iloperidone Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Improvement | Reference |
| Optimized LNE | - | - | - | 2.47-fold (vs. marketed tablet) | [6] |
| Optimized Nanosuspension | 2.88-times increase | Shorter Tmax | 2-fold increase | - | [2] |
| Solid SMEDDS (A1X) | - | - | - | 3.80-fold (vs. coarse suspension) | [14] |
| Liquisolid Compact (S3) | - | - | - | 2.19-fold (vs. coarse suspension) | [14] |
Visualizations
Caption: Experimental workflow for developing and evaluating Iloperidone nanoformulations.
Caption: Simplified signaling pathway for Iloperidone's antipsychotic action.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Optimization and characterization of self-nanoemulsifying drug delivery system of iloperidone using box-behnken design and desirability function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and pharmacodynamic studies of iloperidone-loaded lipid nanoemulsions via oral route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols | MDPI [mdpi.com]
- 9. jddtonline.info [jddtonline.info]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development, characterization, comparative pharmacokinetic and pharmacodynamic studies of iloperidone solid SMEDDS and liquisolid compact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products in Bulk and Dosage Form [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. Fanapt LAI (iloperidone depot injectable formulation) / Vanda [delta.larvol.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Iloperidone Hydrochloride Preclinical Side Effect Profile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the preclinical side effect profile of iloperidone (B1671726) hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo and in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Metabolic Side Effects
Q1: We are observing significant glucose intolerance and insulin (B600854) resistance in our rat models treated with iloperidone. Is this a known preclinical side effect?
A1: Yes, preclinical studies have demonstrated that iloperidone can cause significant metabolic side effects. In female Sprague-Dawley rats, iloperidone was shown to induce dose-dependent glucose intolerance and insulin resistance, with effects comparable to olanzapine (B1677200), a second-generation antipsychotic with known metabolic liabilities.[1][2][3]
Troubleshooting:
-
Confirm Dosage: Ensure that the administered dose is within the range reported in preclinical studies (e.g., 1.0, 5.0, and 10.0 mg/kg in rats for significant effects on glucose tolerance).[1][2][3]
-
Control Groups: It is crucial to include a vehicle-treated control group and a positive control group (e.g., olanzapine) to validate your findings.
-
Fasting State: Ensure that animals are properly fasted before conducting glucose tolerance tests, as this can significantly impact the results.[3]
-
Consider Animal Model: Be aware that the metabolic effects of antipsychotics can vary between different animal models and strains. The cited studies used adult female Sprague-Dawley rats.[1]
Q2: What is the proposed mechanism for iloperidone-induced metabolic dysregulation?
A2: The exact mechanisms are still under investigation. However, the metabolic side effects of atypical antipsychotics are thought to be multifactorial, involving antagonism at various receptors, including histamine (B1213489) H1 and serotonin (B10506) 5-HT2C receptors, which can influence appetite and energy metabolism.[4][5] Iloperidone's receptor binding profile, which includes moderate affinity for 5-HT6 and 5-HT7 receptors, may also play a role.[6][7]
Cardiovascular Side Effects
Q3: Our in vitro patch-clamp experiments show that iloperidone blocks the hERG potassium channel. What are the potential in vivo cardiovascular implications of this finding?
A3: Your in vitro findings are consistent with published preclinical data. Iloperidone is a potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.[8] This channel blockade can lead to a prolongation of the QT interval on an electrocardiogram (ECG) in vivo.[8][9] Preclinical studies in animal models have demonstrated that iloperidone can cause a dose-dependent prolongation of the corrected QT interval (QTc).[8]
Troubleshooting:
-
In Vivo Correlation: To confirm the in vivo relevance of your in vitro findings, it is recommended to perform ECG recordings in animal models (e.g., guinea pig, rabbit, or non-human primate) treated with iloperidone.
-
Concentration Range: Ensure the concentrations of iloperidone used in your in vitro assays are clinically relevant.
-
Positive Control: Use a known hERG channel blocker (e.g., dofetilide) as a positive control in your experiments.
Q4: We are observing orthostatic hypotension in our animal models. Is this an expected side effect of iloperidone?
A4: Yes, orthostatic hypotension is an anticipated side effect of iloperidone due to its potent antagonist activity at α1-adrenergic receptors.[5][9][10][11] This antagonism leads to vasodilation and a subsequent drop in blood pressure upon standing. In preclinical studies, this is often assessed by measuring blood pressure changes in response to postural challenges or pharmacological challenges.
Troubleshooting:
-
Dose Titration: In clinical use, iloperidone requires slow dose titration to mitigate the risk of orthostatic hypotension.[9] Consider implementing a similar gradual dosing schedule in your preclinical studies to minimize this effect if it is confounding other measurements.
-
Monitor Vital Signs: Continuously monitor heart rate and blood pressure in your animal models, especially during the initial dosing period.
Extrapyramidal Symptoms (EPS)
Q5: What is the expected profile of iloperidone regarding extrapyramidal symptoms (EPS) in preclinical models?
A5: Iloperidone is designed to have a lower liability for EPS compared to typical antipsychotics. Preclinical models, such as those assessing apomorphine-induced stereotypy and catalepsy in rats, have shown that iloperidone is substantially less active in inducing these behaviors, which are predictive of EPS liability.[10] This favorable profile is attributed to its potent serotonin 5-HT2A receptor antagonism relative to its dopamine (B1211576) D2 receptor antagonism.[5][10][12]
Troubleshooting:
-
Appropriate Models: Utilize established preclinical models for assessing EPS, such as the catalepsy test (bar test) or evaluation of vacuous chewing movements in rats.
-
Comparator Drugs: Include a typical antipsychotic (e.g., haloperidol) as a positive control for EPS induction and an atypical antipsychotic with a known low EPS profile (e.g., clozapine) for comparison.
-
Dose-Response: Evaluate a range of doses to establish a dose-response relationship for any observed motor effects.
Quantitative Data Summary
Table 1: Iloperidone Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Iloperidone Ki (nM) | Reference(s) |
| Dopamine Receptors | ||
| D2 | 6.3 | [7][13] |
| D3 | 7.1 | [7][13] |
| D4 | 25 | [7][13] |
| Serotonin Receptors | ||
| 5-HT2A | 5.6 | [7][13] |
| 5-HT6 | 43 | [6] |
| 5-HT7 | 22 | [6] |
| Adrenergic Receptors | ||
| α1 | 0.36 | [13] |
A lower Ki value indicates a higher binding affinity.
Table 2: Preclinical Models and Key Findings for Iloperidone Side Effects
| Side Effect | Animal Model | Key Findings | Reference(s) |
| Metabolic | Adult female Sprague-Dawley rats | Significant glucose intolerance at 1.0, 5.0, and 10.0 mg/kg.[1][2][3] | [1][2][3] |
| Cardiovascular (QT Prolongation) | Guinea pig isolated hearts | Prolongation of monophasic action potential duration (MAPD90) by 21.4 ± 2.3 ms (B15284909) with 100 nmol/L iloperidone.[8] | [8] |
| In vivo conscious guinea pigs | Maximal QTc prolongation of 42.7 ± 10.2 ms after 3 mg/kg p.o. administration.[8] | [8] | |
| Extrapyramidal Symptoms (EPS) | Rats | Substantially less active in inducing catalepsy and preventing apomorphine-induced stereotypy compared to typical antipsychotics.[10] | [10] |
Experimental Protocols
Glucose Tolerance Test (GTT) in Rats
-
Animal Model: Adult female Sprague-Dawley rats.[1]
-
Acclimatization: Animals are housed under standard laboratory conditions with ad libitum access to food and water for at least one week before the experiment.
-
Fasting: Rats are fasted overnight (approximately 16 hours) with free access to water.[1]
-
Drug Administration: Iloperidone, olanzapine (as a positive control), or vehicle is administered via an appropriate route (e.g., intraperitoneal or oral gavage). Doses for iloperidone can range from 0.03 to 10.0 mg/kg.[1][2]
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein for glucose measurement.
-
Glucose Challenge: A glucose solution (e.g., 2 g/kg) is administered intraperitoneally or orally.
-
Serial Blood Sampling: Blood samples are collected at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare treatment groups to the vehicle control.
Assessment of Catalepsy in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Drug Administration: Administer iloperidone, a positive control (e.g., haloperidol), and a vehicle control.
-
Catalepsy Testing (Bar Test):
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measure the time the rat maintains this unnatural posture (immobility time). A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the immobility times across the different treatment groups using appropriate statistical methods.
Visualizations
Caption: Experimental workflow for the Glucose Tolerance Test (GTT).
Caption: Simplified signaling pathways related to iloperidone's side effects.
References
- 1. Metabolic side-effects of the novel second-generation antipsychotic drugs asenapine and iloperidone: a comparison with olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Side-Effects of the Novel Second-Generation Antipsychotic Drugs Asenapine and Iloperidone: A Comparison with Olanzapine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Iloperidone (Fanapt®), a novel atypical antipsychotic, is a potent HERG blocker and delays cardiac ventricular repolarization at clinically relevant concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. The pharmacological profile of iloperidone, a novel atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. These highlights do not include all the information needed to use Iloperidone Tablets safely and effectively. See full prescribing information for Iloperidone Tablets. Iloperidone tablets, for oral use Initial U.S. Approval: 2009 [dailymed.nlm.nih.gov]
- 12. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Experimental Landscape of Iloperidone and its Metabolites
Welcome to the technical support center for researchers working with Iloperidone (B1671726) hydrochloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments involving Iloperidone and its principal metabolites, P88 and P95.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Iloperidone and how are they formed?
A1: Iloperidone is extensively metabolized in the liver, primarily through three pathways, resulting in two major active metabolites[1][2][3]:
-
P88 (Reduced Iloperidone): Formed via carbonyl reduction[1]. This metabolite is pharmacologically active and readily crosses the blood-brain barrier[1].
-
P95: Produced through hydroxylation mediated by the cytochrome P450 enzyme CYP2D6[1][2].
-
A third, less prominent metabolite, P89 , is formed via O-demethylation mediated by CYP3A4[1].
Q2: How do the pharmacokinetic profiles of Iloperidone and its metabolites differ?
A2: The plasma concentrations and half-lives of Iloperidone, P88, and P95 are significantly influenced by an individual's CYP2D6 metabolizer status (Extensive Metabolizer - EM vs. Poor Metabolizer - PM)[1][2][3]. P88 is an active metabolite with a receptor binding profile comparable to the parent drug, while P95 is less likely to contribute to the therapeutic effect due to poor central nervous system (CNS) penetration but may contribute to peripheral adverse effects[1][4].
Q3: Can the metabolites of Iloperidone interfere with my experimental results for the parent drug?
A3: Yes, the presence of active metabolites can significantly impact experimental outcomes. The active metabolite P88 has a receptor binding profile similar to Iloperidone and will likely contribute to the overall pharmacological effect observed in both in vitro and in vivo assays[4]. The peripherally acting metabolite P95 could induce systemic effects in animal models that may confound behavioral or physiological readouts[5][6].
Q4: How does CYP2D6 metabolizer status affect preclinical research?
A4: In preclinical studies using animal models, it is crucial to consider that the metabolic pathways may differ from humans. However, if using human-derived materials (e.g., liver microsomes), the CYP2D6 genotype of the donor can significantly alter the metabolic profile of Iloperidone, leading to different ratios of P88 and P95[7][8]. This can impact the interpretation of drug metabolism and drug-drug interaction studies.
Troubleshooting Guides
Issue 1: Inconsistent Results in Radioligand Binding Assays
| Potential Cause | Troubleshooting Step |
| Competition from active metabolite P88: | If the assay aims to determine the binding affinity of Iloperidone alone, the presence of P88 in the test sample (e.g., plasma from a dosed animal) will lead to an underestimation of Iloperidone's affinity (higher Ki value). |
| Solution: Use purified Iloperidone for in vitro binding assays. If using biological samples, quantify the concentrations of both Iloperidone and P88 using a validated LC-MS/MS method and account for the contribution of both compounds in your data analysis. | |
| Non-specific binding: | High concentrations of Iloperidone or its metabolites may lead to increased non-specific binding to the filter or other components of the assay system. |
| Solution: Optimize the washing steps of the assay to ensure complete removal of unbound ligand. Consider using a filter pre-treatment (e.g., with polyethyleneimine) to reduce non-specific binding. |
Issue 2: Unexpected Outcomes in Cell-Based Functional Assays
| Potential Cause | Troubleshooting Step |
| Confounding effects from P88: | In functional assays measuring downstream signaling (e.g., cAMP or calcium flux), the co-presence of P88 will result in a cumulative antagonist effect at D2 and 5-HT2A receptors, making it difficult to attribute the observed effect solely to Iloperidone. |
| Solution: Test purified Iloperidone and P88 separately to determine their individual potencies and efficacies. If studying their combined effect, use a fixed ratio that mimics the in vivo plasma concentrations for the relevant CYP2D6 metabolizer status. | |
| Off-target effects of metabolites: | P95, while not centrally active, may interact with other receptors present in your cell line, leading to unexpected signaling events that could interfere with the primary readout of your assay. |
| Solution: Characterize the receptor expression profile of your chosen cell line. If off-target effects are suspected, use a cell line with a more defined receptor expression pattern or employ specific antagonists for the suspected off-target receptors as controls. | |
| Cell line selection: | The choice of cell line can significantly impact the outcome of functional assays. For example, using a cell line with low expression of the target receptor will result in a poor signal-to-noise ratio. |
| Solution: Use a well-characterized cell line with robust and stable expression of the receptor of interest (e.g., CHO-K1 or HEK293 cells stably expressing human dopamine (B1211576) D2 or serotonin (B10506) 5-HT2A receptors)[7][9]. |
Issue 3: Variability in In Vivo Studies
| Potential Cause | Troubleshooting Step |
| Peripheral effects of P95: | In animal studies, P95 can cause peripheral side effects such as orthostatic hypotension due to its affinity for adrenergic alpha-1 receptors[6]. This could affect behavioral readouts or cardiovascular measurements. |
| Solution: Monitor cardiovascular parameters (e.g., blood pressure, heart rate) in dosed animals. If significant peripheral effects are observed, consider whether these could be confounding your primary experimental endpoint. | |
| Differences in drug metabolism between species: | The metabolic profile of Iloperidone in rodents may not perfectly replicate that in humans, leading to different ratios of P88 and P95. |
| Solution: Characterize the metabolite profile of Iloperidone in the specific animal model being used through pharmacokinetic analysis of plasma samples. This will aid in the translation of findings to the human context. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Iloperidone and its Metabolites
| Parameter | Iloperidone | P88 | P95 |
| Elimination Half-life (EM) | 18 hours[3] | 26 hours[3] | 23 hours[3] |
| Elimination Half-life (PM) | 33 hours[3] | 37 hours[3] | 31 hours[3] |
| Plasma Protein Binding | ~95%[2] | ~95%[2] | ~95%[2] |
| AUC Contribution (EM) | - | 19.5%[1][2] | 47.9%[1][2] |
| AUC Contribution (PM) | - | 34.0%[1][2] | 25%[1][2] |
| EM: Extensive Metabolizer; PM: Poor Metabolizer of CYP2D6 |
Table 2: Receptor Binding Affinities (pKi) of Iloperidone and its Metabolites
| Receptor | Iloperidone (pKi) | P88 (pKi) | P95 (pKi) |
| Serotonin 5-HT2A | 9.56[4] | 9.56[4] | 8.15[4] |
| Dopamine D2A | 7.80[4] | 7.80[4] | Low Affinity |
| Adrenergic alpha1 | 8.08[4] | 8.08[4] | 7.67[4] |
| Adrenergic alpha2C | 7.79[4] | 7.79[4] | 7.32[4] |
| Adrenergic alpha2B | Low Affinity | Low Affinity | 7.08[4] |
| pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. |
Experimental Protocols
Protocol 1: Quantification of Iloperidone and its Metabolites in Plasma by LC-MS/MS
This protocol provides a general method for the simultaneous quantification of Iloperidone, P88, and P95 in plasma samples.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of Iloperidone).
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Iloperidone: m/z 427.2 → 261.2
-
P88: m/z 429.2 → 263.2
-
P95: m/z 443.2 → 277.2
-
Note: Specific MRM transitions should be optimized for the instrument being used.
-
Protocol 2: Radioligand Binding Assay for D2 Receptor Occupancy
This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., Iloperidone) for the dopamine D2 receptor.
1. Materials
-
Membrane preparation from cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Test compound (Iloperidone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
2. Procedure
-
In a 96-well plate, combine the membrane preparation, [³H]-Spiperone (at a concentration close to its Kd), and varying concentrations of Iloperidone.
-
For determining non-specific binding, include wells with a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Iloperidone concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 3: cAMP Functional Assay for D2 Receptor Antagonism
This protocol measures the ability of an antagonist to block agonist-induced inhibition of cAMP production in cells expressing the Gi-coupled D2 receptor.
1. Cell Culture and Seeding
-
Culture CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor in appropriate media.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
2. Assay Procedure
-
Wash the cells with assay buffer (e.g., HBSS).
-
Add varying concentrations of the antagonist (Iloperidone) to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole (B1680403) at its EC₈₀ concentration) and a cAMP-stimulating agent (e.g., forskolin) to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
3. Data Analysis
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the antagonist.
Protocol 4: Calcium Flux Functional Assay for 5-HT2A Receptor Antagonism
This protocol measures the ability of an antagonist to block agonist-induced calcium mobilization in cells expressing the Gq-coupled 5-HT2A receptor.
1. Cell Culture and Dye Loading
-
Culture U2OS or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Seed the cells into a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions.
2. Assay Procedure
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the antagonist (Iloperidone) and pre-incubate.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Initiate the measurement of fluorescence and, after establishing a baseline, add a fixed concentration of a 5-HT2A receptor agonist (e.g., serotonin at its EC₈₀ concentration).
-
Continue to measure the fluorescence signal to capture the calcium transient.
3. Data Analysis
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the antagonist.
Mandatory Visualizations
Caption: Metabolic pathways of Iloperidone.
References
- 1. innoprot.com [innoprot.com]
- 2. Iloperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Functional characterization of the novel antipsychotic iloperidone at human D2, D3, alpha 2C, 5-HT6, and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor profile of P88-8991 and P95-12113, metabolites of the novel antipsychotic iloperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Iloperidone Hydrochloride Animal Dosing & Metabolism
This technical support center provides guidance for researchers using Iloperidone (B1671726) hydrochloride in animal studies. Due to significant metabolic and pharmacokinetic differences between species and even among different strains of the same species, careful dose selection is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most important factors to consider when selecting an Iloperidone hydrochloride dosage for my animal study?
A1: The most critical factors are the animal species and strain, the intended route of administration, and the specific research question. Iloperidone metabolism varies significantly between rodents and humans, and even between different rat and mouse strains.[1] The half-life of Iloperidone and its metabolites is considerably shorter in rodents compared to humans.[1][2] Therefore, direct extrapolation of human doses to animals based on body weight is not appropriate. Researchers should consult existing literature for doses used in similar models and consider conducting pilot studies to determine the optimal dose for their specific experimental setup.
Q2: Are there known differences in Iloperidone metabolism between common laboratory animal strains?
A2: Yes, metabolic differences have been observed. For instance, the half-life of the major human metabolite P95 differs between Sprague-Dawley and Wistar rats.[1] Furthermore, the metabolic side effects of atypical antipsychotics, like Iloperidone, can be strain- and sex-dependent in mice, with strains like Balb/c and C57BL/6 showing different susceptibilities to weight gain.[3] These differences are largely attributed to variations in the expression and activity of cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP3A4, which are responsible for metabolizing Iloperidone.[4][5][6]
Q3: How should I prepare this compound for administration?
A3: this compound is soluble in DMSO.[7] For in vivo studies, it is common to dissolve the compound in a vehicle suitable for the chosen route of administration (e.g., saline, sterile water, or a specific buffer). The final concentration should be adjusted to deliver the desired dose in a manageable volume for the animal. It is crucial to ensure the vehicle itself does not have confounding effects on the experiment. Always refer to the manufacturer's datasheet for specific solubility information.
Q4: What are some common routes of administration for Iloperidone in animal studies?
A4: Common routes of administration in preclinical studies include oral (PO), intraperitoneal (IP), and subcutaneous (SC).[5][8] The choice of administration route will impact the drug's bioavailability and pharmacokinetic profile. Oral administration, for example, is subject to first-pass metabolism, which can be significant for Iloperidone.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in experimental results between animals of the same strain. | - Inconsistent drug administration.- Genetic drift within the animal colony.- Differences in animal age, weight, or sex.- Variations in housing or diet. | - Ensure precise and consistent dosing technique.- Source animals from a reliable vendor and report detailed strain information.- Standardize animal characteristics for each experimental group.- Maintain consistent environmental conditions and diet. |
| Observed effects are less potent or shorter in duration than expected. | - Rapid metabolism of Iloperidone in the chosen animal model.- Suboptimal dosage. | - Consider the significantly shorter half-life of Iloperidone in rodents.[1][2]- Review the literature for effective dose ranges in your specific model.- A pilot dose-response study may be necessary to establish an effective dose. |
| Unexpected side effects, such as excessive sedation or orthostatic hypotension. | - Dose is too high for the specific strain or individual animal.- High affinity of Iloperidone for α1-adrenergic receptors.[10][11] | - Reduce the dosage.- Slowly titrate the dose to the desired level to allow for acclimatization.[12][13] |
| Difficulty dissolving this compound. | - Incorrect solvent.- Insufficient solvent volume. | - Confirm solubility in DMSO before preparing aqueous solutions.[7]- Gently warm the solution or use an ultrasonic bath to aid dissolution.[7] |
Quantitative Data Summary
The following tables summarize Iloperidone dosages used in various animal studies. Note that these are examples and the optimal dose for your experiment may differ.
Table 1: Iloperidone Dosage in Rat Studies
| Strain | Route of Administration | Dosage Range | Observed Effects / Study Focus | Reference |
| Sprague-Dawley | Oral | 12 mg/kg/day (chronic) | General toxicity, hematological and clinical chemistry changes. | [1] |
| Wistar | Intraperitoneal (i.p.) | 1 mg/kg (chronic) | Decreased activity of liver CYP2D. | [5] |
| Wistar | Oral | Not Specified | Pharmacokinetic studies. | [9] |
| Not Specified | Oral | 6 mg/kg/day (chronic) | General toxicity in 1-year dog study (for comparison). | [1] |
| Albino | Oral | Not Specified | No adverse respiratory effects. | [1] |
Table 2: Iloperidone Dosage in Mouse Studies
| Strain | Route of Administration | Dosage Range | Observed Effects / Study Focus | Reference |
| Not Specified | Oral | 2.5, 5, 10 mg/kg/day (chronic) | Carcinogenicity study; increased malignant mammary tumors at the lowest dose. | [1][10] |
| Not Specified | Not Specified | Not Specified | Behavioral assays comparing to typical and atypical antipsychotics. | [1] |
Experimental Protocols & Methodologies
General Protocol for Oral Administration in Rodents
-
Drug Preparation:
-
Calculate the total amount of this compound needed based on the number of animals, their average weight, and the desired dose (mg/kg).
-
Dissolve the calculated amount of this compound in a minimal amount of DMSO.
-
Further dilute the solution with a suitable vehicle (e.g., sterile saline or water) to the final desired concentration. The final DMSO concentration should be kept low (typically <5%) to avoid toxicity.
-
-
Animal Preparation:
-
Handle the animals gently to minimize stress.
-
Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
-
Administration:
-
Use an appropriate-sized oral gavage needle.
-
Gently restrain the animal and insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the drug solution.
-
Monitor the animal for any signs of distress after administration.
-
Workflow for Assessing Metabolic Side Effects
This workflow is adapted from preclinical studies on antipsychotic-induced metabolic changes.[8]
Caption: Workflow for preclinical assessment of metabolic side effects.
Signaling Pathways
Iloperidone's primary mechanism of action involves antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. The diagram below illustrates this simplified signaling relationship.
Caption: Iloperidone's primary receptor antagonism and associated effects.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Antipsychotic dosing in preclinical models is often unrepresentative of the clinical condition: a suggested solution based on in vivo occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility of Male Wild Type Strains to Antipsychotic-induced Weight Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. biocrick.com [biocrick.com]
- 8. benchchem.com [benchchem.com]
- 9. Development, characterization, comparative pharmacokinetic and pharmacodynamic studies of iloperidone solid SMEDDS and liquisolid compact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Long-term efficacy and safety of iloperidone: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Dosing for Fanapt (iloperidone) [fanaptpro.com]
Iloperidone hydrochloride interference with common laboratory reagents
Welcome to the technical support center for Iloperidone (B1671726) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions with laboratory assays and to offer troubleshooting advice for unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: Does iloperidone directly interfere with common laboratory immunoassays?
Currently, there is a lack of specific evidence in published literature documenting direct in vitro interference of iloperidone or its metabolites with common laboratory reagents, such as those used in routine chemistry panels or immunoassays. However, psychotropic medications as a class are known to occasionally cause unexpected results in certain tests.[1][2][3][4]
Q2: What is the potential for iloperidone to cause a false-positive urine drug screen (UDS)?
While iloperidone itself has not been specifically implicated in causing false-positive urine drug screens, other atypical antipsychotics like quetiapine, risperidone, and chlorpromazine (B137089) have been reported to cross-react with immunoassays for drugs of abuse such as amphetamines, methadone, LSD, and tricyclic antidepressants (TCAs).[1][5][6] This cross-reactivity occurs when the structure of the drug or its metabolite is similar enough to the target drug to be recognized by the assay's antibodies.[7] Given this class effect, a false-positive UDS in a patient taking iloperidone should be considered a possibility and investigated further.
Q3: What are in vivo interferences and how are they relevant to iloperidone?
In vivo interferences are actual physiological changes in the body caused by the drug, which are then accurately measured by a lab test.[4] Iloperidone has well-documented in vivo effects through its metabolism and its inhibition of cytochrome P450 (CYP) enzymes.[8][9] It can affect the metabolism of other drugs (a drug-drug interaction) or its own metabolism can be affected by other substances. This is a critical consideration in clinical studies and for patient safety. For example, iloperidone potently inhibits CYP2D6 and CYP3A4, which could increase the concentration of other drugs metabolized by these enzymes.[8][9]
Q4: What routine laboratory monitoring is recommended for subjects taking iloperidone?
For patients on atypical antipsychotics, including iloperidone, routine monitoring of metabolic parameters is recommended due to the potential for side effects like weight gain, dyslipidemia, and hyperglycemia.[10][11] Baseline and periodic monitoring should include:
Troubleshooting Guides
Scenario 1: Unexpected Positive Result on an Immunoassay Drug Screen
Problem: A subject participating in a clinical trial who is administered iloperidone has an unexpected positive result on a urine drug screen (e.g., for amphetamines or TCAs).
Troubleshooting Steps:
-
Review Medication Log: Confirm that the subject has not been administered any other medications, over-the-counter drugs, or supplements that are known to cause false-positive results.[3]
-
Consider Cross-Reactivity: Acknowledge the potential for cross-reactivity as a class effect of antipsychotic medications. The initial immunoassay result should be considered presumptive, not definitive.[6]
-
Definitive Confirmation: The primary troubleshooting step is to send the sample for confirmatory testing using a more specific, secondary method.[2]
-
Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods separate compounds based on their physical properties and identify them by their unique molecular mass, eliminating the ambiguity of antibody-based cross-reactivity.[7]
-
-
Documentation: If the confirmatory test is negative, document the initial result as a "false positive" potentially associated with the subject's medication.
Data Presentation
Table 1: Iloperidone and Metabolite Pharmacokinetic Parameters
| Parameter | Iloperidone | Metabolite P88 | Metabolite P95 | Reference |
| Primary Metabolism | CYP2D6, CYP3A4 | Carbonyl Reduction | CYP2D6-mediated hydroxylation | [13] |
| Elimination Half-life (CYP2D6 Extensive Metabolizers) | 18 hours | 26 hours | 23 hours | [13] |
| Elimination Half-life (CYP2D6 Poor Metabolizers) | 33 hours | 37 hours | 31 hours | [13] |
| Plasma Protein Binding | ~95% | ~92% (unbound fraction 8%) | ~97% (unbound fraction 3%) | [13] |
Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Iloperidone
This table summarizes the inhibitory potential of iloperidone, which is crucial for predicting in vivo drug-drug interactions. The inhibition constant (Kᵢ) represents the concentration required to produce half-maximum inhibition; a lower Kᵢ value indicates greater potency.
| CYP Isoform | Inhibition Constant (Kᵢ) in Microsomes | Type of Inhibition | Reference |
| CYP3A4 | 0.38 µM | Noncompetitive | [8][9] |
| CYP2D6 | 2.9 µM | Competitive | [8][9] |
| CYP2C19 | 6.5 µM | Mixed | [8][9] |
| CYP1A2 | 45 µM | Mixed | [8][9] |
Experimental Protocols
Protocol: Confirmation of a Presumptive Positive Immunoassay Result
This protocol outlines the methodology for confirming a result from an initial antibody-based screen.
-
Objective: To definitively identify the substance(s) responsible for a positive result in a screening immunoassay.
-
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
An aliquot of the original urine or plasma sample that yielded the positive result is obtained.
-
The sample undergoes an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate and concentrate the drug and its metabolites from biological matrices like urine.
-
The extracted compounds are derivatized, if necessary, to increase their volatility for gas chromatography.
-
-
GC-MS Analysis:
-
Gas Chromatography (GC): The prepared sample is injected into the GC system. The compounds are vaporized and travel through a long capillary column. Different compounds travel at different speeds based on their chemical properties, separating them over time. The time it takes for a compound to exit the column is its "retention time."
-
Mass Spectrometry (MS): As each compound exits the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons, causing it to break into charged fragments. The mass spectrometer sorts these fragments based on their mass-to-charge ratio, creating a unique fragmentation pattern, or "mass spectrum," which serves as a molecular fingerprint.
-
-
Data Interpretation:
-
The retention time and the mass spectrum of the compound detected in the sample are compared to a library of certified reference standards for known drugs of abuse and their metabolites.
-
A positive identification is made only if both the retention time and the mass spectrum of the sample compound match those of the reference standard.
-
-
-
If the target drug (e.g., amphetamine) is identified, the initial screen is confirmed as a True Positive .
-
If the target drug is not identified, the initial screen is determined to be a False Positive .
-
Visualizations
Caption: Workflow for investigating a suspected laboratory test interference.
Caption: Major metabolic pathways of iloperidone.
References
- 1. What Can Cause a False Positive Drug Test [webmd.com]
- 2. False-positive drug test results in patients taking psychotropic drugs. A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labme.ai [labme.ai]
- 4. mdlinx.com [mdlinx.com]
- 5. How to avoid a false positive drug test | DNA Legal [dnalegal.com]
- 6. uspharmacist.com [uspharmacist.com]
- 7. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 11. Abnormal laboratory values during the acute and recovery phases in schizophrenic patients: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Labs Are Monitored for Psychiatric Medications? I Psych Central [psychcentral.com]
- 13. go.drugbank.com [go.drugbank.com]
Technical Support Center: Stability of Iloperidone Hydrochloride
Welcome to the Technical Support Center for Iloperidone (B1671726) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Iloperidone hydrochloride during storage and experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and storage of this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram after storage. | Degradation of this compound due to improper storage conditions. | This compound is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2] Ensure storage at room temperature, protected from moisture and strong oxidizing agents. Review storage conditions and analytical procedures. |
| Loss of potency in the sample. | Chemical degradation of the active pharmaceutical ingredient (API). | Verify the pH of your formulation or solution. This compound is prone to hydrolysis in both acidic and basic media.[1][3] Buffer your solution to a neutral pH if compatible with your experimental design. |
| Discoloration of the sample. | Formation of degradation products. | Exposure to strong oxidizing agents can cause degradation.[1] Avoid contact with such agents. If discoloration is observed, the sample should be re-analyzed for purity and degradation products. |
| Inconsistent analytical results. | Instability of the sample in the analytical solvent or conditions. | Ensure the diluent used for analysis is neutral and de-gassed. Iloperidone is stable in neutral aqueous conditions.[1][2] Minimize the time between sample preparation and analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through hydrolysis under acidic and basic conditions, and through oxidation.[1][2] It is reported to be stable under neutral, thermal, and photolytic stress conditions.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a closed container at room temperature, away from heat, moisture, and direct light.[4] It is also advised to avoid strong oxidizing agents.
Q3: What analytical methods can be used to detect this compound and its degradation products?
A3: A stability-indicating reversed-phase ultra-performance liquid chromatography (RP-UPLC) method is suitable for separating this compound from its potential impurities and degradation products.[4][5]
Q4: Have the degradation products of this compound been identified?
A4: Yes, forced degradation studies have identified seven major degradation products (DP1-DP7) under various stress conditions. Their mass-to-charge ratios (m/z) have been determined using LC-MS/MS.[1]
Q5: Is this compound sensitive to light?
A5: Based on forced degradation studies, this compound is considered to be stable under photolytic conditions, meaning it is not significantly degraded by light.[1][3] However, as a general good practice, it is always advisable to protect pharmaceutical compounds from light.
Data on Degradation Products
The following table summarizes the degradation products of this compound identified under forced degradation conditions.
| Degradation Product | Stress Condition | [M+H]⁺ (m/z) |
| DP1 | Acidic Hydrolysis | 425.2285 |
| DP2 | Acidic Hydrolysis | 441.2234 |
| DP3 | Oxidative | 471.2189 |
| DP4 | Basic Hydrolysis | 457.1829 |
| DP5 | Basic Hydrolysis | 455.2036 |
| DP6 | Basic Hydrolysis | 413.1978 |
| DP7 | Basic Hydrolysis | 399.1821 |
Data sourced from Pandeti et al. (2017). The exact chemical structures of these degradation products have been proposed based on mass fragmentation patterns.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation of this compound to study its stability profile, based on ICH guidelines.
1. Acidic Hydrolysis:
- Dissolve this compound in 0.1 M HCl.
- Reflux the solution at 80°C for 24 hours.
- Neutralize the solution with an appropriate amount of 0.1 M NaOH.
- Dilute to a suitable concentration with mobile phase for UPLC analysis.
2. Basic Hydrolysis:
- Dissolve this compound in 0.1 M NaOH.
- Reflux the solution at 80°C for 24 hours.
- Neutralize the solution with an appropriate amount of 0.1 M HCl.
- Dilute to a suitable concentration with mobile phase for UPLC analysis.
3. Oxidative Degradation:
- Dissolve this compound in a solution of 3% hydrogen peroxide.
- Keep the solution at room temperature for 24 hours.
- Dilute to a suitable concentration with mobile phase for UPLC analysis.
4. Thermal Degradation:
- Keep the solid drug substance in a hot air oven at 105°C for 24 hours.
- Dissolve the sample in a suitable solvent and dilute to a suitable concentration with mobile phase for UPLC analysis.
5. Photolytic Degradation:
- Expose the solid drug substance to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.
- Dissolve the sample in a suitable solvent and dilute to a suitable concentration with mobile phase for UPLC analysis.
Protocol 2: Stability-Indicating UPLC Method for this compound
This method is designed for the separation and quantification of this compound and its degradation products.[4][5]
-
Instrumentation: Waters Acquity UPLC® system with a photodiode array (PDA) detector.
-
Column: Waters Acquity UPLC® HSS C18 (2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Heptafluorobutyric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 95% A
-
1-8 min: Linear gradient to 5% A
-
8-9 min: Hold at 5% A
-
9-10 min: Return to 95% A
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 2 µL.
Visualizations
Caption: Degradation pathway of this compound under stress conditions.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products in Bulk and Dosage Form [scirp.org]
- 5. Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products in Bulk and Dosage Form [scirp.org]
Technical Support Center: Iloperidone Hydrochloride Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability encountered in animal studies involving Iloperidone (B1671726) hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to facilitate more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the behavioral responses to Iloperidone in our rat studies. What are the potential causes?
A1: Variability in behavioral outcomes in rats administered Iloperidone can stem from several factors:
-
Metabolic Differences: Iloperidone is metabolized by cytochrome P450 enzymes, and studies in rats have shown that chronic treatment can alter the expression and activity of these enzymes in the liver and brain. This can lead to individual differences in drug clearance and exposure, thus affecting behavioral responses.
-
Strain and Substrain Differences: Different rat strains (e.g., Sprague-Dawley vs. Wistar) can exhibit variations in drug metabolism and behavioral sensitivity to antipsychotic agents. It is crucial to maintain consistency in the choice of rat strain throughout a study.
-
Dosing Regimen: The dose and frequency of Iloperidone administration can significantly impact behavioral outcomes. Inappropriate dosing can lead to either sub-therapeutic effects or adverse effects that may interfere with the behavioral measure of interest.
-
Experimental Conditions: Factors such as the time of day of testing, housing conditions (group vs. individual), and handling procedures can all contribute to variability in behavioral studies. Standardizing these conditions is essential for reproducible results.
-
Animal Health Status: Underlying health issues in the animals can affect their physiology and response to the drug. Ensure all animals are healthy and acclimatized to the experimental environment before starting the study.
Q2: What are the key differences in Iloperidone metabolism between rodents and humans that we should be aware of when designing our studies?
A2: There are significant species-specific differences in the metabolism of Iloperidone that are critical to consider for the translational relevance of animal studies:
-
Metabolite Profile: In humans, the major circulating metabolites of Iloperidone are P88 and P95. However, in rodents, these are only minor metabolites. This difference in the metabolic profile means that rodents are exposed to different proportions of the parent drug and its metabolites compared to humans, which could lead to different pharmacological and toxicological effects.
-
Rate of Metabolism: The half-life of the metabolite P95 is significantly shorter in rodents (45 minutes in mice and 40-100 minutes in rats) compared to humans (23-26 hours). This indicates a much more rapid elimination of this metabolite in rodents.
These metabolic differences underscore the importance of carefully considering the choice of animal model and the interpretation of results when extrapolating findings to humans.
Q3: We are planning a study in mice. What are the recommended doses for behavioral experiments?
A3: The effective dose of Iloperidone in mice can vary depending on the specific behavioral paradigm. Based on published studies, here are some examples:
-
Apomorphine-Induced Climbing: Iloperidone has been shown to antagonize apomorphine-induced climbing behavior in mice at low doses.
-
Social Interaction: In a modified social interaction test, Iloperidone at doses of 0.5 and 1.0 mg/kg has been shown to increase social interaction behaviors.
It is always recommended to perform a dose-response study for your specific behavioral assay to determine the optimal dose for your experimental conditions.
Q4: How does Iloperidone's mechanism of action at D2 and 5-HT2A receptors translate to its effects in animal models?
A4: Iloperidone's primary mechanism of action is its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. This dual antagonism is thought to underlie its antipsychotic effects.
-
D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is associated with the amelioration of positive symptoms of schizophrenia. In animal models, this can be observed as a reduction in behaviors induced by dopamine agonists like apomorphine (B128758).
-
5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is believed to contribute to the efficacy against negative symptoms and a lower incidence of extrapyramidal side effects. In animal models, this can be assessed through paradigms that measure social interaction and cognitive function.
The interplay between D2 and 5-HT2A receptor blockade is a key feature of atypical antipsychotics like Iloperidone.
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic Profiles in Rats
Problem: You are observing large inter-individual variability in plasma concentrations of Iloperidone in your rat cohort.
| Potential Cause | Troubleshooting Step |
| Genetic Variability in CYP Enzymes | Consider using a more genetically homogenous rat strain. If using an outbred stock like Sprague-Dawley, be aware that inherent genetic diversity can lead to varied metabolic rates. |
| Route of Administration | Ensure consistent administration technique. For oral gavage, confirm proper placement to avoid variability in absorption. For intraperitoneal injections, ensure consistent injection location and depth. |
| Food Effects | While food has a minor effect on Iloperidone's bioavailability, standardizing the feeding schedule relative to drug administration can help reduce variability. |
| Drug-Drug Interactions | If co-administering other compounds, be aware of potential interactions that could alter Iloperidone's metabolism. For example, inhibitors of CYP3A4 and CYP2D6 can increase Iloperidone's plasma levels.[1] |
Issue 2: Lack of Expected Behavioral Effect in Mice
Problem: You are not observing the anticipated behavioral changes in mice following Iloperidone administration based on published literature.
| Potential Cause | Troubleshooting Step |
| Inadequate Dose | The effective dose can be highly dependent on the specific mouse strain and the behavioral assay. Perform a dose-response study to determine the optimal dose for your experimental setup. |
| Timing of Behavioral Testing | The timing of the behavioral test relative to the time of drug administration is critical. Consider the Tmax of Iloperidone in rodents and conduct behavioral testing during the peak plasma concentration window. |
| Choice of Behavioral Paradigm | Ensure the chosen behavioral model is sensitive to the effects of atypical antipsychotics. Some models may be more robust and reliable than others. |
| Metabolic Differences | As mentioned, the metabolic profile of Iloperidone in mice differs from humans. The lack of certain human-relevant metabolites might explain a different pharmacological response. |
Quantitative Data Summary
Table 1: Comparative Pharmacokinetics of Iloperidone in Rats and Humans
| Parameter | Rat (1.0 mg/kg, oral) | Human (Extensive Metabolizers) |
| Cmax | ~15 ng/mL | 2.2 - 5.2 ng/mL (for 3-5 mg dose) |
| Tmax | ~1.5 hours | 2 - 4 hours[2][3][4] |
| AUC (0-t) | ~80 ngh/mL | 16 - 50 ngh/mL (for 3-5 mg dose) |
| Half-life (t1/2) | ~4 hours | 18 hours[3][4] |
Note: Data for rats is estimated from a published study and may vary based on experimental conditions.
Table 2: Effective Doses of Iloperidone in Rodent Behavioral Models
| Animal Model | Species | Behavioral Assay | Effective Dose Range |
| Apomorphine-induced climbing | Mouse | Antagonism of climbing behavior | Low doses (specifics not detailed in reviewed literature) |
| Social Interaction Test | Rat | Increased social interaction | 0.5 - 1.0 mg/kg |
| Prepulse Inhibition (PPI) | Rat | Reversal of apomorphine-induced PPI deficit | 1.0 - 3.0 mg/kg |
| Working Memory | Rat | Delayed non-matching-to-position task | 0.03 - 0.1 mg/kg (i.p.) |
Experimental Protocols
Protocol 1: Assessment of Iloperidone's Effect on Apomorphine-Induced Stereotypy in Rats
-
Animals: Male Wistar rats (200-250g).
-
Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Acclimation: Allow at least one week of acclimation to the housing facility and 30 minutes to the testing room before the experiment.
-
Drug Preparation: Dissolve Iloperidone hydrochloride in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80). Prepare fresh on the day of the experiment.
-
Procedure:
-
Administer Iloperidone (e.g., 0.5, 1.0, 3.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
30 minutes after Iloperidone/vehicle administration, inject apomorphine (0.5 mg/kg, s.c.).
-
Immediately place the rat in an observation cage.
-
Score stereotyped behaviors (e.g., sniffing, licking, gnawing) at 5-minute intervals for 60 minutes.
-
-
Data Analysis: Analyze the stereotypy scores using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).
Visualizations
Signaling Pathways
Caption: Iloperidone's Antagonistic Action on D2 and 5-HT2A Receptor Signaling Pathways.
Experimental Workflow
Caption: A Standardized Workflow for Iloperidone Animal Behavioral Studies.
Logical Relationship: Factors Influencing Variability
Caption: Key Factors Contributing to Variability in Iloperidone Animal Studies.
References
- 1. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Long-term efficacy and safety of iloperidone: an update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Slow-Dose Titration of Iloperidone Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for the successful implementation of slow-dose titration of Iloperidone hydrochloride in research protocols. It includes troubleshooting advice, frequently asked questions (FAQs), detailed data tables, and diagrams to clarify experimental workflows and mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for a slow-dose titration of Iloperidone?
A1: The mandatory slow-dose titration of Iloperidone is designed to mitigate the risk of orthostatic hypotension (a sudden drop in blood pressure upon standing).[1][2][3] This adverse effect is primarily due to Iloperidone's high affinity for and antagonism of alpha-1 adrenergic receptors, which leads to vasodilation.[3][4][5] A gradual increase in dosage allows the body to acclimate, reducing the severity of hypotensive effects.[3]
Q2: What is the standard titration schedule for Iloperidone in a research setting?
A2: The most commonly cited titration schedule, particularly for studies involving schizophrenia, starts at 1 mg twice daily and is incrementally increased over seven days to a target dosage of 6 to 12 mg twice daily.[1][2][3] For detailed daily schedules, refer to Table 1.
Q3: How does Iloperidone metabolism affect research participants and protocol design?
A3: Iloperidone is primarily metabolized by two cytochrome P450 enzymes: CYP2D6 and CYP3A4.[1][4][6][7] A significant portion of the population (e.g., 7-10% of Caucasians) are "poor metabolizers" (PMs) for CYP2D6, leading to a longer elimination half-life (33 hours for PMs vs. 18 hours for extensive metabolizers) and higher drug exposure.[6][8] It is crucial for research protocols to include provisions for identifying CYP2D6 PMs and reducing the Iloperidone dose by half for these individuals to avoid potential toxicity.[2][8]
Q4: Are there critical drug interactions to be aware of during a study?
A4: Yes. Co-administration of Iloperidone with strong inhibitors of CYP2D6 (e.g., fluoxetine, paroxetine) or CYP3A4 (e.g., ketoconazole) can significantly increase Iloperidone plasma concentrations.[1][9] The standard recommendation is to reduce the Iloperidone dose by 50% when used with these inhibitors.[1][2] Researchers should meticulously screen and record all concomitant medications.
Q5: Can Iloperidone be administered with food in a research setting?
A5: Yes, Iloperidone can be administered without regard to meals.[2][6] While a high-fat meal does not significantly alter the peak concentration (Cmax) or area under the curve (AUC), it can delay the time to peak concentration (Tmax).[1][6] For consistency in pharmacokinetic studies, it is advisable to standardize administration relative to meals.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action in Research Protocol |
| Participant reports significant dizziness, lightheadedness, or palpitations, especially upon standing. | Orthostatic Hypotension due to alpha-1 adrenergic blockade.[4][5] | 1. Immediately assess postural blood pressure (lying and standing).2. If orthostatic hypotension is confirmed, consider holding the dose and consulting the study physician.3. The protocol may need to slow the titration schedule or reduce the dose.4. Educate the participant on non-pharmacological strategies like rising slowly from sitting or lying positions.[10] |
| Participant experiences excessive sedation or drowsiness. | Central Nervous System (CNS) effects of Iloperidone. | 1. Assess the timing and severity of sedation.2. Consider if the participant is taking other centrally acting drugs or alcohol.[1]3. If sedation impairs study-related activities, a dose reduction may be warranted. |
| Unexpectedly high plasma concentrations of Iloperidone are observed. | 1. Participant may be a CYP2D6 poor metabolizer.[8]2. Concomitant use of a CYP2D6 or CYP3A4 inhibitor.[1][2] | 1. Review genotyping data if available. The protocol should recommend reducing the dose by half for known CYP2D6 poor metabolizers.[8]2. Re-verify all concomitant medications.3. Adjust dosage according to interaction guidelines (typically a 50% reduction).[2] |
| Treatment is interrupted for more than 3 days. | Loss of acclimatization to hypotensive effects. | The protocol should mandate re-initiation of the full titration schedule starting from Day 1 (1 mg twice daily) to prevent orthostatic hypotension.[2] |
Data Presentation: Quantitative Summaries
Table 1: Standard Slow-Dose Titration Schedule for Iloperidone (Schizophrenia)
This schedule is designed to minimize orthostatic hypotension.[1][2][3]
| Day of Protocol | Morning Dose (mg) | Evening Dose (mg) | Total Daily Dose (mg) |
| 1 | 1 | 1 | 2 |
| 2 | 2 | 2 | 4 |
| 3 | 4 | 4 | 8 |
| 4 | 6 | 6 | 12 |
| 5 | 8 | 8 | 16 |
| 6 | 10 | 10 | 20 |
| 7 | 12 | 12 | 24 |
The target dosage range is typically 6-12 mg twice daily (12-24 mg/day).[1][2]
Table 2: Pharmacokinetic Parameters of Iloperidone and its Major Metabolites
| Parameter | CYP2D6 Extensive Metabolizers (EM) | CYP2D6 Poor Metabolizers (PM) | Source |
| Iloperidone Half-Life (t½) | ~18 hours | ~33 hours | [6][11] |
| P88 (Active Metabolite) Half-Life (t½) | ~26 hours | ~37 hours | [6] |
| P95 (Metabolite) Half-Life (t½) | ~23 hours | ~31 hours | [6] |
| Time to Steady State | 3-4 days | 3-4 days | [1][6] |
Table 3: Receptor Binding Affinities (Ki, nM) of Iloperidone
Lower Ki value indicates higher binding affinity.
| Receptor | Binding Affinity (Ki, nM) | Source |
| Serotonin 5-HT2A | 5.6 | [12] |
| Dopamine (B1211576) D3 | 7.1 | [12] |
| Dopamine D2 | 10-100 (Intermediate) | [13] |
| Norepinephrine alpha-1 | < 10 (High) | [13] |
| Dopamine D4 | 25 | [12] |
| Serotonin 5-HT6 | 42.7 | [12] |
| Serotonin 5-HT7 | 21.6 | [12] |
Experimental Protocols & Methodologies
Protocol: Management of Orthostatic Hypotension in a Research Setting
-
Screening: Before enrollment, obtain a history of syncope, dizziness, or orthostatic hypotension. Exclude participants with pre-existing hypotensive conditions or those taking other medications known to cause hypotension.
-
Baseline Measurement: On Day 1, prior to the first dose, measure blood pressure and heart rate in both supine (after 5 minutes of rest) and standing (at 1 and 3 minutes) positions.
-
Monitoring During Titration: Repeat postural blood pressure measurements prior to dose administration on Days 2, 4, and 7, and at any time the participant reports symptoms of dizziness or lightheadedness.
-
Action Thresholds: The protocol should define a threshold for intervention, for example, a drop in systolic blood pressure of ≥20 mmHg or diastolic blood pressure of ≥10 mmHg upon standing.
-
Intervention Steps:
-
Non-Pharmacological: Instruct participants to increase fluid intake, avoid alcohol, and rise slowly from seated or lying positions.[10]
-
Dose Adjustment: If symptomatic orthostatic hypotension occurs, the protocol should allow for the titration to be slowed (e.g., holding the dose at the current level for an extra day) or reduced, as per the investigator's clinical judgment.
-
Visualizations
References
- 1. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. hhs.texas.gov [hhs.texas.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ClinPGx [clinpgx.org]
- 9. CLINICALLY SIGNIFICANT PSYCHOTROPIC DRUG-DRUG INTERACTIONS IN THE PRIMARY CARE SETTING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipsychotic pharmacotherapy and orthostatic hypotension: identification and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iloperidone: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability, regulatory affairs, and an opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: Iloperidone vs. Risperidone in Antipsychotic Drug Evaluation
For researchers and drug development professionals, a comparative analysis of iloperidone (B1671726) hydrochloride and risperidone (B510) in preclinical models reveals distinct pharmacological profiles that may translate to differences in clinical efficacy and side-effect liability. This guide provides a comprehensive overview of their performance in key preclinical assays, supported by experimental data and detailed methodologies.
Iloperidone, a newer atypical antipsychotic, and the widely prescribed risperidone both exert their therapeutic effects primarily through antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] However, nuanced differences in their receptor binding affinities and preclinical behavioral profiles suggest iloperidone may offer a more favorable profile concerning extrapyramidal symptoms (EPS) and hyperprolactinemia, while both agents demonstrate a propensity for metabolic side effects.[1][3]
Receptor Binding Affinity: A Tale of Two Profiles
The foundation of an antipsychotic's action lies in its interaction with various neurotransmitter receptors. The binding affinities (Ki, in nM) of iloperidone and risperidone for key receptors implicated in antipsychotic efficacy and side effects are summarized below. Lower Ki values indicate higher binding affinity.
| Receptor | Iloperidone (Ki, nM) | Risperidone (Ki, nM) | Potential Clinical Implication of Blockade |
| Dopamine | |||
| D2 | 6.3 | 3.13 - 5.9 | Antipsychotic efficacy, EPS, hyperprolactinemia |
| D3 | 7.1 | 11 | Potential role in cognitive and negative symptoms |
| D4 | 23 | 7.3 | Unclear, potential role in antipsychotic action |
| Serotonin | |||
| 5-HT1A | 168 | 420 | Anxiolytic and antidepressant effects |
| 5-HT2A | 5.6 | 0.16 - 0.54 | Mitigation of EPS, potential effects on negative symptoms and sleep |
| 5-HT2C | 43 | 5.0 | Anxiolytic effects, potential for weight gain |
| 5-HT7 | 41 | 1.3 | Potential role in mood regulation and cognition |
| Adrenergic | |||
| α1 | 3.6 | 0.8 | Orthostatic hypotension, sedation |
| α2C | 8.2 | 7.54 | Potential antidepressant and anxiolytic effects |
| Histamine | |||
| H1 | 437 | 2.23 | Sedation, weight gain |
| Muscarinic | |||
| M1 | >1000 | >1000 | Anticholinergic side effects (dry mouth, blurred vision, cognitive impairment) |
Data compiled from multiple preclinical studies.
Efficacy in Preclinical Models of Psychosis
Preclinical models that assess a compound's ability to counteract the effects of dopamine agonists are predictive of antipsychotic efficacy.
Apomorphine-Induced Climbing in Mice
This model assesses a drug's ability to block the climbing behavior induced by the dopamine agonist apomorphine (B128758), which is linked to mesolimbic dopamine D2 receptor stimulation.
| Compound | ED50 (mg/kg) |
| Iloperidone | 0.1 - 0.5 |
| Risperidone | 0.056 - 0.15 |
ED50 represents the dose required to inhibit the climbing response by 50%. Data is compiled from various preclinical studies.
Conditioned Avoidance Response (CAR)
The CAR test is a robust predictor of antipsychotic activity, measuring a drug's ability to suppress a learned avoidance response to an aversive stimulus.
| Compound | ED50 (mg/kg) |
| Iloperidone | 1.0 - 5.0 |
| Risperidone | 0.1 - 0.4 |
ED50 represents the dose required to suppress the conditioned avoidance response by 50%. Data is compiled from multiple preclinical studies.
In these models, risperidone generally demonstrates higher potency (lower ED50) in blocking dopamine-mediated behaviors compared to iloperidone.
Side Effect Profile in Preclinical Models
Extrapyramidal Symptom (EPS) Liability: Catalepsy in Rats
Catalepsy, a state of motor immobility, in rodents is a widely used preclinical predictor of a drug's potential to induce EPS in humans.
| Compound | Dose Inducing Catalepsy (mg/kg) |
| Iloperidone | > 30 |
| Risperidone | 1.0 - 5.0 |
Iloperidone shows a significantly lower propensity to induce catalepsy compared to risperidone, suggesting a lower risk of EPS. This is consistent with its pharmacological profile, particularly its lower D2 receptor affinity relative to its 5-HT2A affinity.
Metabolic Side Effects: Weight Gain and Glucose Intolerance
Both iloperidone and risperidone have been associated with metabolic side effects in preclinical models.
Weight Gain: Studies in rats have shown that chronic administration of both iloperidone and risperidone can lead to significant weight gain compared to vehicle-treated controls.[4] The magnitude of weight gain is often comparable between the two drugs, although some studies suggest risperidone may have a slightly higher liability.[4]
Glucose Intolerance: Preclinical studies using glucose tolerance tests in rats have demonstrated that both iloperidone and risperidone can impair glucose metabolism.[5][6] Acute administration of both drugs has been shown to induce glucose intolerance and insulin (B600854) resistance.[5][6]
Experimental Protocols
Apomorphine-Induced Climbing in Mice
Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to antagonize dopamine agonist-induced climbing behavior.
Methodology:
-
Animals: Male CD-1 or Swiss Webster mice are typically used.
-
Apparatus: Cylindrical wire mesh cages (e.g., 10 cm diameter, 15 cm height).
-
Procedure:
-
Mice are pre-treated with the test compound (iloperidone, risperidone, or vehicle) at various doses via oral (p.o.) or subcutaneous (s.c.) administration.
-
After a specified pre-treatment time (e.g., 30-60 minutes), mice are injected with apomorphine (e.g., 1-3 mg/kg, s.c.).
-
Immediately after apomorphine injection, mice are placed individually into the climbing cages.
-
Climbing behavior, defined as the animal having all four paws on the wire mesh, is scored by a trained observer for a set period (e.g., 20-30 minutes). Scoring can be done continuously or at fixed intervals.
-
The total time spent climbing is recorded, and the ED50 (the dose of the drug that inhibits climbing by 50% compared to the vehicle-treated group) is calculated.
-
Conditioned Avoidance Response (CAR) in Rats
Objective: To evaluate the antipsychotic potential of a drug by its ability to selectively suppress a learned avoidance response.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock, a conditioned stimulus (CS) such as a light or tone, and an unconditioned stimulus (US) which is the foot shock.
-
Procedure:
-
Training: Rats are trained over several sessions to associate the CS with the impending US. A trial begins with the presentation of the CS. If the rat moves to the other compartment of the shuttle box during the CS presentation (typically within 10 seconds), it avoids the US, and this is recorded as an avoidance response. If the rat fails to move during the CS, the US is delivered until the rat escapes to the other compartment (escape response).
-
Testing: Once stable avoidance behavior is established (e.g., >80% avoidance), rats are pre-treated with the test compound (iloperidone, risperidone, or vehicle).
-
After the pre-treatment period, rats are placed in the shuttle box and subjected to a session of trials (e.g., 20-30 trials).
-
The number of avoidance and escape responses are recorded. A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without impairing the ability to escape the US.
-
The ED50 for the suppression of the conditioned avoidance response is then determined.
-
Preclinical Assessment of Metabolic Side Effects
Objective: To evaluate the potential of an antipsychotic drug to induce weight gain and glucose dysregulation.
Methodology:
-
Animals: Adult female Sprague-Dawley or Wistar rats are often used due to their sensitivity to antipsychotic-induced metabolic changes.
-
Weight Gain Study (Chronic Administration):
-
Animals are administered the test compound (iloperidone, risperidone, or vehicle) daily for several weeks (e.g., 2-8 weeks).
-
Food intake and body weight are measured regularly (e.g., daily or weekly).
-
At the end of the study, fat pad weights may also be measured.
-
-
Oral Glucose Tolerance Test (OGTT) (Acute or Chronic Administration):
-
Following an overnight fast, animals are administered the test compound or vehicle.
-
After a specified time, a baseline blood sample is taken (time 0).
-
A glucose solution (e.g., 2 g/kg) is then administered orally.
-
Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood glucose levels are measured for each sample.
-
The area under the curve (AUC) for glucose is calculated to assess glucose tolerance. An increased AUC indicates impaired glucose clearance.
-
Visualizing the Mechanisms and Workflows
Caption: Simplified signaling pathway for iloperidone and risperidone.
Caption: Experimental workflow for the Conditioned Avoidance Response (CAR) test.
Caption: Logical relationship of side effect profiles.
References
- 1. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical models of antipsychotic drug-induced metabolic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Risperidone Exacerbates Glucose Intolerance, Nonalcoholic Fatty Liver Disease, and Renal Impairment in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Iloperidone and Haloperidol in the Treatment of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Iloperidone (B1671726), an atypical antipsychotic, and Haloperidol (B65202), a conventional antipsychotic, in the management of schizophrenia. The information presented is based on data from clinical trials and pharmacological studies, offering a quantitative and qualitative analysis of their performance, receptor binding profiles, and underlying mechanisms of action.
Quantitative Efficacy and Safety Comparison
The following tables summarize the key efficacy and safety data from comparative clinical trials of Iloperidone and Haloperidol.
Table 1: Comparative Efficacy in Reducing Schizophrenia Symptoms (PANSS and BPRS Scores)
| Efficacy Measure | Iloperidone | Haloperidol | Placebo | Study Details and Significance |
| PANSS Total Score Reduction (6-week trial) | -9.9 points (12 mg/day) | -13.9 points (15 mg/day) | -4.6 points | Iloperidone 12 mg/day was significantly different from placebo (P = 0.047); Haloperidol was also significantly different from placebo (P < 0.001).[1][2] |
| PANSS Negative Subscale (PANSS-N) Score | Statistically Significant Improvement (10-24 mg/day) | Not explicitly detailed but active control confirmed assay sensitivity | - | Post hoc analysis of four Phase III trials showed Iloperidone at therapeutic doses demonstrated a significant improvement over placebo on negative symptoms (p<0.05).[3] |
| BPRS Score Improvement | Significant improvement at all doses | Not applicable in this study | - | In two studies, Iloperidone showed significant improvement from baseline in BPRS scores at all doses compared to placebo.[1] |
Table 2: Long-Term Efficacy and Relapse Rates
| Efficacy Measure | Iloperidone | Haloperidol | Study Details and Significance |
| Time to Relapse | Equivalent to Haloperidol | Equivalent to Iloperidone | A long-term maintenance study found Iloperidone to be equivalent to Haloperidol in the primary efficacy variable of time to relapse.[3][4] |
| Relapse Rate (52-week study) | 43.5% | 41.2% | The difference in relapse rates was not statistically significant.[5][6] |
| Mean Time to Relapse | 89.8 days | 101.8 days | The difference in mean time to relapse was not statistically significant.[1][5] |
Table 3: Receptor Binding Affinity (Ki, nM) - Lower value indicates higher affinity
| Receptor | Iloperidone | Haloperidol |
| Dopamine (B1211576) D2 | 10-100 | High Affinity (ED50 = 0.13 mg/kg) |
| Dopamine D3 | High Affinity | - |
| Serotonin (B10506) 5-HT2A | < 10 | Higher Dose (ED50 = 2.6 mg/kg) |
| Adrenergic α1 | High Affinity | High Affinity (ED50 = 0.42 mg/kg) |
Note: Direct Ki value comparison for Haloperidol was not available in the provided search results, but its high potency is noted.
Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, placebo- and active-controlled clinical trials. A representative experimental protocol is summarized below.
Study Design: The studies were typically multicenter, randomized, double-blind, placebo- and active-controlled trials with a duration of 4 to 6 weeks for acute treatment phases, with some extending to 52 weeks for long-term maintenance.[3][4]
Patient Population: Participants were adult patients diagnosed with schizophrenia (according to DSM-IV criteria) experiencing an acute exacerbation of psychotic symptoms.[7] Key inclusion criteria often included a minimum score on the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS) at baseline.
Dosing Regimens:
-
Iloperidone: Doses ranged from 4 mg/day to 24 mg/day, typically administered orally in two daily doses.[1][4]
-
Haloperidol: A common dosage was 15 mg/day, administered orally.[1][3]
Efficacy Assessments:
-
Primary endpoints often included the change from baseline in the total PANSS score or the BPRS score.[1][5]
-
Secondary endpoints frequently included the Clinical Global Impression of Severity (CGI-S) and Clinical Global Impression of Change (CGI-C) scales.[7][8]
Statistical Analysis: The primary efficacy analysis was typically performed on the intent-to-treat (ITT) population, using methods like the last observation carried forward (LOCF) to handle missing data.[1]
Signaling Pathways and Mechanism of Action
The therapeutic effects of Iloperidone and Haloperidol are mediated through their interactions with various neurotransmitter receptors in the brain, leading to distinct signaling pathway modulation.
Iloperidone's Dual Antagonism:
Iloperidone is an atypical antipsychotic that acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[9][10] This dual action is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal symptoms (EPS) compared to typical antipsychotics.[9] Its high affinity for α1-adrenergic receptors may contribute to orthostatic hypotension.[11]
Haloperidol's Potent D2 Antagonism:
Haloperidol, a typical antipsychotic, primarily exerts its therapeutic effect through potent antagonism of dopamine D2 receptors in the mesolimbic pathway.[12][13] This strong D2 blockade is effective in treating the positive symptoms of schizophrenia. However, its action on D2 receptors in other pathways, such as the nigrostriatal pathway, is associated with a higher risk of extrapyramidal side effects.[12][13] Unlike atypical antipsychotics, haloperidol has less significant interaction with serotonin receptors.[12]
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a comparative clinical trial of Iloperidone and Haloperidol.
References
- 1. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term efficacy and safety of iloperidone: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Long-term efficacy and safety of iloperidone: results from 3 clinical trials for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Randomized Trial of Iloperidone for Prevention of Relapse in Schizophrenia: The REPRIEVE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ichgcp.net [ichgcp.net]
- 8. COMPARATIVE STUDY OF RISPERIDONE AND HALOPERIDOL ON CLINICAL AND PSYCHOSOCIAL PARAMETERS IN TREATMENT OF SCHIZOPHRENIA : A RANDOMISED OPEN TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 10. What is Iloperidone used for? [synapse.patsnap.com]
- 11. gene2rx.com [gene2rx.com]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Haloperidol? [synapse.patsnap.com]
A Head-to-Head In Vitro Comparison of Iloperidone and Ziprasidone for Preclinical Research
An objective analysis of the in vitro pharmacological profiles of the atypical antipsychotics Iloperidone and Ziprasidone, focusing on receptor binding affinities, functional antagonism, and their implications for key signaling pathways relevant to psychosis.
This guide provides a detailed comparative analysis of Iloperidone and Ziprasidone, two second-generation antipsychotics, based on available in vitro experimental data. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric disorders.
Introduction
Iloperidone and Ziprasidone are established atypical antipsychotics prescribed for the treatment of schizophrenia. Their therapeutic efficacy is primarily attributed to their antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. However, nuanced differences in their broader receptor binding profiles and functional activities likely contribute to their distinct clinical characteristics, including side-effect profiles. This document synthesizes in vitro data to provide a head-to-head comparison of these two compounds, offering a valuable resource for preclinical research and development.
Receptor Binding Affinity
Receptor binding assays are crucial in vitro tools to determine the affinity of a drug for its target receptors. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following tables summarize the reported Ki values for Iloperidone and Ziprasidone at key G protein-coupled receptors (GPCRs) implicated in the pathophysiology of schizophrenia and the mechanism of action of antipsychotic drugs.
It is important to note that the presented data is compiled from various studies, and direct comparisons should be made with caution due to potential inter-laboratory variability in experimental conditions.
Table 1: Comparative Receptor Binding Affinities (Ki in nM) of Iloperidone and Ziprasidone
| Receptor | Iloperidone (Ki, nM) | Ziprasidone (Ki, nM) |
| Dopamine Receptors | ||
| D2 | 5.6 - 10 | 0.8 - 4.8 |
| D3 | 7.1 | 7.2 |
| D4 | 25 | 5.3 |
| Serotonin Receptors | ||
| 5-HT1A | 13 - 168 | 3.4 |
| 5-HT2A | 5.6 | 0.4 |
| 5-HT2C | 42.8 | 1.3 |
| 5-HT6 | 42.7 - 43 | 4 - 15 |
| 5-HT7 | 21.6 - 22 | 10 - 45 |
| Adrenergic Receptors | ||
| α1 | 0.36 | 10 |
| α2C | 7.83 | - |
| Histamine Receptors | ||
| H1 | 437 | 47 |
Functional Activity at Key Receptors
While binding affinity indicates how well a drug binds to a receptor, functional assays are necessary to determine the biological response elicited by this binding (e.g., antagonism, agonism, or inverse agonism). For antipsychotics, antagonist activity at D2 and 5-HT2A receptors is of primary interest.
Direct head-to-head in vitro functional assay data, such as IC50 or pA2 values from studies using identical experimental conditions for both Iloperidone and Ziprasidone, are not extensively available in the public domain. However, both compounds are broadly characterized as potent D2 and 5-HT2A receptor antagonists.[1] One study noted that Ziprasidone also behaves as a 5-HT1A agonist in in vitro adenylate cyclase measurements.
Experimental Protocols for Functional Assays
Below are generalized methodologies for key in vitro functional assays used to characterize the antagonist properties of compounds like Iloperidone and Ziprasidone.
a) cAMP Accumulation Assay (for Gi/o-coupled receptors like D2)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production.
-
Cell Line: A stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Protocol:
-
Cells are seeded in 96-well plates and cultured to confluency.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of the antagonist (Iloperidone or Ziprasidone) for a defined period.
-
An agonist (e.g., quinpirole) is added in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase) and incubated.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are quantified using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist's effect, is determined by non-linear regression analysis of the concentration-response curve.
b) Calcium Flux Assay (for Gq/11-coupled receptors like 5-HT2A)
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.
-
Cell Line: A stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1).
-
Protocol:
-
Cells are seeded in 96-well or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
The plate is incubated to allow for dye uptake and de-esterification.
-
Varying concentrations of the antagonist (Iloperidone or Ziprasidone) are added to the wells.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of a 5-HT2A agonist (e.g., serotonin or DOI).
-
The change in fluorescence, corresponding to the change in intracellular calcium, is monitored over time.
-
-
Data Analysis: The IC50 value is calculated from the concentration-response curve of the antagonist's inhibition of the agonist-induced calcium flux.
Impact on Downstream Signaling Pathways
The antagonist activity of Iloperidone and Ziprasidone at D2 and 5-HT2A receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating their molecular mechanisms of action.
Dopamine D2 Receptor Signaling Pathway
The D2 receptor is a Gi/o-coupled GPCR. Its activation by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Iloperidone and Ziprasidone, as antagonists, block this effect, thereby preventing the dopamine-induced reduction in cAMP.
References
Validating Iloperidone Hydrochloride's Antipsychotic Effects in Animal Models: A Comparative Guide
This guide provides a comprehensive comparison of Iloperidone (B1671726) hydrochloride's antipsychotic effects with other atypical antipsychotics, Risperidone (B510) and Olanzapine (B1677200), in established animal models of psychosis. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Iloperidone's preclinical profile.
Executive Summary
Iloperidone, an atypical antipsychotic, demonstrates potent efficacy in animal models predictive of antipsychotic activity. Its primary mechanism of action involves a high-affinity antagonism of serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. Preclinical studies in rodent models, including amphetamine-induced hyperlocomotion, prepulse inhibition, and conditioned avoidance response, validate its antipsychotic potential. This guide summarizes the available quantitative data from these models, details the experimental protocols, and visualizes key pathways and workflows to offer a clear comparison with commonly used atypical antipsychotics, Risperidone and Olanzapine.
Mechanism of Action: D2/5-HT2A Receptor Antagonism
Iloperidone's therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. In schizophrenia, the hyperactive mesolimbic dopamine pathway is linked to positive symptoms. By blocking D2 receptors in this pathway, Iloperidone mitigates these symptoms. Furthermore, its strong blockade of 5-HT2A receptors is thought to enhance dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms, and to reduce the likelihood of extrapyramidal side effects (EPS) by modulating dopamine activity in the nigrostriatal pathway.
Figure 1: Iloperidone's primary mechanism of action.
Comparative Efficacy in Animal Models
The following tables summarize the quantitative data from key animal models used to assess antipsychotic efficacy. It is important to note that the data for each drug may originate from different studies, which should be considered when making direct comparisons.
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to counteract the increased locomotor activity induced by amphetamine, a dopamine-releasing agent. This is a widely used screening tool for potential antipsychotic drugs.
| Drug | Dose (mg/kg) | Animal Model | % Inhibition of Hyperlocomotion | Reference |
| Iloperidone | 1.0 - 10.0 | Rat | Data not available in direct comparison | N/A |
| Risperidone | 0.1 - 1.0 | Rat | Dose-dependent reduction | [1] |
| Olanzapine | 1.0 | Rat | Significant reduction | [2] |
Note: While specific percentage inhibition data for Iloperidone in a direct comparative study was not found, its efficacy in reducing stimulant-induced hyperlocomotion is documented[3].
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. This test evaluates the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus.
| Drug | Dose (mg/kg) | Animal Model | Effect on PPI Deficit | Reference |
| Iloperidone | 1.0, 3.0 | Rat | Prevents apomorphine (B128758) and PCP-induced deficits | [4] |
| Risperidone | 0.1, 1.0 | Rat | No effect on MK-801-induced deficit | [5] |
| Olanzapine | 2.5, 5.0 | Rat | Restores MK-801-induced deficit | [5] |
Conditioned Avoidance Response (CAR)
The CAR test assesses a drug's ability to selectively suppress a learned avoidance response to an aversive stimulus without impairing the ability to escape the stimulus. This test has high predictive validity for antipsychotic efficacy.
| Drug | Dose (mg/kg) | Animal Model | % Avoidance Response | Reference |
| Iloperidone | Data not available | Rat | Inhibits avoidance responding | [3][6] |
| Risperidone | 0.33 | Rat | Progressive decline in avoidance | [7][8] |
| Olanzapine | 1.0 | Rat | Progressive decline in avoidance | [7][8] |
Detailed Experimental Protocols
Amphetamine-Induced Hyperlocomotion
Figure 2: Workflow for Amphetamine-Induced Hyperlocomotion.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Apparatus: Automated locomotor activity chambers equipped with infrared photobeams to detect movement.
-
Procedure:
-
Animals are habituated to the test chambers for a set period before the experiment.
-
On the test day, animals are pre-treated with the test compound (Iloperidone, Risperidone, Olanzapine) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Following a pre-treatment period (typically 30-60 minutes), animals are administered d-amphetamine (e.g., 1.5 mg/kg, s.c.) to induce hyperlocomotion[2][9].
-
Locomotor activity is then recorded for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis: The primary endpoint is the total distance traveled or the number of beam breaks, which is compared between the drug-treated and vehicle-treated groups.
Prepulse Inhibition (PPI) of the Startle Reflex
Figure 3: Workflow for Prepulse Inhibition.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Apparatus: Startle chambers equipped with a high-frequency loudspeaker to deliver acoustic stimuli and a piezoelectric accelerometer to measure the whole-body startle response.
-
Procedure:
-
Following drug or vehicle administration, rats are placed in the startle chambers and allowed to acclimate for a brief period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order: pulse-alone trials (e.g., 120 dB), prepulse-plus-pulse trials (e.g., a 75-85 dB prepulse presented 100 ms (B15284909) before the 120 dB pulse), and no-stimulus trials (background noise only).
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle amplitude in prepulse-plus-pulse trials compared to pulse-alone trials: %PPI = 100 - [(startle response on prepulse+pulse trial / startle response on pulse-alone trial) x 100].
Conditioned Avoidance Response (CAR)
Figure 4: Workflow for Conditioned Avoidance Response.
Methodology:
-
Animals: Male rats are commonly used.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock. The box is divided into two compartments with an opening allowing the rat to move between them.
-
Procedure:
-
Training: Rats are trained to associate a conditioned stimulus (CS), such as a light or a tone, with an upcoming unconditioned stimulus (US), a mild footshock. The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.
-
Testing: Once the avoidance response is acquired, the effects of the test compounds are evaluated. Animals are administered the drug or vehicle, and the number of successful avoidance responses and escape responses (moving to the other compartment after the onset of the footshock) are recorded over a series of trials[7][8].
-
-
Data Analysis: The primary measure is the percentage of avoidance responses. A selective suppression of avoidance without affecting escape responses is indicative of antipsychotic-like activity.
Conclusion
References
- 1. Chronic risperidone administration leads to greater amphetamine-induced conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacological profile of iloperidone, a novel atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iloperidone reduces sensorimotor gating deficits in pharmacological models, but not a developmental model, of disrupted prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of zotepine, risperidone, clozapine and olanzapine on MK-801-disrupted sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. b-neuro.com [b-neuro.com]
Comparative Long-Term Safety Profile of Iloperidone Hydrochloride: A Guide for Researchers and Drug Development Professionals
Introduction: Iloperidone hydrochloride is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia in adults. Its pharmacological profile, characterized by potent antagonism of serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, suggests a potential for efficacy with a favorable side effect profile. This guide provides a comparative analysis of the long-term safety of Iloperidone, juxtaposed with other commonly prescribed antipsychotic medications, supported by data from extended clinical trials.
Comparative Safety Data in Long-Term Studies
The long-term safety of Iloperidone has been evaluated in several extension and maintenance trials. The following tables summarize key safety parameters from these studies, offering a comparative perspective against other antipsychotics where data is available.
| Adverse Event (%) | Iloperidone (n=371)[1] | Haloperidol (B65202) (n=118)[1] |
| Insomnia | 18.1 | 16.9 |
| Anxiety | 10.8 | - |
| Schizophrenia Aggravated | 8.9 | - |
| Akathisia | - | 14.4 |
| Tremor | - | 12.7 |
| Muscle Rigidity | - | 12.7 |
Table 1: Incidence of Common Adverse Events in a 46-Week Maintenance Study.
| Parameter | Iloperidone | Haloperidol | Risperidone | Ziprasidone | Olanzapine (B1677200) | Quetiapine (B1663577) | Aripiprazole |
| Weight Gain (≥7% increase from baseline) | 12.3% (in a pooled analysis) | 5.1% (in a pooled analysis) | 11.9% (in a pooled analysis) | Lower rates reported | Higher rates reported | Moderate rates reported | Lower to moderate rates reported |
| Mean Weight Change | +1.5 to +2.1 kg (in a pooled analysis) | -0.1 kg (in a pooled analysis) | +1.5 kg (in a pooled analysis) | -0.3 kg (in a study) | Higher mean weight gain reported | Moderate mean weight gain reported | Lower mean weight gain reported |
| QTc Prolongation (Mean Change, msec) | 10.3[1] | 9.4[1] | Data not directly comparable | Similar to Iloperidone in a 4-week study | Lower risk reported | Lower risk reported | Lower risk reported |
| Extrapyramidal Symptoms (EPS) | Improved scores on ESRS[1] | Worsened scores on ESRS[1] | Higher incidence than Iloperidone | Lower incidence than some older antipsychotics | Lower incidence than typicals | Lower incidence than typicals | Low incidence |
| Prolactin Levels | Minimal to no increase | Minimal to no increase | Significant elevation | No significant change | Minimal to no increase | No significant change | No significant change |
Table 2: Comparative Long-Term Safety Profile of Iloperidone and Other Antipsychotics. Note: Data is compiled from various long-term studies and may not be from direct head-to-head comparisons in all cases. The CATIE trial, a large-scale comparative study, did not include Iloperidone, limiting direct long-term comparisons with some second-generation antipsychotics like olanzapine and quetiapine in that specific context.[2][3][4][5]
Experimental Protocols
Detailed methodologies from key long-term studies provide context for the presented data.
Protocol: 46-Week Double-Blind Maintenance Phase (Iloperidone vs. Haloperidol)[1]
-
Study Design: Data were pooled from three prospective, multicenter studies, each comprising a 6-week initial stabilization phase followed by a 46-week double-blind maintenance phase.
-
Participants: Patients with a diagnosis of schizophrenia who demonstrated at least a 20% reduction in the Positive and Negative Syndrome Scale (PANSS) total score during the initial 6-week phase.
-
Intervention: Patients were randomized to receive flexible doses of Iloperidone (4–16 mg/day) or haloperidol (5–20 mg/day).
-
Safety Assessments:
-
Adverse events were recorded at each study visit.
-
Extrapyramidal symptoms were evaluated using the Extrapyramidal Symptom Rating Scale (ESRS).
-
Metabolic parameters, including weight, were monitored throughout the study.
-
Electrocardiograms (ECGs) were obtained at baseline and periodically to assess the QTc interval, with Fridericia's correction method applied.
-
-
Primary Efficacy Endpoint: Time to relapse, defined as a ≥25% increase in PANSS total score, hospitalization due to psychosis, or other protocol-defined criteria indicating worsening of psychosis.
Protocol: 25-Week Open-Label Extension Study (Iloperidone)[6]
-
Study Design: A 25-week, open-label extension of a 4-week, placebo- and ziprasidone-controlled trial.
-
Participants: Patients who completed the initial 4-week trial.
-
Intervention: All patients received open-label Iloperidone at a target dose of 24 mg/day (12 mg twice daily), with the option to reduce the dose.
-
Safety Assessments:
-
Treatment-emergent adverse events (TEAEs) were recorded.
-
Laboratory parameters (serum glucose, lipids, and prolactin) were assessed.
-
EPS and akathisia were monitored using appropriate rating scales.
-
Vital signs and weight were measured at scheduled visits.
-
Signaling Pathways and Mechanism of Action
Iloperidone's therapeutic and adverse effects are mediated through its interaction with various neurotransmitter receptors. Its primary mechanism involves potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Antagonism
Antagonism of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for the antipsychotic effect on positive symptoms. However, blockade of D2 receptors in other pathways can lead to side effects.
Caption: Iloperidone blocks dopamine from binding to the D2 receptor, inhibiting downstream signaling.
Serotonin 5-HT2A Receptor Antagonism
Antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics and is thought to contribute to a lower risk of EPS and potential benefits for negative and cognitive symptoms.
Caption: Iloperidone blocks serotonin from activating the 5-HT2A receptor and its signaling cascade.
Conclusion
References
- 1. Long-term efficacy and safety of iloperidone: results from 3 clinical trials for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Serotonin 5-HT2A Receptors to Better Treat Schizophrenia: Rationale and Current Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Molecular Blueprint: A Comparative Analysis of Iloperidone Hydrochloride's Mechanism of Action
A deep dive into the receptor binding profile and signaling pathways of Iloperidone compared with other leading antipsychotics, providing researchers and drug development professionals with a comprehensive guide to its unique pharmacological signature.
Iloperidone hydrochloride, an atypical antipsychotic, has carved a niche in the therapeutic landscape for schizophrenia. Its efficacy is rooted in a distinct mechanism of action, primarily characterized by its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. This guide provides a cross-validation of Iloperidone's mechanism of action by comparing its receptor binding affinities and associated signaling pathways with those of other widely used antipsychotic agents: risperidone, ziprasidone, and the first-generation antipsychotic, haloperidol. All quantitative data is presented in standardized tables, and key experimental protocols are detailed to support further research.
Comparative Receptor Binding Affinities
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding. The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of Iloperidone and its comparators for key dopamine, serotonin, and adrenergic receptors.
| Receptor Subtype | Iloperidone (Ki, nM) | Risperidone (Ki, nM) | Ziprasidone (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine Receptors | ||||
| D2 | 6.3 | 3.1 | 4.8 | 1.5 |
| D3 | 7.1 | 8.7 | 7.2 | 0.7 |
| D4 | 25 | 7.3 | 12.6 | 5.0 |
| Serotonin Receptors | ||||
| 5-HT1A | 168 | 340 | 3.4 | 4100 |
| 5-HT2A | 5.6 | 0.2 | 0.4 | 77 |
| 5-HT2C | 42.8 | 5.0 | 1.3 | >10,000 |
| 5-HT6 | 43 | 280 | 4.0 | >10,000 |
| 5-HT7 | 22 | 3.2 | 2.0 | >10,000 |
| Adrenergic Receptors | ||||
| α1 | 0.36 | 0.8 | 11 | 12 |
| α2C | - | 1.3 | - | - |
Experimental Protocols: In Vitro Radioligand Receptor Binding Assay
The determination of receptor binding affinities, as presented in the table above, is predominantly achieved through in vitro radioligand binding assays. This technique is a cornerstone of pharmacological research, allowing for the precise quantification of drug-receptor interactions.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Iloperidone) for a specific neurotransmitter receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human recombinant D2 or 5-HT2A receptors).
-
A radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).
-
Test compound (unlabeled drug, e.g., Iloperidone).
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues containing the receptor of interest and isolate the cell membrane fraction through centrifugation.
-
Assay Setup: In a multi-well plate, combine the prepared cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of bound radiolabeled ligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Mechanism of Action
The therapeutic effects of Iloperidone are primarily attributed to its antagonist activity at Dopamine D2 and Serotonin 5-HT2A receptors. The following diagrams illustrate the simplified signaling pathways affected by Iloperidone's antagonism.
Iloperidone's antagonism of the Dopamine D2 receptor signaling pathway.
In the dopaminergic pathway, excessive dopamine activity is linked to the positive symptoms of schizophrenia. Iloperidone acts as an antagonist at the D2 receptor, blocking the binding of dopamine. This blockade prevents the inhibition of adenylyl cyclase, leading to a modulation of downstream signaling cascades that ultimately contributes to a reduction in neuronal excitability and the alleviation of psychotic symptoms.
Iloperidone's antagonism of the Serotonin 5-HT2A receptor signaling pathway.
The antagonism of 5-HT2A receptors by Iloperidone is a key feature of atypical antipsychotics. This action is thought to increase dopamine release in certain brain regions, such as the prefrontal cortex, which may contribute to the improvement of negative and cognitive symptoms of schizophrenia. By blocking the 5-HT2A receptor, Iloperidone prevents serotonin from activating the phospholipase C (PLC) pathway, thereby modulating downstream signaling that influences dopamine and glutamate (B1630785) release.
Conclusion
This compound exhibits a multi-receptor binding profile, with its primary mechanism of action revolving around the potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors. This dual action places it firmly within the class of atypical antipsychotics. The comparative analysis of its receptor binding affinities reveals a unique pharmacological signature when compared to risperidone, ziprasidone, and haloperidol. Understanding these nuances in receptor interactions and their downstream signaling effects is crucial for researchers and clinicians in the field of neuropsychopharmacology for the continued development of targeted and effective treatments for schizophrenia. The provided experimental protocols and pathway diagrams serve as a foundational resource for further investigation into the intricate molecular mechanisms of Iloperidone and other antipsychotic agents.
A Comparative Benchmark of Iloperidone Hydrochloride Against Novel Antipsychotic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iloperidone hydrochloride's performance against a selection of novel antipsychotic compounds: Brexpiprazole (B1667787), Cariprazine, Lurasidone, and Lumateperone (B1672687). The following sections detail their comparative receptor binding affinities, clinical efficacy in treating schizophrenia, and key safety and tolerability profiles, supported by experimental data and methodologies.
Comparative Data Analysis
The following tables summarize the quantitative data for Iloperidone and the comparator compounds, offering a clear and structured overview of their pharmacological and clinical profiles.
Table 1: Receptor Binding Affinity Profile (Ki, nM)
This table presents the dissociation constants (Ki) at various key receptors implicated in the therapeutic action and side effects of antipsychotic drugs. A lower Ki value indicates a higher binding affinity.
| Receptor | Iloperidone | Brexpiprazole | Cariprazine | Lurasidone | Lumateperone |
| Dopamine Receptors | |||||
| D₂ | 6.3[1] | 0.30[2] | 0.49-0.71[3] | 1.0 - 1.68[4][5][6] | 32[7][8][9] |
| D₃ | 7.1[10][11] | 1.1[2] | 0.085-0.3[3] | - | - |
| Serotonin Receptors | |||||
| 5-HT₁ₐ | 168[12] | 0.12[2] | 1.4-2.6[3] | 6.38 - 6.8[4][13] | - |
| 5-HT₂ₐ | 5.6[1][10] | 0.47[2] | 18.8[3] | 0.47 - 2.03[4][5][6][14] | 0.54[7][9][15] |
| 5-HT₂C | 42.8[10] | - | 134[3] | 415[5][6][13] | 173[7] |
| 5-HT₇ | 21.6-22[1] | 3.7[2][16] | - | 0.5[13] | - |
| Adrenergic Receptors | |||||
| α₁ₐ | - | 3.8[2] | - | - | - |
| α₁B | - | 0.17[2] | - | - | - |
| Histamine Receptors | |||||
| H₁ | 437[12] | 19[2] | 23.3[3] | >1000[5][6] | >1000[7] |
Table 2: Clinical Efficacy in Schizophrenia (Change from Baseline in PANSS Total Score)
This table summarizes the efficacy of each compound in reducing the total score on the Positive and Negative Syndrome Scale (PANSS) in short-term clinical trials for acute schizophrenia. A greater negative value indicates a larger reduction in symptoms.
| Compound | Dose(s) | Mean Change from Baseline (vs. Placebo) | Reference |
| Iloperidone | 12 mg/day | -5.3 | |
| 20-24 mg/day | -7.4 | [17] | |
| 12 mg twice daily | -4.9 | [18] | |
| Brexpiprazole | 2 mg/day | -8.72 | [19] |
| 4 mg/day | -7.64 | [19] | |
| 2-4 mg/day | -5.33 | [20] | |
| Cariprazine | 1.5-3.0 mg/day | -8.8 | |
| 4.5-6.0 mg/day | -9.9 | ||
| Lurasidone | 80 mg/day | -10.1 | |
| 160 mg/day | -11.6 | ||
| Lumateperone | 42 mg/day | -4.2 | [21] |
| 42 mg/day | -5.8 | [22] |
PANSS scores are a standard measure of symptom severity in schizophrenia. The values presented are the drug's effect minus the placebo effect from the respective studies.
Table 3: Key Safety and Tolerability Profile
This table highlights two critical safety parameters for atypical antipsychotics: weight gain and effect on the QTc interval, which is an indicator of potential cardiac arrhythmia risk.
| Compound | Mean Weight Gain (kg) in Short-Term Studies | Mean Change in QTc Interval (ms) |
| Iloperidone | 2.1 - 3.1 | 8.5 - 15.4[23] |
| Brexpiprazole | 1.28 - 1.45[19] | Minimal/Not clinically significant |
| Cariprazine | 1.0 | No clinically significant effect |
| Lurasidone | 0.43 | No clinically significant effect |
| Lumateperone | Minimal/Similar to placebo | No clinically significant effect |
Values are generally from short-term (4-6 week) studies. Long-term effects may vary.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Protocol 1: In Vitro Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific neurotransmitter receptor.
Materials:
-
Test compound (e.g., this compound)
-
Radioligand specific to the receptor of interest (e.g., [³H]Spiperone for D₂ receptors)
-
Cell membranes expressing the target receptor
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Non-specific binding competitor (e.g., Haloperidol for D₂ receptors)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific competitor (for non-specific binding).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: In Vivo Prepulse Inhibition (PPI) of Acoustic Startle in Rodents
Objective: To assess sensorimotor gating, a process that is often deficient in schizophrenia and can be restored by antipsychotic drugs.
Materials:
-
Test compound
-
Rodents (rats or mice)
-
Startle response measurement system (a sound-attenuating chamber with a speaker and a sensor to detect the animal's startle response)
Procedure:
-
Administer the test compound or vehicle to the rodents at a predetermined time before the test.
-
Place an individual animal in the startle chamber and allow for an acclimation period (e.g., 5 minutes) with background white noise.[24]
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-alone trials: A low-intensity, non-startling acoustic stimulus (e.g., 70 dB) is presented.
-
Prepulse-plus-pulse trials: The prepulse stimulus is presented shortly before the pulse stimulus (e.g., 100 ms).[25][26]
-
-
Measure the startle amplitude for each trial.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 * [(startle amplitude on pulse-alone trials - startle amplitude on prepulse-plus-pulse trials) / startle amplitude on pulse-alone trials].
-
Compare the %PPI between the drug-treated and vehicle-treated groups to determine the effect of the test compound.
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in antipsychotic drug action and evaluation.
Diagram 1: Simplified Dopamine D₂ Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Brexpiprazole | C25H27N3O2S | CID 11978813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside [mdpi.com]
- 4. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1053 – In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics | European Psychiatry | Cambridge Core [cambridge.org]
- 6. cambridge.org [cambridge.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The role of lumateperone in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Unlocking the potential of lumateperone and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brexpiprazole Reduces 5-HT7 Receptor Function on Astroglial Transmission Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-term efficacy and safety of iloperidone: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Iloperidone for the management of adults with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of Brexpiprazole for the Treatment of Acute Schizophrenia: A 6-Week Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of brexpiprazole in adolescents with schizophrenia: a multicountry, randomised, double-blind, placebo-controlled, phase 3 trial with an active reference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy and Safety of Lumateperone for Treatment of Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. caplytahcp.com [caplytahcp.com]
- 23. uspharmacist.com [uspharmacist.com]
- 24. mmpc.org [mmpc.org]
- 25. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 26. med-associates.com [med-associates.com]
Comparative Analysis of Extrapyramidal Symptoms with Iloperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the extrapyramidal symptom (EPS) profile of Iloperidone hydrochloride with other atypical and typical antipsychotic agents. The information presented is supported by experimental data from clinical trials and pharmacological studies to assist in research and drug development efforts.
Introduction
Iloperidone is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder.[1][2] A key differentiating feature of atypical antipsychotics is their lower propensity to induce extrapyramidal symptoms compared to first-generation (typical) antipsychotics. This is largely attributed to their specific receptor binding profiles.[3] Iloperidone, in particular, has demonstrated a favorable profile with a low incidence of EPS in clinical trials.[4][5][6] This analysis delves into the pharmacological basis for this profile and presents comparative data on its performance against other antipsychotics.
Mechanism of Action and its Influence on Extrapyramidal Symptoms
The therapeutic effects of antipsychotic drugs are primarily mediated by their antagonism of dopamine (B1211576) D2 receptors.[2][7] However, excessive blockade of D2 receptors in the nigrostriatal pathway is also the principal cause of EPS, which includes parkinsonism, dystonia, and akathisia.[4]
Atypical antipsychotics, including iloperidone, exhibit a high affinity for serotonin (B10506) 5-HT2A receptors in addition to D2 receptors.[1][2][7] The blockade of 5-HT2A receptors is thought to mitigate the risk of EPS by stimulating downstream dopamine release in the striatum, which counteracts the D2 receptor blockade.[4][8]
Iloperidone's unique receptor binding profile further contributes to its low EPS liability. It is a potent antagonist of α1-adrenergic receptors, a property more pronounced than in many other atypical antipsychotics.[4] Blockade of these receptors is also hypothesized to increase downstream dopamine release in the striatum, providing an additional mechanism for reducing EPS.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Iloperidone used for? [synapse.patsnap.com]
- 3. pharmaconconsulting.com [pharmaconconsulting.com]
- 4. Role of α1 adrenergic antagonism in the mechanism of action of iloperidone: reducing extrapyramidal symptoms | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iloperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Iloperidone Hydrochloride Demonstrates Superior Efficacy Over Placebo in Schizophrenia Clinical Trials
For Immediate Release
[City, State] – [Date] – Multiple pivotal clinical trials have consistently demonstrated the superior efficacy of iloperidone (B1671726) hydrochloride, an atypical antipsychotic, compared to placebo in the management of schizophrenia. These studies, forming the basis of its regulatory approval, show statistically significant improvements in key psychiatric assessment scores, offering a valuable therapeutic option for individuals with this challenging condition.
Iloperidone's efficacy has been established in several randomized, double-blind, placebo-controlled clinical trials involving patients experiencing acute exacerbations of schizophrenia.[1][2][3] The primary measures of efficacy in these trials were the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score and the Brief Psychiatric Rating Scale (BPRS) score, both of which are validated tools for assessing the severity of schizophrenic symptoms.[1][4]
Across multiple studies, iloperidone consistently showed a greater reduction in PANSS and BPRS scores from baseline to endpoint compared with placebo.[1][4][5] For instance, in a 6-week study, iloperidone at a dose of 12 mg/day resulted in a statistically significant improvement in the PANSS total score compared to placebo (p=0.047).[1][6] Another 4-week trial demonstrated a mean change from baseline in the PANSS total score of -12.0 for iloperidone 24 mg/day, compared to -7.08 for the placebo group (p=0.006).[4][7]
Summary of Efficacy Data from Key Clinical Trials
| Study Identifier | Treatment Duration | Iloperidone Dose | N (Iloperidone) | N (Placebo) | Outcome Measure | Mean Change from Baseline (Iloperidone) | Mean Change from Baseline (Placebo) | p-value |
| Study 1[1] | 6 weeks | 12 mg/day | - | - | PANSS Total Score | -9.9 | -4.6 | 0.047 |
| Study 2[1] | 6 weeks | 4-8 mg/day | 153 | 156 | BPRS Score | Statistically Significant Improvement | - | 0.012 |
| Study 2[1] | 6 weeks | 10-16 mg/day | 154 | 156 | BPRS Score | Statistically Significant Improvement | - | 0.001 |
| Study 3[1] | 6 weeks | 20-24 mg/day | - | - | BPRS Score | Statistically Significant Improvement | - | 0.010 |
| Cutler et al.[6][7] | 4 weeks | 24 mg/day | - | - | PANSS Total Score | -12.0 | -7.08 | 0.006 |
Experimental Protocols
The clinical trials assessing the efficacy of iloperidone hydrochloride were designed as multicenter, randomized, double-blind, placebo-controlled studies.
Patient Population: Participants were adult patients (typically 18-65 years of age) with a diagnosis of schizophrenia, as defined by the Diagnostic and Statistical Manual of Mental Disorders, 4th Edition (DSM-IV).[2] Patients were required to be experiencing an acute exacerbation of their psychotic symptoms, with a baseline PANSS total score of at least 70.[2][6]
Treatment: Following a screening period, eligible patients were randomized to receive either a fixed or flexible dose of this compound, an active comparator (such as haloperidol (B65202) or risperidone), or a placebo.[1][5] Iloperidone was typically administered orally twice daily, with a gradual dose titration schedule to minimize the risk of orthostatic hypotension.[5][8]
Efficacy Assessments: Efficacy was primarily assessed by the change from baseline to the end of the study (typically 4 to 6 weeks) in the total scores of the PANSS and/or BPRS.[1][5] The PANSS is a 30-item scale that evaluates the severity of positive symptoms, negative symptoms, and general psychopathology. The BPRS is a shorter, 18-item scale that also assesses a range of psychiatric symptoms.
Statistical Analysis: The primary efficacy analysis was typically an analysis of covariance (ANCOVA) on the change from baseline in the PANSS or BPRS total score, with treatment and study center as factors and the baseline score as a covariate.[1] The intent-to-treat (ITT) population, which includes all randomized patients who received at least one dose of study medication, was the primary analysis population.
Visualizing the Clinical Trial Workflow and Iloperidone's Mechanism of Action
To better understand the rigorous process of evaluating iloperidone's efficacy and its proposed mechanism of action, the following diagrams are provided.
Caption: Workflow of a typical randomized, placebo-controlled clinical trial for iloperidone.
The therapeutic effects of iloperidone are believed to be mediated through its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[9][10][11] The exact mechanism is not fully elucidated, but it is thought that blocking these receptors helps to rebalance (B12800153) neurotransmitter activity in the brain, thereby alleviating the symptoms of schizophrenia.[9][10][11]
Caption: Proposed mechanism of action of iloperidone at D2 and 5-HT2A receptors.
References
- 1. Efficacy of iloperidone in the treatment of schizophrenia: initial phase 3 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Iloperidone Compared With Placebo and Active Control in Subjects With Acute Schizophrenia [ctv.veeva.com]
- 3. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iloperidone: A New Drug for the Treatment of Schizophrenia - Page 6 [medscape.com]
- 5. Atypical Antipsychotic Efficacy | Fanapt (iloperidone) [fanaptpro.com]
- 6. Long-term efficacy and safety of iloperidone: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. American Psychiatric Association - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 11. What is Iloperidone used for? [synapse.patsnap.com]
A comparative study of Iloperidone and olanzapine on metabolic parameters
A detailed review of the metabolic side effects of two atypical antipsychotic drugs, Iloperidone and Olanzapine (B1677200), reveals significant differences in their impact on weight gain, glucose metabolism, and lipid profiles. While both medications are effective in managing psychosis, their metabolic liabilities differ, with Olanzapine generally associated with a higher risk of adverse metabolic changes compared to Iloperidone.
This comparison guide synthesizes findings from preclinical and clinical studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of the metabolic parameters affected by these two drugs. The data is presented in a structured format to facilitate easy comparison, accompanied by detailed experimental protocols and visualizations of key biological pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data from comparative studies on the metabolic effects of Ilanzapine and Olanzapine.
| Metabolic Parameter | Iloperidone | Olanzapine | Key Findings & Citations |
| Weight Gain | Statistically significant less weight gain compared to Olanzapine.[1] In a 24-week study, patients on Iloperidone gained up to 1kg, while those on Olanzapine gained up to 7kg.[1] Another study in healthy volunteers over 28 days showed a 1.1% increase in initial body weight for Iloperidone users, which was not statistically significant, compared to a significant 4.5% increase for Olanzapine users.[2] A retrospective chart review also found that Iloperidone was associated with less weight gain than Olanzapine over 12 weeks and up to a year.[3] | Associated with a high degree of weight gain.[4] A 24-week study reported a significant weight gain of up to 7 kg.[1] In a 28-day study with healthy volunteers, Olanzapine led to an average weight gain of 3.2 kg (4.5% of initial weight).[2] 71% of subjects on Olanzapine experienced a clinically significant weight gain of ≥5% of their initial body weight, with 57% gaining over 7%.[2] | |
| Glucose Metabolism | Preclinical studies in rats showed that Iloperidone caused significant glucose intolerance and insulin (B600854) resistance, comparable to Olanzapine.[5][6][7] However, a 24-week clinical study found no significant changes in fasting blood sugar in patients treated with Iloperidone.[1] | Preclinical models demonstrate that Olanzapine induces significant glucose intolerance and insulin resistance.[5][6][7] Clinical studies also report a significant rise in fasting blood sugar levels in patients treated with Olanzapine.[1] Olanzapine treatment in healthy volunteers was associated with trends towards increased fasting C-peptide and HOMA-IR, indicating reduced insulin sensitivity.[2] | |
| Lipid Profile | A 24-week clinical study observed no significant changes in total cholesterol, LDL, and HDL levels.[1] Interestingly, triglyceride levels were significantly reduced in the Iloperidone group.[1] | Associated with adverse changes in serum lipid profiles, including increased total cholesterol, triglycerides, and LDL levels, and a decrease in HDL levels.[1][8][9][10][11] Olanzapine-treated subjects in a 28-day study showed trends towards increased plasma triglycerides.[2] |
Experimental Protocols
This section details the methodologies employed in key comparative studies to assess the metabolic effects of Iloperidone and Olanzapine.
Preclinical Study in Rodents
-
Objective: To evaluate the metabolic side-effects of glucose intolerance and insulin resistance with Iloperidone and Olanzapine.[5][6]
-
Subjects: Adult female Sprague-Dawley rats.[5]
-
Drug Administration: Rats were treated with varying doses of Iloperidone (0.03, 0.5, 1.0, 5.0, 10.0 mg/kg) or Olanzapine (0.1, 0.5, 1.5, 5.0, 10.0 mg/kg).[5][6]
-
Key Experiments:
-
Glucose Tolerance Test (GTT): To assess glucose intolerance, rats were administered the respective drugs, followed by a glucose challenge. Blood glucose levels were then measured at regular intervals.[5][6]
-
Hyperinsulinemic-Euglycemic Clamp (HIEC): To measure insulin resistance, this technique involves infusing insulin at a constant rate while maintaining blood glucose at a normal level by infusing glucose at a variable rate. The amount of glucose required to maintain euglycemia is a measure of insulin sensitivity.[5][6]
-
Clinical Study in Healthy Volunteers
-
Objective: To study the metabolic effects of short-term (4-week) Olanzapine and Iloperidone exposure in metabolically and psychiatrically healthy volunteers.[2]
-
Subjects: 24 healthy volunteers were randomized to receive Olanzapine, Iloperidone, or a placebo.[2]
-
Study Design: A 28-day double-blind, randomized clinical trial.[2]
-
Assessments: Pre- and post-treatment phenotyping for body weight, adiposity (by dual-energy X-ray absorptiometry), energy expenditure (by indirect calorimetry), food intake, and oral glucose tolerance. Plasma levels of lipids, glucose, insulin, and other hormones were also measured.[2]
Prospective Clinical Study in Patients with Psychosis
-
Objective: To comparatively evaluate the metabolic profile of Olanzapine and Iloperidone in patients with psychosis.[1]
-
Subjects: 62 patients newly diagnosed with psychosis were randomized into two groups, with 31 in each group receiving either Olanzapine or Iloperidone.[1]
-
Study Design: A 24-week (6 months) prospective, randomized, open-label, observational study.[1]
-
Assessments: Patient's body weight, BMI, fasting blood sugar, and lipid profile (total cholesterol, triglycerides, LDL, HDL) were estimated at baseline and at follow-up intervals of one, three, and six months.[1]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative clinical study evaluating the metabolic effects of Iloperidone and Olanzapine.
References
- 1. Metabolic effects of Olanzapine versus Iloperidone: A 24 weeks randomized, prospective, interventional study | Internet Journal of Medical Update - EJOURNAL [ajol.info]
- 2. Pathophysiology of drug induced weight and metabolic effects: findings from an RCT in healthy volunteers treated with olanzapine, iloperidone, or placebo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Metabolic Characteristics of Newer Second Generation Antipsychotics: Brexpiprazole, Lurasidone, Asenapine, Cariprazine, and Iloperidone With Olanzapine as a Comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 5. Metabolic side-effects of the novel second-generation antipsychotic drugs asenapine and iloperidone: a comparison with olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. iijls.com [iijls.com]
- 9. gpnotebook.com [gpnotebook.com]
- 10. A crossover study on lipid and weight changes associated with olanzapine and risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Influence of antipsychotic medications on hyperlipidemia risk in patients with schizophrenia: evidence from a population-based cohort study and in vitro hepatic lipid homeostasis gene expression [frontiersin.org]
A Comparative Analysis of Iloperidone and Aripiprazole on Dopaminergic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the antipsychotic drugs Iloperidone and aripiprazole (B633), with a specific focus on their effects on dopamine (B1211576) pathways. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers in neuropsychopharmacology and drug development.
Introduction
Iloperidone and aripiprazole are both atypical antipsychotics prescribed for the treatment of schizophrenia and other psychiatric disorders. Their therapeutic efficacy is largely attributed to their modulation of dopaminergic neurotransmission. However, their distinct pharmacological profiles at dopamine receptors result in different functional outcomes and side-effect profiles. Iloperidone primarily acts as a potent antagonist at dopamine D2 receptors, while aripiprazole is characterized by its partial agonism at the same receptor. This fundamental difference in their mechanism of action has significant implications for their clinical effects.
Receptor Binding Affinity
The interaction of a drug with its target receptors is a critical determinant of its pharmacological effect. The binding affinity, typically expressed as the inhibition constant (Ki), indicates the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
Data Presentation: Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Iloperidone (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine Receptors | ||
| D1 | >100 | Low Affinity[1] |
| D2 | 10-100[2] | 0.34[3] |
| D3 | 7.1[4] | 0.8[3] |
| D4 | 25[5][4] | Moderate Affinity[1] |
| D5 | >100 | Low Affinity[1] |
| Serotonin Receptors | ||
| 5-HT1A | 10-100[2] | 1.7[3] |
| 5-HT2A | 5.6[4] | 3.4[3] |
| 5-HT2C | 42.8[5][4] | Weak Partial Agonist |
| 5-HT6 | 42.7[5][4] | High Affinity |
| 5-HT7 | 21.6[5][4] | High Affinity |
Summary of Findings:
-
Aripiprazole demonstrates a significantly higher affinity for the D2 receptor (Ki = 0.34 nM) compared to Iloperidone (Ki = 10-100 nM).[2][3]
-
Both drugs exhibit high affinity for the D3 receptor , with Iloperidone having a Ki of 7.1 nM and aripiprazole a Ki of 0.8 nM.[3][5][4]
-
Iloperidone has a higher affinity for the 5-HT2A receptor (Ki = 5.6 nM) than aripiprazole (Ki = 3.4 nM), a key characteristic of atypical antipsychotics.[3][5][4]
Functional Activity at Dopamine D2 Receptors
Beyond binding affinity, the functional activity of a drug at its receptor—whether it acts as an agonist, antagonist, or partial agonist—is crucial.
-
Iloperidone is a D2 receptor antagonist , meaning it blocks the receptor and prevents dopamine from binding and eliciting a response.[6][7] This action is thought to reduce the overactivity of dopamine in certain brain regions, which is associated with the positive symptoms of schizophrenia.[6]
-
Aripiprazole is a D2 receptor partial agonist .[1][3] This means it can act as either a functional agonist or antagonist depending on the surrounding dopamine levels. In a high-dopamine environment, it competes with dopamine and reduces the overall receptor activation. In a low-dopamine environment, it provides a low level of receptor stimulation. This "dopamine system stabilizer" activity is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia.[1][3]
In Vivo Effects on Dopamine Pathways
Preclinical studies in animal models provide valuable insights into how these drugs affect dopamine neurotransmission in a living system.
Data Presentation: In Vivo Effects on Dopamine Neurotransmission
| Brain Region | Iloperidone Effect on Dopamine | Aripiprazole Effect on Dopamine |
| Striatum | Increases dopamine turnover (DOPA accumulation)[4][8] | Acute administration does not affect dopamine output, but increases metabolites (DOPAC, HVA)[9] |
| Nucleus Accumbens | Increases dopamine turnover (DOPA accumulation)[4][8] | Low doses slightly increase dopamine release; high doses decrease it[10] |
| Medial Prefrontal Cortex | - | Low doses increase dopamine release[10] |
Summary of Findings:
-
Iloperidone, consistent with its D2 antagonist profile, increases dopamine turnover in the striatum and nucleus accumbens, as indicated by increased DOPA accumulation.[4][8]
-
Aripiprazole's effects are more complex. Acute administration in rats did not change dopamine output in the striatum but did increase the levels of dopamine metabolites, suggesting an alteration in dopamine dynamics.[9] In the prefrontal cortex and nucleus accumbens, the effect of aripiprazole on dopamine release appears to be dose-dependent.[10]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to study these drugs, the following diagrams are provided.
Caption: Dopamine D2 Receptor Signaling Pathway Modulation.
Caption: Experimental Workflow for Drug Comparison.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptors
Objective: To determine the binding affinity (Ki) of Iloperidone and aripiprazole for the dopamine D2 receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]Spiperone or [11C]raclopride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Test compounds: Iloperidone and aripiprazole at various concentrations.
-
Non-specific binding control: Haloperidol (10 µM).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
The incubation is carried out at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay for Dopamine D2 Receptors
Objective: To determine the functional activity (antagonism or partial agonism) of Iloperidone and aripiprazole at the dopamine D2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay medium (e.g., DMEM/F12) with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) to stimulate adenylate cyclase and increase basal cAMP levels.
-
Dopamine as the reference agonist.
-
Test compounds: Iloperidone and aripiprazole at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cells are plated in a multi-well plate and incubated.
-
The cells are then treated with the test compound (for antagonist/partial agonist mode) or with varying concentrations of the test compound alone (for agonist mode).
-
After a pre-incubation period, cells are stimulated with a fixed concentration of forskolin and, for antagonist assays, a fixed concentration of dopamine.
-
The incubation continues for a specified time to allow for changes in intracellular cAMP levels.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a cAMP detection kit.
-
For antagonists, the ability of the test compound to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation is measured. For partial agonists, the ability of the compound to inhibit cAMP accumulation on its own (to a lesser extent than the full agonist dopamine) is assessed.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure the extracellular levels of dopamine and its metabolites in specific brain regions of awake, freely moving rats following administration of Iloperidone or aripiprazole.
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes and guide cannulae.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ECD) for dopamine analysis.
-
Test compounds: Iloperidone or aripiprazole.
Procedure:
-
Rats are anesthetized and a guide cannula is stereotaxically implanted into the target brain region (e.g., striatum or prefrontal cortex).
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into a fraction collector.
-
After establishing a stable baseline of dopamine levels, the test drug is administered (e.g., via intraperitoneal injection).
-
Dialysate collection continues to monitor the drug-induced changes in extracellular dopamine and its metabolites (DOPAC and HVA).
-
The concentration of dopamine and its metabolites in the dialysate samples is quantified using HPLC-ECD.
Conclusion
Iloperidone and aripiprazole, while both effective antipsychotics, exhibit distinct mechanisms of action at the dopamine D2 receptor that underpin their different clinical profiles. Iloperidone's potent D2 antagonism is a hallmark of traditional antipsychotic action, while aripiprazole's D2 partial agonism represents a more nuanced approach to dopamine modulation. The data and experimental protocols presented in this guide offer a comprehensive framework for understanding and further investigating the intricate effects of these drugs on dopaminergic pathways. This detailed comparison serves as a valuable tool for researchers and professionals engaged in the discovery and development of novel therapeutics for psychiatric disorders.
References
- 1. jneurosci.org [jneurosci.org]
- 2. benchchem.com [benchchem.com]
- 3. Dopamine D2 receptors in the rat brain: autoradiographic visualization using a high-affinity selective agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Error analysis for PET measurement of dopamine D2 receptor occupancy by antipsychotics with [11C]raclopride and [11C]FLB 457 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positron emission tomography imaging of dopamine D2 receptors using a highly selective radiolabeled D2 receptor partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Iloperidone Hydrochloride's Effects: A Comparative Guide
Iloperidone (B1671726) hydrochloride, an atypical antipsychotic, has been the subject of numerous clinical investigations to ascertain its efficacy and safety profile in the treatment of schizophrenia and bipolar disorder. This guide provides a comprehensive comparison of Iloperidone's performance against other antipsychotics as documented in published studies, with a focus on the reproducibility of its effects. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Iloperidone's therapeutic potential.
Efficacy in Schizophrenia: Comparative Clinical Trial Data
The efficacy of Iloperidone has been primarily evaluated in short-term (4-6 weeks) and long-term (up to 52 weeks) clinical trials, often using the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS) as primary outcome measures. These studies consistently demonstrate Iloperidone's superiority over placebo in reducing the symptoms of schizophrenia.[1][2][3] When compared to other atypical antipsychotics, the results indicate a comparable efficacy profile.
Table 1: Change in PANSS Total Score from Baseline in 6-Week Schizophrenia Trials
| Study/Comparison | Iloperidone Dose | Mean Change from Baseline (Iloperidone) | Comparator Dose | Mean Change from Baseline (Comparator) | Placebo | p-value (Iloperidone vs. Placebo) |
| Potkin et al. (Study 1)[2][3] | 12 mg/day | -9.9 | Haloperidol (B65202) 15 mg/day | -13.9 | -4.6 | P<0.047 |
| Potkin et al. (Study 3)[3][4] | 20-24 mg/day | Statistically significant reduction | Risperidone 6-8 mg/day | Statistically significant reduction | Statistically significant reduction | P<0.005 |
| Cutler et al.[5] | 24 mg/day | -12.0 | Ziprasidone (dose not specified) | -12.3 | -7.1 | P=0.006 |
Table 2: Change in BPRS Total Score from Baseline in 6-Week Schizophrenia Trials
| Study/Comparison | Iloperidone Dose Range | Mean Change from Baseline (Iloperidone) | Comparator Dose Range | Mean Change from Baseline (Comparator) | Placebo | p-value (Iloperidone vs. Placebo) |
| Potkin et al. (Study 2)[2] | 4-8 mg/day & 10-16 mg/day | Significant improvement | Risperidone 4-8 mg/day | Significant improvement | Significant improvement | Not specified |
| Potkin et al. (Study 3)[4][5] | 12-16 mg/day & 20-24 mg/day | Statistically significant improvement (20-24 mg/day) | Risperidone 6-8 mg/day | Statistically significant improvement | Statistically significant improvement | P<0.010 (for 20-24 mg/day) |
In long-term maintenance trials, Iloperidone has demonstrated non-inferiority to haloperidol in preventing relapse in patients with schizophrenia.[1][6] One study reported a mean time to relapse of 139 days for patients treated with Iloperidone compared to 71 days for placebo.[4][7]
Safety and Tolerability Profile
The safety profile of Iloperidone has been consistently reported across various studies. Common adverse events include dizziness, dry mouth, somnolence, and orthostatic hypotension.[1][4] Importantly, Iloperidone is associated with a lower incidence of extrapyramidal symptoms (EPS) and akathisia compared to typical antipsychotics like haloperidol.[4][6]
Table 3: Incidence of Common Adverse Events in Long-Term Schizophrenia Trials (Iloperidone vs. Haloperidol)
| Adverse Event | Iloperidone (4-16 mg/d) | Haloperidol (5-20 mg/d) |
| Insomnia | 18.1% | 16.9% |
| Anxiety | 10.8% | Not Reported |
| Schizophrenia Aggravated | 8.9% | Not Reported |
| Akathisia | Not Reported | 14.4% |
| Tremor | Not Reported | 12.7% |
| Muscle Rigidity | Not Reported | 12.7% |
Data from a pooled analysis of 3 prospective multicenter studies.[6]
Metabolic changes, such as weight gain, have been observed with Iloperidone treatment and are reported to be comparable to risperidone.[1] A notable characteristic of Iloperidone is its potential to prolong the QTc interval, a factor that requires careful consideration and monitoring in clinical practice.[1][6]
Experimental Protocols
To ensure the reproducibility of the findings presented, the following outlines a typical experimental protocol for a short-term, randomized, double-blind, placebo-controlled trial of Iloperidone for acute schizophrenia.
Typical Phase III Clinical Trial Workflow for Iloperidone in Acute Schizophrenia
Caption: A generalized workflow for a Phase III clinical trial of Iloperidone.
Inclusion Criteria:
-
Age 18-65 years.
-
Diagnosis of schizophrenia or schizoaffective disorder based on DSM-IV criteria.
-
Baseline PANSS total score ≥ 60.[2]
Exclusion Criteria:
-
History of substance dependence within the last 6 months.
-
Significant or unstable medical conditions.
-
Known hypersensitivity to Iloperidone or other antipsychotics.
Dosing and Titration: Iloperidone treatment is typically initiated at a low dose and titrated upwards over several days to the target therapeutic dose (e.g., 12-24 mg/day) to minimize the risk of orthostatic hypotension.[1][5]
Outcome Measures:
-
Primary: Change from baseline in PANSS or BPRS total score at the end of the treatment period.[2][5]
-
Secondary: Changes in PANSS subscales, Clinical Global Impression of Severity (CGI-S), and safety and tolerability assessments.[8]
Mechanism of Action and Signaling Pathways
The therapeutic effects of Iloperidone are believed to be mediated through its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[8][9][10] This dual antagonism is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a reduced risk of extrapyramidal side effects compared to first-generation antipsychotics.[10] Iloperidone also exhibits high affinity for α1-adrenergic receptors, which is associated with the risk of orthostatic hypotension.[9]
Iloperidone's Primary Receptor Antagonism and Downstream Effects
Caption: Iloperidone's primary mechanism of action via receptor antagonism.
References
- 1. Iloperidone for schizophrenia: a review of the efficacy and safety profile for this newly commercialised second-generation antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term efficacy and safety of iloperidone: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atypical Antipsychotic Efficacy | Fanapt (iloperidone) [fanaptpro.com]
- 6. Long-term efficacy and safety of iloperidone: results from 3 clinical trials for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized Trial of Iloperidone for Prevention of Relapse in Schizophrenia: The REPRIEVE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Iloperidone? [synapse.patsnap.com]
A Meta-Analytical Comparison of Iloperidone Hydrochloride for Schizophrenia Research
This guide provides drug development professionals, researchers, and scientists with a comparative meta-analysis of Iloperidone (B1671726) hydrochloride clinical trial data. It offers an objective look at Iloperidone's performance against other antipsychotic alternatives, supported by experimental data, to inform future research and development.
Comparative Efficacy of Iloperidone
Iloperidone is an atypical antipsychotic agent used for the treatment of schizophrenia.[1][2] Its efficacy has been evaluated in multiple clinical trials against both placebo and active comparators like haloperidol (B65202), risperidone, and ziprasidone.[3][4] The primary measure of efficacy in these trials is typically the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score or the Brief Psychiatric Rating Scale (BPRS).[3][5]
In short-term (4-6 week) phase III trials, oral doses of Iloperidone (12–24 mg/day) demonstrated statistically significant reductions in PANSS total scores compared to placebo.[3][5] For instance, one study noted a reduction of 9.9 points for the 12 mg/day group versus a 4.6-point reduction for placebo.[6] Another trial showed a 12.0-point reduction with Iloperidone compared to a 7.1-point reduction with placebo.[3] Post-hoc analyses have suggested that Iloperidone's efficacy is comparable to that of haloperidol and risperidone.[3][4] Long-term studies have also found Iloperidone's efficacy in preventing relapse to be equivalent to haloperidol.[4][7]
| Outcome Measure | Iloperidone (12-24 mg/day) | Haloperidol (15 mg/day) | Risperidone (4-8 mg/day) | Ziprasidone (160 mg/day) | Placebo |
| Mean Change in PANSS Total Score | -9.9 to -12.0[3][6] | -13.9[6] | Significant Improvement vs. Placebo[6] | -12.3[5] | -4.6 to -7.1[3][6] |
| Mean Change in BPRS Total Score | Significant Improvement vs. Placebo[6] | N/A | Significant Improvement vs. Placebo[6] | Significant Improvement vs. Placebo[5] | N/A |
Data synthesized from multiple randomized controlled trials. PANSS = Positive and Negative Syndrome Scale; BPRS = Brief Psychiatric Rating Scale.
Safety and Tolerability Profile
Iloperidone's safety profile is a key differentiator. It is noted for having a low propensity to cause extrapyramidal symptoms (EPS) and akathisia, particularly when compared to typical antipsychotics like haloperidol.[4][6][7] However, it is associated with other adverse events.
The most common side effects reported in clinical trials include dizziness, dry mouth, somnolence, and orthostatic hypotension.[3][6] The risk of orthostatic hypotension necessitates a slow dose titration schedule at the beginning of treatment.[8] While metabolic changes are generally minimal, some weight gain has been observed, comparable to that seen with risperidone.[7][8] A significant consideration is Iloperidone's potential to prolong the QTc interval, an effect that is comparable to ziprasidone.[3][6]
| Adverse Event | Iloperidone | Haloperidol | Risperidone | Ziprasidone | Placebo |
| Dizziness | High Incidence[3] | Low Incidence | Moderate Incidence | Moderate Incidence | Low Incidence |
| Orthostatic Hypotension | High Incidence[3] | Low Incidence | Low Incidence | Low Incidence | Low Incidence |
| Extrapyramidal Symptoms (EPS) | Low Incidence[6] | High Incidence[7] | Moderate Incidence | Low Incidence | Low Incidence |
| Akathisia | Rare / Low Incidence[3][6] | High Incidence[7] | Moderate Incidence | Low Incidence | Low Incidence |
| Weight Gain | Moderate[8] | Minimal[7] | Moderate[8] | Minimal | Minimal |
| QTc Prolongation | Moderate[3] | Minimal[7] | Minimal | Moderate[3] | Minimal |
Incidence levels are relative comparisons based on data from cited clinical trials.
Experimental Protocols: A Generalized View
The data for Iloperidone and its comparators are primarily derived from multicenter, randomized, double-blind, placebo- and active-controlled Phase III clinical trials.
-
Study Design : Typically, these are 4- to 6-week studies for acute schizophrenia.[3] Eligible patients are randomized to receive fixed or flexible doses of Iloperidone, an active comparator, or placebo.[7] Long-term maintenance trials can extend up to 52 weeks.[7]
-
Participant Population : Adult patients diagnosed with schizophrenia (according to DSM criteria) experiencing an acute exacerbation of symptoms are enrolled.[5] A baseline PANSS score of ≥70 is often required.[5]
-
Efficacy Assessments : The primary efficacy endpoint is the change from baseline to endpoint in the PANSS total score or BPRS total score.[5][6] Secondary measures often include the Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.[5]
-
Safety and Tolerability Assessments : Safety is monitored through the recording of treatment-emergent adverse events, physical examinations, vital signs, weight measurements, electrocardiograms (ECGs) for QTc interval changes, and clinical laboratory tests.[7][9] Specific scales like the Simpson-Angus Scale (SAS) and Barnes Akathisia Rating Scale (BARS) are used to quantify movement disorders.[10]
-
Statistical Analysis : The primary analysis is usually conducted on the intent-to-treat (ITT) population. Efficacy is often analyzed using mixed-effects models for repeated measures (MMRM) or analysis of covariance (ANCOVA) to compare treatment groups.[11]
Visualized Workflows and Pathways
Clinical Trial Workflow
The diagram below outlines the typical workflow of a Phase III clinical trial for an antipsychotic agent like Iloperidone.
Caption: Generalized workflow of a Phase III clinical trial for an antipsychotic drug.
Iloperidone's Receptor Binding Profile and Clinical Effects
Iloperidone's therapeutic and side-effect profile is understood through its antagonist activity at several key neurotransmitter receptors.[12] Its efficacy is primarily attributed to a combination of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism.[1][13] Its high affinity for adrenergic α1 receptors contributes to the risk of orthostatic hypotension.[12][13]
Caption: Simplified signaling pathway of Iloperidone's receptor antagonism.
References
- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iloperidone for schizophrenia | MDedge [mdedge.com]
- 3. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Long-term efficacy and safety of iloperidone: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term efficacy and safety of iloperidone: results from 3 clinical trials for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iloperidone for schizophrenia: a review of the efficacy and safety profile for this newly commercialised second-generation antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study design and protocol development process (Chapter 1) - Antipsychotic Trials in Schizophrenia [cambridge.org]
- 10. psychiatrist.com [psychiatrist.com]
- 11. Iloperidone: A New Drug for the Treatment of Schizophrenia - Page 6 [medscape.com]
- 12. benchchem.com [benchchem.com]
- 13. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal of Iloperidone Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of iloperidone (B1671726) hydrochloride, an atypical antipsychotic, is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Iloperidone hydrochloride and any materials contaminated with it should be treated as hazardous waste and managed according to institutional, local, state, and federal regulations.
Disposal Plan and Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste management company, with incineration being the preferred final step.[1][2] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3][4] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3][5]
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with iloperidone, such as personal protective equipment (gloves, gowns), weighing papers, pipette tips, and absorbent liners, must be collected in a designated, clearly labeled, and leak-proof hazardous waste container.[1] These are often color-coded, with black containers typically used for RCRA hazardous pharmaceutical waste.
-
Liquid Waste: Solutions containing this compound should be collected in compatible, sealed, and clearly labeled hazardous waste containers.[6][7] The first rinse of any container that held iloperidone must also be collected as hazardous waste.[6]
-
Sharps Waste: Any sharps, including needles or razor blades, contaminated with iloperidone must be disposed of in a designated sharps container for hazardous waste.[1]
-
-
Container Management:
-
Ensure all waste containers are in good condition, compatible with the waste, and are kept securely closed except when adding waste.[6][7]
-
Label all containers with "Hazardous Waste" and the full chemical name "this compound."[6][8] Do not use abbreviations.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials and in secondary containment to prevent spills.[6][8]
-
-
Final Disposal:
Regulatory Framework
The disposal of pharmaceutical waste is governed by several regulations. It is imperative to adhere to all applicable federal, state, and local guidelines.
| Regulatory Body | Regulation/Guideline | Key Requirements |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous waste from generation to disposal.[3][5] |
| EPA | Subpart P of RCRA | Provides specific requirements for managing hazardous waste pharmaceuticals by healthcare facilities, including a ban on flushing these wastes.[3][9] |
| DEA | 21 CFR Part 1317 | Regulates the disposal of controlled substances to ensure they are rendered "non-retrievable." While iloperidone is not a controlled substance, these regulations highlight the importance of secure and thorough disposal. |
| State Regulations | Varies by state | Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[5] |
Experimental Workflow for Handling and Disposal
The following diagram illustrates the general workflow for handling this compound in a laboratory setting, from weighing to the final disposal of contaminated materials.
Caption: Workflow for the safe handling and disposal of this compound.
Decision Pathway for this compound Waste Disposal
This diagram outlines the decision-making process for the proper disposal route for materials potentially contaminated with this compound.
Caption: Decision tree for segregating this compound waste streams.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. dec.ny.gov [dec.ny.gov]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
Essential Safety and Handling of Iloperidone Hydrochloride: A Guide for Laboratory Professionals
For immediate use by researchers, scientists, and drug development professionals, this document provides critical safety and logistical information for the handling and disposal of Iloperidone hydrochloride. This potent antipsychotic agent requires meticulous handling to minimize exposure risk and ensure compliant waste management.
This compound is a pharmacologically active compound that necessitates careful handling to prevent occupational exposure.[1] While a specific Occupational Exposure Limit (OEL) has not been formally established, a risk assessment based on its toxicological profile and therapeutic potency places it in Occupational Exposure Band (OEB) 3.[1] This classification underscores the need for robust engineering controls and stringent personal protective equipment (PPE) protocols.
Personal Protective Equipment (PPE) and Hazard Information
Adherence to the following PPE guidelines is mandatory when handling this compound.
| PPE Category | Item | Specifications and Recommendations | Hazard Statement(s) |
| Respiratory Protection | NIOSH-approved respirator | Required for handling powders outside of a containment system. A powered air-purifying respirator (PAPR) is recommended for high-energy operations that may generate dust.[1] | H301: Toxic if swallowed. May cause respiratory irritation.[1] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemical-resistant nitrile gloves. The outer glove must be changed immediately if contaminated.[1] | H315: Causes skin irritation.[1] |
| Eye Protection | Safety Goggles | Tightly fitting chemical splash goggles are required.[1][2] | H319: Causes serious eye irritation.[1][2] |
| Body Protection | Disposable Lab Coat or Gown | A dedicated disposable lab coat or gown should be worn over personal clothing. Cuffs should be tucked into the inner gloves to prevent skin contact.[1] | Prevents skin contact with the compound. |
Operational Plan: Safe Handling Workflow
A strict, step-by-step operational plan is crucial for minimizing exposure to this compound.
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure the work area is equipped with appropriate engineering controls, such as a chemical fume hood or a powder containment hood.
-
Cover the work surface with a plastic-backed absorbent liner.
-
Assemble all necessary equipment, including an analytical balance, spatulas, weighing paper or boats, and a pre-labeled, sealable container for the weighed compound.
Weighing Procedure:
-
Tare the analytical balance with the weighing vessel.
-
Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula, minimizing dust generation.
-
Securely close the container with the weighed this compound.
-
Decontaminate the spatula and any other utensils by wiping with a suitable solvent (e.g., 70% ethanol) and disposing of the wipe in the designated hazardous waste container.
-
Clean the balance and surrounding surfaces with a damp wipe to remove any residual powder.
Dissolution Procedure:
-
Slowly add the solvent to the container holding the this compound powder.
-
Securely cap the container and mix gently by vortexing or inverting until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
If required, further dilute the stock solution to the final working concentration using the appropriate sterile medium.
-
Decontaminate all non-disposable equipment that came into contact with the compound.
-
Dispose of all contaminated disposable items, including pipette tips and empty containers, in the designated hazardous waste stream.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, gowns, weighing papers, pipette tips, and absorbent liners, must be collected in a designated, clearly labeled, leak-proof hazardous waste container.[1]
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[1]
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Final Disposal:
-
All waste streams containing this compound must be disposed of through a licensed hazardous waste management company.[1]
-
Follow all institutional, local, and national regulations for the disposal of pharmaceutical and cytotoxic waste.[1]
-
Incineration is the preferred method for the final disposal of potent pharmaceutical compounds.[1]
Caption: A diagram outlining the proper disposal procedure for this compound waste.
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
